m-PEG8-aldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O9/c1-20-5-6-22-9-10-24-13-14-26-17-18-27-16-15-25-12-11-23-8-7-21-4-2-3-19/h3H,2,4-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFQSSVTZOVAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG8-aldehyde: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG8-aldehyde, a monodisperse polyethylene glycol (PEG) derivative, is a valuable tool in bioconjugation and drug delivery. Its defined structure, featuring a methoxy-terminated polyethylene glycol chain of eight ethylene oxide units and a reactive aldehyde group, offers precise control over the modification of biomolecules. This guide provides a comprehensive overview of the structure, properties, and key applications of this compound, with a focus on its utility in protein PEGylation and the development of antibody-drug conjugates (ADCs).
Chemical Structure and Properties
This compound is characterized by a linear chain of eight repeating ethylene glycol units, capped at one end with a chemically inert methoxy group and functionalized at the other end with a reactive aldehyde group.
Chemical Structure:
The IUPAC name for this compound is 3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C18H36O9 | [1] |
| Molecular Weight | ~396.5 g/mol | [1] |
| CAS Number | 1234369-95-9 | |
| Appearance | Varies (can be a colorless to pale yellow oil or solid) | |
| Purity | Typically >95% | |
| Solubility | Soluble in water and most organic solvents | |
| Storage | Recommended storage at -20°C |
Core Applications in Bioconjugation
The terminal aldehyde group of this compound is a versatile reactive handle for covalently attaching the PEG chain to various biomolecules, including proteins, peptides, and antibodies. This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.[2][3]
The primary conjugation chemistries involving this compound are:
-
Reductive Amination: Reaction with primary amines (e.g., the N-terminus of proteins or the side chain of lysine residues) to form a stable secondary amine linkage.
-
Hydrazone Ligation: Reaction with hydrazide-functionalized molecules to form a hydrazone bond.
-
Oxime Ligation: Reaction with aminooxy-functionalized molecules to form a stable oxime bond.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Diagram 1: Reductive Amination of a Protein with this compound
Caption: Reductive amination workflow for protein PEGylation.
Diagram 2: Logical Relationship in Site-Selective Protein PEGylation
Caption: Influence of pH on site-selective PEGylation.
Diagram 3: Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: Workflow for ADC synthesis using this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Protocol 1: Reductive Amination of a Model Protein
This protocol describes the PEGylation of a model protein, such as Lysozyme, via reductive amination.
Materials:
-
This compound
-
Lysozyme
-
Sodium cyanoborohydride (NaBH3CN)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium phosphate buffer, 0.1 M, pH 6.0
-
Dialysis tubing (10 kDa MWCO)
-
SDS-PAGE analysis equipment
Procedure:
-
Protein Preparation: Dissolve Lysozyme in 0.1 M sodium phosphate buffer (pH 6.0) to a final concentration of 10 mg/mL.
-
PEGylation Reaction:
-
Add this compound to the protein solution at a 10-fold molar excess.
-
Gently mix the solution by inversion.
-
Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20 mM.
-
Incubate the reaction at room temperature for 2 hours with gentle stirring.
-
-
Quenching the Reaction: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.4) to a final concentration of 50 mM to consume any unreacted this compound.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against PBS (pH 7.4) at 4°C for 48 hours, with at least three buffer changes, to remove unreacted PEG and reducing agent.
-
-
Analysis:
-
Determine the protein concentration of the purified PEGylated Lysozyme using a BCA or Bradford assay.
-
Analyze the extent of PEGylation by SDS-PAGE. The PEGylated protein will show an increase in apparent molecular weight compared to the unmodified protein.
-
Protocol 2: Hydrazone Ligation with a Hydrazide-Functionalized Molecule
This protocol outlines the conjugation of this compound to a model hydrazide-containing molecule.
Materials:
-
This compound
-
A model hydrazide-functionalized molecule (e.g., a fluorescent probe with a hydrazide group)
-
Aniline (catalyst)
-
0.1 M Sodium phosphate buffer, pH 7.0
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system
Procedure:
-
Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in water.
-
Prepare a 10 mM stock solution of the hydrazide-functionalized molecule in an appropriate solvent (e.g., DMSO or water).
-
Prepare a 1 M stock solution of aniline in DMSO.
-
-
Ligation Reaction:
-
In a microcentrifuge tube, combine 10 µL of the this compound stock solution and 10 µL of the hydrazide-functionalized molecule stock solution in 970 µL of 0.1 M sodium phosphate buffer (pH 7.0).
-
Add 10 µL of the 1 M aniline stock solution to catalyze the reaction (final concentration 10 mM).
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Analysis:
-
Monitor the progress of the reaction by reverse-phase HPLC.
-
Use a C18 column with a gradient of water/ACN containing 0.1% TFA.
-
The formation of the hydrazone-linked product will be observed as a new peak with a different retention time from the starting materials.
-
Protocol 3: Oxime Ligation with an Aminooxy-Functionalized Molecule
This protocol details the conjugation of this compound to a model aminooxy-containing molecule.
Materials:
-
This compound
-
A model aminooxy-functionalized molecule (e.g., a biotin derivative with an aminooxy group)
-
Aniline (catalyst)
-
0.1 M Sodium phosphate buffer, pH 7.0
-
HPLC system for analysis
Procedure:
-
Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in water.
-
Prepare a 10 mM stock solution of the aminooxy-functionalized molecule in an appropriate solvent.
-
Prepare a 1 M stock solution of aniline in DMSO.
-
-
Ligation Reaction:
-
Combine the this compound and aminooxy-functionalized molecule in 0.1 M sodium phosphate buffer (pH 7.0) to achieve desired final concentrations (e.g., 1 mM of each).
-
Add aniline to a final concentration of 10-50 mM to catalyze the reaction.
-
Incubate at room temperature for 2-4 hours. The reaction to form an oxime is generally slower than hydrazone formation.
-
-
Analysis:
-
Analyze the reaction mixture by HPLC to monitor the formation of the oxime-linked product. The product will have a distinct retention time compared to the reactants.
-
Conclusion
This compound is a well-defined and versatile PEGylation reagent that enables precise modification of biomolecules. Its ability to participate in robust and efficient conjugation chemistries, such as reductive amination and oxime/hydrazone ligation, makes it a valuable tool for researchers in drug development, proteomics, and materials science. The protocols and workflows provided in this guide offer a starting point for the successful application of this compound in a variety of research settings.
References
m-PEG8-aldehyde chemical properties and specifications
An In-depth Technical Guide to m-PEG8-aldehyde
Introduction
This compound, also known as methoxy-polyethylene glycol (8)-aldehyde, is a discrete, monodisperse polyethylene glycol (PEG) linker that plays a critical role in modern bioconjugation and drug development. It features a methoxy group at one terminus, rendering it chemically inert, and a reactive aldehyde group at the other. This heterobifunctional structure allows for the precise and covalent attachment of the PEG spacer to biomolecules.
The aldehyde functional group is a key feature, enabling stable yet potentially reversible linkages with various nucleophiles.[1] The eight-unit PEG chain is hydrophilic, which helps to increase the solubility and reduce the aggregation of the conjugated molecule in aqueous media.[2][3] These properties make this compound a valuable tool for researchers and scientists in developing advanced therapeutics like antibody-drug conjugates (ADCs), PROTACs, and for the general PEGylation of proteins and peptides to improve their pharmacokinetic profiles.[1][4][5]
Chemical Properties and Specifications
The chemical and physical properties of this compound are well-defined, ensuring reproducibility in experimental settings. The following tables summarize its core specifications and computed properties based on publicly available data.
Table 1: General Specifications of this compound
| Parameter | Value | Reference |
| Chemical Name | This compound | [6] |
| Synonyms | 4,7,10,13,16,19,22,25-Octaoxahexacosanal; m-PEG7-CH2CH2CHO | [6][7] |
| CAS Number | 1234369-95-9 | [4][6] |
| Molecular Formula | C18H36O9 | [4][7] |
| Appearance | Off-white/white solid | [8] |
| Purity | > 95% - 96% | [1][4] |
| Storage Conditions | -20°C, keep in dry and avoid sunlight | [3][8][9] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 396.48 g/mol | [4] |
| Exact Mass | 396.23593272 Da | [7] |
| Solubility | Soluble in water, DMSO, DMF | [3][8] |
| XLogP3 | -1.5 | [7] |
Reactivity and Mechanism of Action
The primary utility of this compound stems from the reactivity of its terminal aldehyde group. This electrophilic group readily reacts with various nucleophiles, most notably primary amines, hydrazides, and aminooxy groups.
Reaction with Primary Amines (Reductive Amination)
This compound reacts with primary amines, such as the N-terminal α-amine of a protein or the ε-amine of a lysine residue, to form an intermediate Schiff base (an imine).[8][10] This reaction is most efficient at a pH range of 5.0 to 9.5.[8] The resulting C=N bond of the Schiff base can be subsequently reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4), to form a stable, irreversible secondary amine bond.[8] This process, known as reductive amination, is a cornerstone of site-specific PEGylation.[11]
Reaction with Hydrazides and Aminooxy Groups
The aldehyde group also undergoes efficient ligation with hydrazide (-NH-NH2) and aminooxy (-O-NH2) functional groups.[2][9]
-
With Hydrazides : The reaction forms a hydrazone bond. This linkage is notable for being hydrolytically labile under acidic conditions, making it useful for creating cleavable bioconjugates.[10]
-
With Aminooxy Groups : The reaction forms a highly stable oxime bond.
These reactions are highly specific and proceed under mild physiological conditions, providing an orthogonal strategy for bioconjugation.
Key Applications
The specific reactivity and physicochemical properties of this compound enable its use in several high-impact areas of research and drug development.
-
Protein and Peptide PEGylation : Covalently attaching PEG chains (PEGylation) to therapeutic proteins or peptides can enhance their pharmacokinetic properties by increasing circulation half-life, improving stability, and reducing immunogenicity.[5]
-
Antibody-Drug Conjugate (ADC) Development : Aldehyde linkers are pivotal in creating ADCs.[1] They can be used to attach cytotoxic payloads to antibodies, with the PEG spacer improving the solubility and stability of the final conjugate.
-
PROTAC and Small Molecule Degraders : In the development of Proteolysis Targeting Chimeras (PROTACs), precise linkers are essential for connecting a target-binding ligand to an E3 ligase ligand.[4] this compound serves as a versatile building block for constructing such linkers.
-
Surface Modification : The aldehyde group can be used to immobilize biomolecules onto surfaces functionalized with amines or hydrazides for applications in biosensors and diagnostic assays.
Experimental Protocols
The following are generalized protocols for common bioconjugation reactions involving this compound. Optimization is recommended for specific applications.
Protocol 1: Reductive Amination of a Protein
This protocol describes the conjugation of this compound to a protein via its primary amine groups.
Materials:
-
This compound
-
Protein of interest
-
Pegylation Buffer: Amine-free buffer, pH 5.0-6.5 (e.g., MES or HEPES)[8]
-
Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or Sodium borohydride (NaBH4) stock solution.
-
Quenching Buffer: (e.g., 1M Tris-HCl, pH 7.5)
-
Purification system: Size-exclusion chromatography (SEC) or dialysis equipment.[8]
Procedure:
-
Preparation : Allow all reagents to warm to room temperature before use. Dissolve the protein of interest in the Pegylation Buffer to a final concentration of 1-10 mg/mL.
-
PEGylation Reagent Addition : Dissolve this compound in the Pegylation Buffer. Add a 5- to 10-fold molar excess of the this compound solution to the protein solution.[8] The final protein concentration should be at least 10 mg/mL to ensure efficient reaction.[8]
-
Incubation : Gently agitate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[8] The optimal time may vary depending on the protein.
-
Reduction : Add the reducing agent to the reaction mixture to a final concentration of ~20 mM. Allow the reduction to proceed for 1-2 hours at room temperature.
-
Quenching (Optional) : To stop the reaction, add a quenching buffer (e.g., Tris) to consume any unreacted aldehyde.
-
Purification : Remove excess PEG reagent and byproducts by purifying the PEGylated protein conjugate using size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.[8][12]
Analytical and Characterization Methods
Proper characterization is essential to confirm successful conjugation and determine the quality of the final product.
-
Nuclear Magnetic Resonance (NMR) : 1H NMR is used to confirm the identity and purity of the this compound reagent itself. Key peaks include the methoxy group (~3.38 ppm) and the aldehyde proton (~9.80 ppm).[5]
-
Size-Exclusion Chromatography (SEC) : SEC is a primary method for analyzing the reaction products. It separates molecules based on hydrodynamic radius, allowing for the separation of the larger PEGylated conjugate from the unreacted protein and excess PEG reagent.[5][13]
-
Mass Spectrometry (MS) : Techniques like LC-MS/MS can be developed to accurately determine the mass of the conjugate, confirming the number of PEG units attached to the protein.[14]
-
SDS-PAGE : Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can provide a qualitative assessment of conjugation. The PEGylated protein will show an increase in apparent molecular weight and migrate more slowly than the unconjugated protein.
References
- 1. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. m-PEG8-acid, 1093647-41-6 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. usp.org [usp.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | C18H36O9 | CID 51341011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mPEG propionaldehyde [nanocs.net]
- 9. mPEG-Aldehyde, mPEG-CHO - Biopharma PEG [biochempeg.com]
- 10. precisepeg.com [precisepeg.com]
- 11. m-PEG-Aldehyde, MW 30,000 | BroadPharm [broadpharm.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in m-PEG8
This guide provides a comprehensive overview of the chemical reactivity of the terminal aldehyde group on methoxy PEG8 aldehyde (m-PEG8-CHO). It details the principal reactions, influencing factors, and applications in bioconjugation and drug delivery, offering structured data and detailed experimental protocols for practical implementation.
Introduction to m-PEG8-Aldehyde
Methoxy-poly(ethylene glycol)-aldehyde with eight ethylene glycol units (this compound) is a discrete, monodisperse PEG linker widely utilized in bioconjugation.[1] Its core utility stems from the terminal aldehyde (-CHO) functional group, which offers a versatile handle for covalently modifying biomolecules.[2][3] The PEG spacer, being hydrophilic, enhances the solubility and stability of the resulting conjugates in aqueous media.[1][4] Unlike traditional polydisperse PEGs, the defined length of m-PEG8 provides precision for developing therapeutics, such as antibody-drug conjugates (ADCs) and PEGylated proteins, where linker length is a critical parameter.[4] The aldehyde group's specific reactivity allows for the formation of stable or reversible linkages under controlled conditions, making it a pivotal tool in drug development.[4][5]
Physicochemical Properties
The defined structure of this compound results in consistent physical and chemical characteristics, which are crucial for reproducible conjugation outcomes.
| Property | Value | Reference |
| Molecular Formula | C18H36O9 | [6][7] |
| Molecular Weight | 396.48 g/mol | [6][7] |
| CAS Number | 1234369-95-9 | [1][6] |
| Appearance | White/off-white solid or viscous liquid | [8] |
| Purity | Typically >95% | [1][4] |
| Solubility | Soluble in water and most organic solvents (e.g., DMF, DMSO) | [8][9] |
| Storage | Recommended at -20°C under an inert atmosphere | [1][10] |
Core Reactivity of the Aldehyde Group
The electrophilic nature of the aldehyde carbon makes it susceptible to nucleophilic attack from various functional groups. The most common reactions in a bioconjugation context are with amines, hydrazides, and aminooxy groups.
Reaction with Primary Amines: Reductive Amination
The reaction of the aldehyde group with a primary amine (e.g., the N-terminus of a protein or the ε-amino group of a lysine residue) proceeds via a two-step mechanism known as reductive amination.[11][12]
-
Schiff Base Formation : The amine nitrogen acts as a nucleophile, attacking the aldehyde's carbonyl carbon. This is followed by dehydration to form an imine, also known as a Schiff base (C=N). This reaction is reversible and acid-catalyzed.[13][14]
-
Reduction : The resulting imine is then reduced to a stable secondary amine linkage (-CH2-NH-) using a mild reducing agent.[5]
Commonly used reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are selective for the iminium ion over the aldehyde, preventing the reduction of the starting material.[11][15][16]
Caption: Reductive amination workflow for this compound.
Reaction with Hydrazides and Aminooxy Groups
This compound reacts readily with hydrazide (-NH-NH2) and aminooxy (-O-NH2) groups to form hydrazone and oxime linkages, respectively.[1][4][17]
-
Hydrazone Formation : The reaction with a hydrazide yields a hydrazone bond (C=N-NH-). This bond is significantly more stable than a Schiff base formed with a simple amine, especially at neutral pH.[18][19]
-
Oxime Ligation : The reaction with an aminooxy group forms an oxime bond (C=N-O-), which is highly stable under physiological conditions.
These reactions are highly efficient and proceed under mild acidic to neutral conditions (pH 5-7).[18] Aniline can be used to catalyze the hydrazone ligation, increasing reaction rates and yields.[19]
Caption: Hydrazone and oxime ligation pathways.
Factors Influencing Reactivity and Selectivity
Optimizing the conjugation reaction is critical for achieving high yields and the desired product. Key parameters must be carefully controlled.
| Parameter | Effect on Reaction | Optimal Range/Considerations | Reference |
| pH | Controls the protonation state of the amine nucleophile and the stability of intermediates. | Reductive Amination: pH 6.0-7.5. Lower pH (~6.0) can favor N-terminal over lysine modification due to pKa differences. Hydrazone/Oxime: pH 5.0-7.0. | [8][18][20][21][22] |
| Temperature | Affects reaction kinetics. Higher temperatures increase the reaction rate but may also promote side reactions or protein denaturation. | Room temperature (20-25°C) or 4°C. Lower temperatures can improve selectivity. | [8][20][21] |
| Stoichiometry | The molar ratio of this compound to the biomolecule influences the degree of PEGylation (e.g., mono- vs. multi-PEGylated species). | A 5- to 50-fold molar excess of this compound is a common starting point. | [8] |
| Reaction Time | Determines the extent of conversion. Prolonged reaction times can lead to over-PEGylation or degradation. | Typically 2-4 hours at room temperature or overnight at 4°C. Should be optimized for each specific system. | [8][20] |
A study on mPEG-aldehyde kinetics highlighted that an inactivation of the aldehyde can occur in a pH-dependent manner, which is a crucial factor for simulating and optimizing the overall PEGylation process.[20][21] For maximal yield and selectivity of the mono-PEGylated product, it is often beneficial to stop the reaction before reaching the highest possible concentration of this species.[20][21]
Caption: Logical flow for optimizing a protein PEGylation reaction.
Experimental Protocols
The following are generalized protocols. They should be optimized for the specific biomolecule and application.
Protocol: Reductive Amination of a Protein
This protocol describes a general method for conjugating this compound to primary amines on a protein.
Materials:
-
Protein of interest
-
This compound
-
Conjugation Buffer: Phosphate buffer (50-100 mM) or HEPES buffer, pH 6.0-7.5 (must be amine-free).
-
Reducing Agent Stock: Sodium cyanoborohydride (NaBH3CN) at 5 M in 1 M NaOH, or Sodium triacetoxyborohydride (NaBH(OAc)3) as a solid.
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 7.5.
-
Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Procedure:
-
Protein Preparation : Dissolve or exchange the protein into the amine-free Conjugation Buffer at a concentration of 2-10 mg/mL.[8]
-
This compound Preparation : Immediately before use, dissolve this compound in the Conjugation Buffer to a known concentration (e.g., 100 mg/mL).
-
Conjugation Reaction :
-
Calculate the required volume of the this compound solution to achieve a 5- to 50-fold molar excess relative to the protein.
-
Add the this compound solution to the protein solution while gently stirring.
-
Add the reducing agent. For NaBH3CN, add to a final concentration of ~20 mM. For NaBH(OAc)3, add a molar excess relative to the aldehyde.
-
-
Incubation : Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[8]
-
Quenching : Stop the reaction by adding the Quenching Buffer to scavenge any unreacted aldehyde.
-
Purification : Purify the PEGylated protein from excess reagents and unconjugated protein using an appropriate chromatography method (e.g., SEC).
-
Characterization : Analyze the conjugate using SDS-PAGE (to observe the increase in molecular weight), HPLC, and mass spectrometry to confirm the degree of PEGylation.
Protocol: Hydrazone Ligation to an Oxidized Glycoprotein
This protocol is for labeling glycoproteins that have been treated with sodium periodate to generate aldehyde groups on their sugar moieties.
Materials:
-
Glycoprotein of interest
-
This compound
-
Oxidation Buffer: Sodium acetate buffer (100 mM), pH 5.5.
-
Sodium meta-periodate (NaIO4)
-
Coupling Buffer: Phosphate buffered saline (PBS), pH 6.5-7.0.
-
(Optional) Aniline catalyst (e.g., GlycoLink Coupling Catalyst).[19]
-
Purification system (e.g., dialysis or SEC).
Procedure:
-
Glycoprotein Oxidation :
-
Dissolve the glycoprotein in Oxidation Buffer.
-
Add NaIO4 to a final concentration of 1-10 mM.
-
Incubate in the dark at 4°C for 30 minutes.
-
Quench the reaction by adding glycerol to a final concentration of ~15 mM.
-
Remove excess periodate and byproducts by dialysis against the Coupling Buffer.
-
-
This compound Preparation : Dissolve this compound in the Coupling Buffer.
-
Conjugation Reaction :
-
Add a 10- to 50-fold molar excess of this compound to the oxidized glycoprotein.
-
If using, add aniline catalyst according to the manufacturer's recommendation.
-
-
Incubation : Incubate for 2-6 hours at room temperature.
-
Purification : Purify the conjugate via dialysis, SEC, or another suitable method to remove excess PEG reagent.
-
Characterization : Analyze the final product using methods appropriate for glycoproteins, such as lectin blotting or mass spectrometry.
Conclusion
The aldehyde group of this compound provides a powerful and versatile tool for bioconjugation. Its reactivity can be precisely controlled through reaction conditions, particularly pH, to target specific functional groups such as amines, hydrazides, and aminooxy moieties. This enables the creation of well-defined bioconjugates with enhanced therapeutic properties. The protocols and data presented in this guide offer a solid foundation for researchers and drug developers to effectively utilize this compound in their applications, from fundamental research to the development of advanced polymer therapeutics.
References
- 1. mPEG8-Aldehyde - CD Bioparticles [cd-bioparticles.net]
- 2. Aldehyde | BroadPharm [broadpharm.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. This compound | C18H36O9 | CID 51341011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Aldehyde PEG Aldehyde,CHO-PEG-CHO [nanocs.net]
- 9. m-PEG8-NHS ester, 756525-90-3 | BroadPharm [broadpharm.com]
- 10. m-PEG-Aldehyde, MW 30,000 | BroadPharm [broadpharm.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Aldehyde-Amine Chemistry Enables Modulated Biosealants with Tissue-Specific Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. PEG Aldehyde | BroadPharm [broadpharm.com]
- 18. PEG Hydrazide | BroadPharm [broadpharm.com]
- 19. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Aldehyde PEGylation kinetics: a standard protein versus a pharmaceutically relevant single chain variable fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of m-PEG8-aldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of methoxy-polyethylene glycol (8)-aldehyde (m-PEG8-aldehyde), a versatile bifunctional linker crucial in bioconjugation, drug delivery, and nanoparticle functionalization. Understanding its solubility in both aqueous and organic media is paramount for its effective application in research and development.
Core Concept: Solubility of PEGylated Molecules
Polyethylene glycol (PEG) is a linear polyether diol known for its hydrophilicity and biocompatibility. The solubility of PEG derivatives, such as this compound, is largely dictated by the properties of the PEG chain. Generally, PEGylation increases the aqueous solubility of molecules.[1][2] PEG aldehydes are highly water-soluble due to the hydrophilic nature of the PEG segment.[2] They are also often soluble in a range of organic solvents.[3]
Qualitative and Quantitative Solubility Data
Table 1: Solubility Profile of this compound and Related Compounds
| Solvent Class | Solvent | Solubility of this compound (Predicted/Inferred) | Notes on Related PEG Compounds |
| Aqueous | Water | Highly Soluble | PEG aldehydes are generally highly water-soluble.[2] The PEG8 spacer is known to increase solubility in aqueous media.[1] |
| Aqueous Buffers (e.g., PBS) | Highly Soluble | Soluble in regular aqueous solutions. | |
| Organic Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A related compound, m-PEG8-NHS ester, is soluble in DMSO at ≥ 100 mg/mL.[4] Aldehyde-PEG-Aldehyde (MW 5k) is also soluble in DMSO.[5] |
| Dimethylformamide (DMF) | Soluble | Aldehyde-PEG-Aldehyde (MW 5k) is soluble in DMF.[5] m-PEG8-alcohol is soluble in DMF.[6] | |
| Acetonitrile | Soluble | m-PEG8-alcohol is reported to be soluble in Acetonitrile.[6] | |
| Organic Polar Protic | Ethanol | Soluble | Generally, lower molecular weight PEGs are soluble in ethanol. |
| Organic Non-Polar | Dichloromethane (DCM) | Soluble | Aldehyde-PEG-Aldehyde (MW 5k) is soluble in methylene chloride.[5] m-PEG8-alcohol is soluble in DCM.[6] |
| Tetrahydrofuran (THF) | Soluble | m-PEG8-alcohol is reported to be soluble in THF.[6] | |
| Toluene | Less Soluble | Aldehyde-PEG-Aldehyde (MW 5k) is less soluble in toluene.[5] | |
| Ether | Insoluble | Aldehyde-PEG-Aldehyde (MW 5k) is not soluble in ether.[5] |
Experimental Protocol: Determination of Equilibrium Solubility
The "gold standard" for determining the equilibrium solubility of a compound is the Saturation Shake-Flask (SSF) method .[7] This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Materials
-
This compound
-
Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Centrifuge with temperature control
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or RI), or a Total Organic Carbon (TOC) analyzer.
Methodology
-
Preparation : Add an excess amount of this compound to a pre-determined volume of the selected solvent in a vial. The excess solid should be clearly visible.
-
Equilibration : Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[7]
-
Phase Separation : After equilibration, separate the undissolved solid from the solution. This is a critical step and can be achieved by:
-
Centrifugation : Centrifuge the vials at a high speed (e.g., 14,000 rpm) for a set time (e.g., 20 minutes) to pellet the excess solid.[7]
-
-
Sample Collection : Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet. For added certainty, the collected supernatant can be filtered through a syringe filter (ensure the filter material is compatible with the solvent).
-
Quantification :
-
Dilute the collected supernatant with the solvent to a concentration within the calibrated range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC or TOC analysis.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the Saturation Shake-Flask method for determining the solubility of this compound.
Caption: A flowchart of the Shake-Flask method for solubility.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. usp.org [usp.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. m-PEG8-alcohol - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. researchgate.net [researchgate.net]
Applications of Monofunctional PEG Linkers in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of monofunctional polyethylene glycol (PEG) linkers in scientific research and drug development. Monofunctional PEG linkers, possessing a single reactive group, are instrumental in a process known as PEGylation, which involves the covalent attachment of PEG chains to molecules such as proteins, peptides, nanoparticles, and small drugs.[1] This modification enhances the therapeutic properties of these molecules by improving their solubility, extending their circulation half-life, and reducing their immunogenicity.[][3]
Core Applications and Methodologies
The versatility of monofunctional PEG linkers has led to their widespread use in several key areas of research and development:
-
Bioconjugation and Protein PEGylation: The most common application of monofunctional PEG linkers is in the PEGylation of proteins and peptides. This process has been shown to increase the stability and solubility of therapeutic proteins.[4][5]
-
Nanoparticle Surface Modification: PEG linkers are used to create a hydrophilic and protective layer on the surface of nanoparticles, which helps to prevent their aggregation and reduces their uptake by the immune system, thereby prolonging their circulation time in the body.[6][7][8]
-
Antibody-Drug Conjugates (ADCs): In the field of targeted cancer therapy, PEG linkers are incorporated into ADCs to improve their pharmacokinetic properties and allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[9][10][11]
-
Hydrogel Formation: Monofunctional PEG linkers can be used to modify polymers that are then crosslinked to form hydrogels. These hydrogels have numerous applications in tissue engineering and controlled drug release.[12][13]
-
Small Molecule Drug Modification: The attachment of PEG linkers to small molecule drugs can enhance their water solubility and alter their pharmacokinetic profile.[14][15]
This guide will delve into the technical details of these applications, providing quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.
Data Presentation: Quantitative Insights into PEGylation
The following tables summarize key quantitative data from various studies, illustrating the impact of monofunctional PEG linkers on different systems.
Table 1: Effect of PEGylation on Nanoparticle Properties and In Vivo Performance
| Nanoparticle System | PEG Molecular Weight (kDa) | Change in Zeta Potential (mV) | Circulation Half-Life (hours) | Reference(s) |
| PLGA Nanoparticles | 5 | Not specified | 6.3 - 6.6 | [9] |
| Gold Nanorods (AuNR) | Not specified | Not specified | 19 | [4] |
| Tobacco Mosaic Virus (TMV) Rods | Not specified | Not specified | Phase I: 6.3 min, Phase II: 44.4 min | [12] |
| Gold Nanoparticles (AuNPs) | Not specified | Not specified | 57 | [16][17] |
Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length (Number of PEG units) | Clearance Rate (mL/hr/kg) | Reference(s) |
| 0 | ~1.8 | [18] |
| 2 | ~1.2 | [18] |
| 4 | ~0.8 | [18] |
| 8 | ~0.4 | [18] |
| 12 | ~0.4 | [18] |
| 24 | ~0.4 | [18] |
Table 3: Mechanical Properties of PEG Hydrogels
| PEG Concentration (% w/w) | PEG Molecular Weight (Da) | Compressive Modulus (kPa) | Shear Modulus (kPa) | Reference(s) |
| 10 | 3400 | ~50 | ~25 | [1][19] |
| 20 | 3400 | ~200 | ~100 | [1][19] |
| 10 | 6000 | ~30 | ~15 | [1][19] |
| 20 | 6000 | ~100 | ~50 | [1][19] |
| 10 | 10000 | ~20 | ~10 | [1][19] |
| 20 | 10000 | ~80 | ~40 | [1][19] |
| 10 | 2000 | Not specified | 25 - 230 | [19] |
| 10 | 3400 | Not specified | 25 - 230 | [19] |
| 10 | 6000 | Not specified | 25 - 230 | [19] |
Table 4: Effect of PEGylation on Protein Thermal Stability
| Protein | PEGylation Status | Midpoint of Thermal Unfolding (Tm) (°C) | Reference(s) |
| Model Protein 1 | Non-PEGylated | ~60 | [14][20] |
| Model Protein 1 | PEGylated | ~65 | [14][20] |
| Model Protein 2 | Non-PEGylated | ~70 | [14][20] |
| Model Protein 2 | PEGylated | ~75 | [14][20] |
| Alpha-1-antitrypsin (AAT) | PEGylated (various PEG lengths) | No significant change | [21] |
Mandatory Visualizations: Workflows and Pathways
Visual diagrams are provided to illustrate key processes and relationships involving monofunctional PEG linkers.
Caption: General experimental workflow for protein PEGylation.
Caption: Methods for nanoparticle surface modification with PEG.
Caption: JAK-STAT signaling pathway activated by PEGylated G-CSF.[6][22][23][24][25]
Experimental Protocols
This section provides detailed methodologies for key experiments involving monofunctional PEG linkers.
Protocol 1: Amine-Reactive PEGylation of a Protein using an NHS Ester Linker
This protocol describes the covalent attachment of a monofunctional PEG-NHS ester to primary amines (e.g., lysine residues) on a protein.[6][22][23]
Materials:
-
Protein of interest
-
Monofunctional PEG-NHS ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or glycine)
-
Anhydrous DMSO or DMF
-
Dialysis tubing or desalting columns
-
Spectrophotometer
-
SDS-PAGE equipment and reagents
-
Mass spectrometer (optional)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the amine-free buffer using dialysis or a desalting column.
-
-
PEG-NHS Ester Solution Preparation:
-
Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
-
PEGylation Reaction:
-
Calculate the required volume of the PEG-NHS ester solution to achieve a desired molar excess over the protein (typically a 10- to 20-fold molar excess is a good starting point).[25]
-
Slowly add the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to consume any unreacted PEG-NHS ester.
-
-
Purification of the PEGylated Protein:
-
Characterization of the PEGylated Protein:
Protocol 2: Thiol-Reactive PEGylation of a Protein using a Maleimide Linker
This protocol outlines the site-specific attachment of a monofunctional PEG-maleimide to a free sulfhydryl group (cysteine residue) on a protein.[25][27][28]
Materials:
-
Protein with at least one free cysteine residue
-
Monofunctional PEG-maleimide
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (optional, e.g., TCEP)
-
Anhydrous DMSO or DMF
-
Purification and characterization equipment as in Protocol 1
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the thiol-free buffer.
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like TCEP. Remove the excess reducing agent before proceeding.
-
-
PEG-Maleimide Solution Preparation:
-
Prepare a stock solution of PEG-maleimide in anhydrous DMSO or DMF (e.g., 100 mg/mL).[25]
-
-
PEGylation Reaction:
-
Purification and Characterization:
Protocol 3: Surface Modification of Polymeric Nanoparticles with Monofunctional PEG
This protocol provides a general method for the covalent attachment of monofunctional PEG linkers to the surface of pre-formed polymeric nanoparticles (e.g., PLGA).[][][31]
Materials:
-
Polymeric nanoparticles with surface functional groups (e.g., carboxyl groups)
-
Monofunctional PEG linker with a complementary reactive group (e.g., amine-PEG)
-
Activation agent (e.g., EDC and NHS for carboxyl groups)
-
Reaction buffer (e.g., MES buffer, pH 6.0)
-
Washing/storage buffer (e.g., PBS)
-
Centrifuge
Procedure:
-
Nanoparticle Preparation:
-
Disperse the nanoparticles in the reaction buffer.
-
-
Activation of Nanoparticle Surface Groups:
-
Add EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups.
-
Incubate for a specified time (e.g., 15-30 minutes) at room temperature with gentle mixing.
-
-
PEGylation Reaction:
-
Add the amine-PEG solution to the activated nanoparticle suspension.
-
Allow the reaction to proceed for several hours (e.g., 2-4 hours) at room temperature with continuous mixing.
-
-
Purification of PEGylated Nanoparticles:
-
Centrifuge the suspension to pellet the nanoparticles.
-
Remove the supernatant containing unreacted PEG and byproducts.
-
Resuspend the nanoparticle pellet in the washing buffer.
-
Repeat the centrifugation and resuspension steps several times to ensure complete removal of unreacted reagents.
-
-
Characterization of PEGylated Nanoparticles:
-
Measure the size and zeta potential of the PEGylated nanoparticles using dynamic light scattering (DLS) to confirm successful surface modification.
-
The extent of PEGylation can be quantified using techniques like NMR or thermogravimetric analysis (TGA).
-
Protocol 4: Fabrication of a PEG Hydrogel for 2D Cell Culture
This protocol describes the formation of a PEG-based hydrogel on a glass surface for use in two-dimensional cell culture applications.[12]
Materials:
-
PEG-diacrylate (PEGDA) or other crosslinkable PEG derivative
-
Photoinitiator (e.g., Irgacure 2959)
-
Acrylated glass slides
-
PDMS mold with desired microfeatures (optional)
-
UV light source
-
Sterile PBS
Procedure:
-
Preparation of the Pre-polymer Solution:
-
Dissolve the PEGDA and photoinitiator in sterile PBS to the desired concentrations.
-
-
Hydrogel Formation:
-
Place a drop of the pre-polymer solution onto an acrylated glass slide.
-
If using a mold, gently place the PDMS mold onto the pre-polymer solution droplet.
-
Expose the solution to UV light for a sufficient time to induce polymerization (e.g., 60 seconds at 100 mW/cm²).
-
-
Hydrogel Swelling and Sterilization:
-
Carefully remove the PDMS mold (if used).
-
Add sterile PBS to the hydrogel and allow it to swell for at least 12 hours at 4°C.
-
Sterilize the hydrogel under UV light in a cell culture hood before seeding cells.
-
This technical guide provides a foundational understanding of the applications of monofunctional PEG linkers in research, supported by quantitative data, visual diagrams, and detailed experimental protocols. Researchers and drug development professionals can use this information to design and execute experiments involving PEGylation, ultimately contributing to the advancement of new therapeutics and biomaterials.
References
- 1. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. ris.utwente.nl [ris.utwente.nl]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Polyethylene Glycol (PEG) Modification - CD Bioparticles [cd-bioparticles.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. www2.nau.edu [www2.nau.edu]
- 12. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. vision.sav.sk [vision.sav.sk]
- 17. mdpi.com [mdpi.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Tuning mechanical performance of poly(ethylene glycol) and agarose interpenetrating network hydrogels for cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The effect of PEGylation on the stability of small therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. orbi.uliege.be [orbi.uliege.be]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. shutterstock.com [shutterstock.com]
- 25. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 27. conductscience.com [conductscience.com]
- 28. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. iosrjournals.org [iosrjournals.org]
- 31. Controlled surface modification with poly(ethylene)glycol enhances diffusion of PLGA nanoparticles in human cervical mucus - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PEG Spacers in Biomolecule Modification: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The covalent attachment of Polyethylene Glycol (PEG) spacers, a process known as PEGylation, has become a cornerstone of biopharmaceutical development. This modification strategy dramatically enhances the therapeutic properties of proteins, peptides, antibodies, and oligonucleotides by improving their pharmacokinetic and pharmacodynamic profiles. By covalently attaching these inert, hydrophilic polymer chains, PEGylation increases the hydrodynamic size of the biomolecule, leading to reduced renal clearance and a significantly prolonged circulation half-life. Furthermore, the flexible PEG chains form a protective hydrophilic cloud around the molecule, sterically shielding it from proteolytic enzymes and the host's immune system, thereby increasing stability and reducing immunogenicity. This guide provides an in-depth examination of the principles of PEGylation, quantitative data on its effects, detailed experimental protocols for its implementation, and visualizations of the underlying mechanisms and workflows.
Introduction to PEG Spacers
Polyethylene glycol is a polymer composed of repeating ethylene glycol units. In bioconjugation, PEG derivatives are used as flexible spacer arms to link two or more molecules. These spacers are non-toxic, non-immunogenic, and highly soluble in aqueous solutions.[1] The process of PEGylation involves the covalent attachment of these PEG chains to a target biomolecule.[2]
The key advantages conferred by PEG spacers include:
-
Improved Pharmacokinetics : PEGylation increases the hydrodynamic volume of the biomolecule, which slows its filtration by the kidneys, thereby extending its plasma half-life.[3]
-
Reduced Immunogenicity : The PEG chain creates a "stealth" shield around the biomolecule, masking its antigenic epitopes from the immune system and reducing the risk of an adverse immune response.[2][4]
-
Enhanced Stability : The protective PEG layer can shield the biomolecule from degradation by proteolytic enzymes.[1]
-
Increased Solubility : The hydrophilic nature of PEG can increase the solubility of hydrophobic drugs and proteins, preventing aggregation.[2]
These benefits have led to the development of numerous successful PEGylated therapeutics, including pegfilgrastim (Neulasta®), peginterferon alfa-2a (Pegasys®), and certolizumab pegol (Cimzia®).[1]
Quantitative Impact of PEGylation
The effects of PEGylation are quantifiable and have been extensively documented in preclinical and clinical studies. The following tables summarize the impact of PEGylation on the pharmacokinetic and pharmacodynamic properties of two key therapeutic proteins: Interferon-alpha-2a and Granulocyte-Colony Stimulating Factor (G-CSF).
Table 1: Comparative Pharmacokinetics of Native vs. PEGylated Interferon-alpha-2a
| Parameter | Native Interferon-alpha-2a | Peginterferon-alpha-2a (40 kDa branched PEG) | Fold Change |
| Absorption Half-life (t½) | ~2.3 hours | ~50 hours | ~22x increase |
| Serum Half-life (t½) | 5.1 hours | 60-80 hours | ~12-16x increase |
| Renal Clearance | Primary clearance route | Reduced >100-fold | >100x decrease |
| Volume of Distribution | High | Restricted | Significantly lower |
| Data compiled from references[5][6][7]. |
Table 2: Comparative Efficacy and Properties of Native (Filgrastim) vs. PEGylated G-CSF (Pegfilgrastim)
| Parameter | Filgrastim (non-PEGylated G-CSF) | Pegfilgrastim (20 kDa PEG-G-CSF) | Key Differences |
| Serum Half-life (t½) | ~3.5 hours | 15-80 hours | Significant extension |
| Dosing Frequency | Daily injection | Single injection per chemotherapy cycle | Improved patient convenience |
| Clearance Mechanism | Primarily renal | Neutrophil-mediated (self-regulating) | Altered clearance pathway |
| Efficacy | Effective in reducing neutropenia | More effective at reducing febrile neutropenia risk | PEGylated form shows superiority |
| Data compiled from references[8][9][10][11]. |
Mechanisms of Action: Steric Shielding and Receptor Interaction
The primary mechanism by which PEG spacers exert their effects is through steric hindrance. The large, flexible, and hydrated PEG chain creates a physical barrier that impacts the biomolecule's interactions with its environment.
Reduction of Immunogenicity and Enzymatic Degradation
The PEG "cloud" sterically hinders the approach of antibodies and proteolytic enzymes to the surface of the biomolecule. This masking of epitopes and cleavage sites is the basis for reduced immunogenicity and enhanced stability.
Modulation of Receptor Signaling: The JAK-STAT Pathway
While beneficial for stability and immunogenicity, steric hindrance can also reduce the binding affinity of a biomolecule to its cellular receptor.[12][] This can attenuate downstream signaling. A prime example is PEGylated Interferon-alpha (IFN-α). IFN-α signals through the JAK-STAT pathway upon binding to its receptor (IFNAR).[14] PEGylation, depending on the site of attachment and the size of the PEG chain, can interfere with this binding, leading to a decrease in the activation of STAT proteins and subsequent gene transcription.[2] However, this reduced in vitro activity is often more than compensated for by the vastly improved in vivo half-life, leading to a greater overall therapeutic effect.[15][16]
Experimental Protocols
Successful PEGylation requires careful optimization of reaction conditions and rigorous purification and characterization of the final product.
General Workflow for Protein PEGylation
The process typically involves reacting an activated PEG reagent with the target protein, followed by purification to remove unreacted components and characterization to confirm the desired modification.
Detailed Protocol: Amine-Reactive PEGylation using an NHS-Ester
This protocol describes the modification of primary amines (e.g., the N-terminus and lysine side chains) on a protein using a methoxy-PEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM), a common N-Hydroxysuccinimide (NHS) ester reagent.
Materials:
-
Protein: e.g., Lysozyme, at a concentration of 2-10 mg/mL.
-
Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. (Note: Avoid buffers like Tris or glycine which contain primary amines).[17]
-
PEG Reagent: mPEG-SCM (e.g., 20 kDa).
-
Solvent for PEG: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system.
Procedure:
-
Preparation of Protein Solution:
-
Dissolve the protein in the Reaction Buffer to the desired concentration (e.g., 5 mg/mL). If the protein is in an incompatible buffer, perform a buffer exchange via dialysis or using a desalting column.[18]
-
-
Preparation of PEG Reagent:
-
Allow the mPEG-SCM reagent vial to warm to room temperature before opening to prevent moisture condensation.[19]
-
Immediately before use, prepare a stock solution (e.g., 10 mM) by dissolving the required amount of mPEG-SCM in anhydrous DMSO. NHS esters are susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[17]
-
-
PEGylation Reaction:
-
Calculate the volume of the PEG stock solution needed to achieve the desired molar excess (a starting point is often a 5- to 20-fold molar excess of PEG to protein).[18]
-
Slowly add the calculated volume of the PEG solution to the stirring protein solution. The final concentration of DMSO should ideally be less than 10% of the total reaction volume.[17]
-
Incubate the reaction mixture. Typical conditions are 1-2 hours at room temperature or 2-4 hours at 4°C.[18][20] The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM. The primary amines in Tris will react with any remaining NHS-ester reagent. Incubate for 15-30 minutes.
-
-
Purification of the PEG-Protein Conjugate:
-
Load the quenched reaction mixture onto a pre-equilibrated SEC column.
-
Elute with a suitable buffer (e.g., PBS) and collect fractions. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unreacted native protein.
-
Alternatively, IEX can be used, as PEGylation often alters the surface charge of the protein, allowing for separation of different PEGylated species.
-
-
Pooling and Concentration:
-
Analyze the collected fractions (e.g., by measuring absorbance at 280 nm and/or SDS-PAGE).
-
Pool the fractions containing the purified PEG-protein conjugate and concentrate if necessary using an appropriate ultrafiltration device.
-
Characterization of the PEG-Protein Conjugate
1. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Principle: SDS-PAGE separates proteins based on their molecular weight. Due to the large size of the attached PEG chain, PEGylated proteins migrate much slower than their unmodified counterparts, resulting in a significant shift to a higher apparent molecular weight on the gel.[21]
-
Procedure: Run samples of the native protein, the crude reaction mixture, and the purified fractions on an appropriate percentage polyacrylamide gel. Stain with a protein stain (e.g., Coomassie Blue).
-
Expected Result: The native protein will appear as a sharp band at its correct molecular weight. The PEGylated protein will appear as a broader, higher molecular weight band (or series of bands if multiple PEGylation states are present). The broadening is due to the polydispersity of the PEG polymer itself.[21]
2. MALDI-TOF Mass Spectrometry (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight):
-
Principle: MALDI-TOF MS provides a precise measurement of the molecular weight of the conjugate, allowing for confirmation of PEGylation and determination of the number of PEG chains attached (the degree of PEGylation).[22][23][24]
-
Procedure: Mix the sample with a suitable matrix (e.g., sinapinic acid) and spot it onto the MALDI target.[25] Acquire the mass spectrum.
-
Expected Result: The spectrum will show a series of peaks. The mass difference between the native protein and the main peak of the PEGylated species should correspond to the mass of the attached PEG chain(s). A distribution of peaks is often observed, reflecting the attachment of one, two, or more PEG chains to the protein.[21][25]
Conclusion
The use of PEG spacers for biomolecule modification is a powerful and clinically validated strategy for improving the therapeutic index of biopharmaceuticals. By enhancing pharmacokinetic properties, increasing stability, and reducing immunogenicity, PEGylation has transformed the treatment landscape for numerous diseases. A thorough understanding of the underlying principles, combined with robust experimental design and rigorous characterization, is essential for the successful development of next-generation PEGylated therapeutics.
References
- 1. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site of pegylation and polyethylene glycol molecule size attenuate interferon-alpha antiviral and antiproliferative activities through the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pegylated interferons for the treatment of chronic hepatitis C: pharmacological and clinical differences between peginterferon-alpha-2a and peginterferon-alpha-2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pegylated granulocyte-colony stimulating factor versus non-pegylated granulocyte-colony stimulating factor for peripheral blood stem cell mobilization: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is PEGylated G-CSF superior to G-CSF in patients with breast cancer receiving chemotherapy? A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG G-CSF With Prolonged Biological Activity | Biopharma PEG [biochempeg.com]
- 11. droracle.ai [droracle.ai]
- 12. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pegylated interferon: the who, why, and how - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gruber-sciencelab.netlify.app [gruber-sciencelab.netlify.app]
- 16. Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Protocol for Protein PEGylation [jenkemusa.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. walshmedicalmedia.com [walshmedicalmedia.com]
- 23. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. covalx.com [covalx.com]
An In-depth Technical Guide to m-PEG8-aldehyde for Protein Modification
For researchers, scientists, and drug development professionals venturing into protein modification, m-PEG8-aldehyde presents a versatile and effective tool. This guide provides a comprehensive overview of its core principles, practical applications, and detailed methodologies for its use in modifying proteins, with a focus on clarity and ease of implementation for beginners.
Introduction to this compound and PEGylation
Polyethylene glycol (PEG) is a polymer that, when chemically attached to a protein (a process known as PEGylation), can significantly enhance the protein's therapeutic properties. PEGylation can lead to increased solubility, improved stability, extended circulation half-life, and reduced immunogenicity.
This compound is a specific type of PEG reagent characterized by a methoxy group at one end and an aldehyde group at the other, connected by a chain of eight ethylene glycol units. The methoxy cap ensures that the PEG molecule is monofunctional, preventing unwanted crosslinking of proteins. The terminal aldehyde group is the reactive handle that allows for covalent attachment to proteins.
Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in protein modification.
| Property | Value | Reference |
| Chemical Name | 3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal | [1] |
| Molecular Formula | C18H36O9 | [1][2] |
| Molecular Weight | 396.48 g/mol | [1][2] |
| CAS Number | 1234369-95-9 | [2][3] |
| Appearance | Varies; can be a viscous liquid or a solid depending on purity and temperature | [4] |
| Solubility | Soluble in water and most organic solvents | [4][5] |
| Purity | Typically >95% | [6] |
| Storage Conditions | -20°C, desiccated | [7][8] |
The Chemistry of Protein Modification with this compound
The primary reaction mechanism for attaching this compound to a protein is reductive amination . This process involves two key steps:
-
Schiff Base Formation: The aldehyde group of this compound reacts with a primary amine group on the protein (typically the ε-amine of a lysine residue or the α-amine at the N-terminus) to form an imine, also known as a Schiff base. This reaction is reversible.[4][9][10]
-
Reduction: The unstable Schiff base is then reduced to a stable secondary amine linkage using a reducing agent. A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is commonly used as it selectively reduces the imine in the presence of the aldehyde.[10][11]
The reaction is pH-dependent, with optimal conditions for Schiff base formation being slightly acidic to neutral (pH 6-8).[4][12] The N-terminal α-amine generally has a lower pKa than the ε-amines of lysine residues, allowing for site-specific modification at the N-terminus by carefully controlling the reaction pH.[9]
Figure 1: Reaction mechanism of reductive amination for protein modification with this compound.
Experimental Protocol: Modification of a Generic Protein with this compound
This protocol provides a general framework for the modification of a protein with this compound. Optimization of specific parameters such as protein concentration, PEG-to-protein molar ratio, pH, and reaction time is recommended for each specific protein.
Materials:
-
Protein of interest
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Quenching solution (e.g., Tris buffer or glycine)
-
Dialysis tubing or centrifugal filter units for purification
-
SDS-PAGE analysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the protein in PBS to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris) as they will compete with the protein for reaction with the aldehyde.
-
-
PEGylation Reaction:
-
Bring the this compound to room temperature before opening to prevent condensation of moisture.
-
Prepare a stock solution of this compound in a small volume of PBS.
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (a starting point of 10- to 50-fold molar excess of PEG aldehyde over the protein is recommended).[4]
-
Gently mix the solution.
-
-
Reduction:
-
Prepare a fresh stock solution of NaBH₃CN in PBS.
-
Add the NaBH₃CN solution to the reaction mixture to a final concentration of approximately 20 mM.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.[4]
-
-
Quenching the Reaction:
-
Add a quenching solution containing a high concentration of primary amines (e.g., 1 M Tris or glycine) to react with any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted PEG reagent and byproducts by dialysis against PBS or by using centrifugal filter units with an appropriate molecular weight cutoff.
-
-
Analysis:
-
Confirm the successful PEGylation and assess the degree of modification using SDS-PAGE. The PEGylated protein will show an increase in molecular weight.
-
Further characterization can be performed using techniques such as MALDI-TOF mass spectrometry and HPLC.
-
Figure 2: A typical experimental workflow for protein modification with this compound.
Quantitative Data on PEGylation
The efficiency of protein PEGylation can be influenced by several factors. The following table summarizes some key parameters and their typical ranges found in the literature.
| Parameter | Typical Range/Value | Significance | Reference |
| pH | 6.0 - 8.0 | Influences the reactivity of amine groups and the stability of the PEG-aldehyde. Slightly acidic pH can favor N-terminal modification. | |
| Molar Ratio (PEG:Protein) | 10:1 to 50:1 | A higher molar ratio generally leads to a higher degree of PEGylation, but may also increase the risk of modifying multiple sites. | [4] |
| Reaction Time | 2 - 24 hours | Longer reaction times can increase the yield of PEGylated product, but may also lead to protein degradation or aggregation. | [4] |
| Temperature | 4°C - 25°C (Room Temp) | Lower temperatures can help to maintain protein stability during the reaction. | |
| Conversion Efficiency | Highly variable | Dependent on the protein, reaction conditions, and PEG reagent. Can range from low percentages to near completion. |
Applications in Research and Drug Development
The modification of proteins with this compound has numerous applications in both basic research and the development of biotherapeutics.
-
Improved Pharmacokinetics: PEGylation can significantly increase the in vivo half-life of therapeutic proteins by reducing renal clearance and protecting them from proteolytic degradation.[5]
-
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface, thereby reducing its immunogenicity.
-
Enhanced Solubility and Stability: PEGylation can improve the solubility of proteins that are prone to aggregation and increase their stability under various storage and physiological conditions.[5][6]
-
Drug Delivery: PEGylated proteins can be used as carriers for targeted drug delivery.[5]
-
Bioconjugation: this compound can be used to link proteins to other molecules such as fluorescent dyes, biotin, or other proteins for various research applications.[5]
Figure 3: Logical relationships between PEGylation and its outcomes and applications.
Conclusion
This compound is a valuable reagent for the modification of proteins, offering a straightforward and effective method for improving their physicochemical and pharmacological properties. By understanding the underlying chemistry of reductive amination and carefully controlling the reaction conditions, researchers can successfully PEGylate proteins for a wide range of applications in research and drug development. This guide provides the foundational knowledge and a practical starting point for scientists new to the field of protein modification.
References
- 1. This compound | C18H36O9 | CID 51341011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. PEG Aldehyde, mPEG-CH2CHO [nanocs.net]
- 5. creativepegworks.com [creativepegworks.com]
- 6. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]
- 7. m-PEG-Aldehyde, MW 30,000 | BroadPharm [broadpharm.com]
- 8. axispharm.com [axispharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Aldehyde PEGylation kinetics: a standard protein versus a pharmaceutically relevant single chain variable fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Principles of Using m-PEG8-aldehyde
This guide provides a comprehensive overview of m-PEG8-aldehyde for researchers, scientists, and drug development professionals. It details the core principles of its use, including its chemical and physical properties, key reaction methodologies, and applications in bioconjugation and drug delivery.
Introduction to this compound
Methoxy-poly(ethylene glycol)-aldehyde with eight repeating ethylene glycol units (this compound) is a discrete PEG (dPEG®) linker, meaning it is a single molecular weight compound rather than a polydisperse mixture. This monodispersity is a significant advantage in the development of therapeutic and diagnostic agents, as it leads to more homogeneous conjugates with well-defined structures, simplifying analysis and ensuring batch-to-batch consistency.
The this compound molecule consists of a methoxy-terminated polyethylene glycol chain with a terminal aldehyde functional group. The PEG chain imparts hydrophilicity, which can improve the solubility and reduce the aggregation of the conjugated biomolecule. The terminal aldehyde group is a versatile reactive handle for covalent modification of various biomolecules.
Physicochemical Properties of this compound
The well-defined structure of this compound results in consistent physical and chemical properties, which are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C18H36O9 | [1] |
| Molecular Weight | 396.48 g/mol | [1] |
| Appearance | Solid or viscous liquid | |
| Solubility | Soluble in water and most organic solvents | |
| Storage Temperature | -20°C | |
| Purity | Typically >95% |
Core Reactions and Principles of this compound
The aldehyde group of this compound is a versatile electrophile that can react with various nucleophiles, primarily primary amines, hydrazides, and aminooxy groups.
Reductive Amination with Primary Amines
The reaction of the aldehyde with a primary amine (e.g., the N-terminus of a protein or the side chain of a lysine residue) proceeds via a two-step process known as reductive amination. First, the amine nucleophilically attacks the aldehyde to form a carbinolamine intermediate, which then dehydrates to form an imine (Schiff base). This imine is subsequently reduced by a mild reducing agent to a stable secondary amine linkage.[2]
By controlling the reaction pH, site-selective PEGylation of the N-terminal α-amino group of a protein can be achieved.[3] The pKa of the N-terminal α-amino group is typically lower (around 7.8) than that of the ε-amino group of lysine (around 10.1).[4] At a slightly acidic pH (e.g., pH 6.5), the lysine residues are protonated and thus less reactive, allowing for preferential reaction at the N-terminus.[3]
Key Reaction Parameters for Reductive Amination:
| Parameter | Recommended Condition | Rationale | Reference |
| pH | 6.0 - 7.5 for N-terminal selectivity; 7.5 - 9.0 for lysine conjugation | Optimizes the reactivity of the target amine group(s). | [3][5] |
| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) or 2-picoline borane | Mild reducing agents that selectively reduce the imine in the presence of the aldehyde. | [6] |
| Temperature | 4°C to room temperature | Milder temperatures help to maintain protein stability. | |
| Reactant Molar Ratio | 2- to 50-fold molar excess of this compound to protein | Drives the reaction towards the desired degree of PEGylation.[7] |
Hydrazone and Oxime Ligation
This compound reacts with hydrazide- and aminooxy-functionalized molecules to form hydrazone and oxime linkages, respectively. These reactions are highly chemoselective and can be performed under mild, aqueous conditions.[8]
Hydrazone linkages are particularly useful in drug delivery systems as they are generally stable at physiological pH (7.4) but are susceptible to hydrolysis under the mildly acidic conditions found in endosomes and lysosomes (pH 5.0-6.0), allowing for triggered release of a conjugated payload.[9] The stability of the hydrazone bond is influenced by the structure of the aldehyde and the hydrazide. Hydrazones formed from aliphatic aldehydes, such as this compound, are generally more prone to acidic hydrolysis compared to those formed from aromatic aldehydes.[9]
Stability of Hydrazone Linkages (Data for Aliphatic Aldehyde-Derived Hydrazones):
| pH | Half-life | Conditions | Reference |
| 7.4 | 20 - 150 minutes | 37°C in phosphate buffered saline | [10] |
| 5.5 | < 2 minutes | 37°C in phosphate buffered saline | [10] |
Experimental Protocols
General Protocol for N-terminal PEGylation of a Protein via Reductive Amination
This protocol provides a general guideline for the site-selective PEGylation of a protein at its N-terminus. Optimization of the reaction conditions may be necessary for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Sodium cyanoborohydride (NaBH3CN)
-
Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 6.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in the Reaction Buffer. Also, prepare a stock solution of NaBH3CN in the Reaction Buffer.
-
PEGylation Reaction: a. Add a 5- to 20-fold molar excess of the this compound solution to the protein solution with gentle mixing. b. Add NaBH3CN to a final concentration of 20-50 mM. c. Incubate the reaction mixture at 4°C for 12-24 hours with gentle agitation.
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted this compound. Incubate for 1 hour at 4°C.
-
Purification: Purify the PEGylated protein from excess reagents and unreacted protein using size-exclusion chromatography (SEC).[] The larger hydrodynamic radius of the PEGylated protein allows for its separation from the smaller, unmodified protein.[12]
General Protocol for Hydrazone Ligation to a Hydrazide-Modified Peptide
This protocol describes the conjugation of this compound to a peptide containing a hydrazide functional group.
Materials:
-
Hydrazide-modified peptide
-
This compound
-
Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
-
Purification system (e.g., reversed-phase high-performance liquid chromatography, RP-HPLC)
Procedure:
-
Peptide and Reagent Preparation: a. Dissolve the hydrazide-modified peptide in the Reaction Buffer to a final concentration of 1-5 mM. b. Dissolve this compound in the Reaction Buffer to a concentration that is a 1.5- to 3-fold molar excess relative to the peptide.
-
Ligation Reaction: a. Add the this compound solution to the peptide solution. b. Incubate the reaction at room temperature for 2-4 hours. Monitor the reaction progress by RP-HPLC.
-
Purification: Purify the PEGylated peptide by RP-HPLC.[6] The increased hydrophilicity of the PEGylated peptide will typically result in a shorter retention time compared to the unmodified peptide.
Characterization of this compound Conjugates
Thorough characterization of the PEGylated product is crucial to ensure the desired modification has been achieved and to determine the purity of the conjugate.
Chromatographic Methods
-
Size-Exclusion Chromatography (SEC): SEC is a primary method for separating PEGylated proteins from their unmodified counterparts and from excess PEGylation reagents.[] The addition of the PEG chain increases the hydrodynamic radius of the protein, leading to an earlier elution time.[12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to separate PEGylated proteins and peptides based on differences in hydrophobicity.[] It is also a powerful tool for monitoring the progress of a PEGylation reaction.
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. PEGylation can shield charged residues on a protein's surface, altering its interaction with the IEX resin and allowing for the separation of different PEGylated species.[]
Mass Spectrometry
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is a valuable technique for determining the molecular weight of the PEGylated conjugate and thus the degree of PEGylation (the number of PEG chains attached to the biomolecule).[13] The mass spectrum will show a series of peaks corresponding to the unmodified biomolecule and the biomolecule with one, two, or more PEG chains attached.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS, often coupled with liquid chromatography (LC-MS), can also be used to determine the degree of PEGylation and can provide information about the sites of modification through peptide mapping experiments.[13]
Visualizations
Reductive Amination Workflow
Caption: Workflow for protein PEGylation via reductive amination.
Hydrazone Ligation Workflow
Caption: Workflow for peptide conjugation via hydrazone ligation.
Application in Antibody-Drug Conjugate (ADC) Development
Caption: Logical flow of ADC development using this compound.
References
- 1. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 2. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. bachem.com [bachem.com]
- 7. protocols.io [protocols.io]
- 8. precisepeg.com [precisepeg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
- 13. Secondary Amine Catalysis in Enzyme Design: Broadening Protein Template Diversity through Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling of m-PEG8-Aldehyde in the Laboratory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling procedures for m-PEG8-aldehyde in a laboratory setting. The information is compiled to ensure the safe use of this reagent in research and development, particularly in the field of bioconjugation and drug delivery.
Chemical and Physical Properties
This compound, with the chemical formula C18H36O9, is a monodisperse PEG linker containing a methoxy group at one terminus and a reactive aldehyde group at the other.[1][2] The polyethylene glycol (PEG) spacer enhances the solubility of this reagent in aqueous media.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H36O9 | [1][2] |
| Molecular Weight | 396.48 g/mol | [1][2] |
| Appearance | White to off-white solid or viscous liquid | [4] |
| Solubility | Soluble in water, DMSO, DCM, DMF | [5] |
| Storage Temperature | -20°C | [6][7] |
Hazard Identification and Safety Precautions
The SDS for m-PEG3-aldehyde indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[8] In contrast, an MSDS for higher molecular weight methoxy PEG propionaldehydes (MW 5,000-40,000) suggests a low hazard profile, with no adverse health effects expected from inhalation, skin contact, or eye contact.[9] Given that this compound has a relatively short PEG chain, it is prudent to handle it with care, assuming it may have some irritant properties.
Table 2: Hazard Identification and Precautionary Statements (based on m-PEG3-aldehyde SDS)
| Hazard | GHS Classification | Precautionary Statements |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[8] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[8] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[8] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation.[8] |
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat and closed-toe shoes.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and reactivity of this compound and to ensure laboratory safety.
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.[8]
-
Avoid contact with skin and eyes.[8]
-
When weighing and preparing solutions, minimize exposure. For sensitive PEG products like PEG aldehydes, it is recommended to warm the container to room temperature before opening to prevent moisture condensation.[6]
-
After use, the container should be backfilled with an inert gas like nitrogen or argon before sealing.[6]
Storage
-
Store in a tightly sealed container at -20°C for long-term storage.[6][7]
-
Protect from light and moisture.[6]
-
For sensitive PEG products, consider aliquoting into smaller, single-use portions to maintain activity.[6]
Experimental Protocols
This compound is commonly used for the PEGylation of proteins and other biomolecules through the reaction of its aldehyde group with primary amines (e.g., the N-terminus of a protein or the side chain of lysine residues).
General Protocol for Protein PEGylation
This protocol outlines a general procedure for the bioconjugation of a protein with this compound.
-
Dissolve the Protein: Dissolve the protein to be PEGylated in an amine-free buffer (e.g., phosphate-buffered saline) at a pH between 6.5 and 8.0.
-
Prepare this compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or the reaction buffer). It is recommended to warm the reagent to room temperature before dissolving.
-
Reaction: Add the this compound solution to the protein solution. A 10- to 50-fold molar excess of the PEG aldehyde over the protein is a common starting point.[4]
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[4]
-
Reduction (Optional but Recommended): The initial reaction forms a Schiff base, which can be reduced to a more stable secondary amine linkage using a mild reducing agent such as sodium cyanoborohydride.
-
Quenching: Quench any unreacted aldehyde by adding a small molecule with a primary amine, such as Tris buffer or glycine.
-
Purification: Remove excess reagents and byproducts by methods such as size-exclusion chromatography (SEC) or dialysis.[4]
Figure 1. A typical experimental workflow for the PEGylation of a protein using this compound.
Reactivity and Stability
The aldehyde group of this compound is reactive towards primary amines, hydrazides, and aminooxy groups.[10] The reaction with primary amines forms a Schiff base, which can be reduced to a stable secondary amine.
Inappropriate handling or storage of PEG-aldehydes can lead to degradation, potentially forming impurities such as formaldehyde, acetaldehyde, and other reactive aldehydes.[11] Therefore, adherence to proper storage conditions is critical to ensure the quality and reactivity of the reagent.[11]
Figure 2. Reaction pathway for the conjugation of this compound with a primary amine.
First Aid Measures
In case of exposure to this compound, the following first aid measures should be taken, based on general guidelines for handling aldehydes:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[8]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
Spill and Disposal Procedures
Spill Cleanup
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the absorbed material into a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Waste Disposal
-
Polyethylene glycol is generally considered non-hazardous and is biodegradable.[12]
-
However, disposal of this compound and its waste should be in accordance with local, state, and federal regulations.
-
It is recommended to dispose of chemical waste through a licensed disposal company.[13]
-
Do not dispose of down the drain unless permitted by local authorities.[14] Used glycol products, such as antifreeze, can be classified as hazardous waste due to contamination with heavy metals.[15]
Figure 3. Decision tree for handling a spill of this compound.
References
- 1. This compound | C18H36O9 | CID 51341011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Aldehyde PEG Aldehyde,CHO-PEG-CHO [nanocs.net]
- 5. creativepegworks.com [creativepegworks.com]
- 6. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. jenkemusa.com [jenkemusa.com]
- 10. mPEG-Aldehyde, mPEG-CHO - Biopharma PEG [biochempeg.com]
- 11. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
- 15. hwhenvironmental.com [hwhenvironmental.com]
An In-depth Technical Guide to the Stability and Storage of m-PEG8-aldehyde
For researchers, scientists, and drug development professionals utilizing m-PEG8-aldehyde in their work, a thorough understanding of its stability and proper handling is paramount to ensure the integrity of their experiments and the quality of their final products. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, potential degradation pathways, and analytical methodologies for assessing the quality of m--PEG8-aldehyde.
Introduction to this compound
This compound is a monodisperse polyethylene glycol (PEG) linker containing a methoxy-capped chain of eight ethylene glycol units and a terminal aldehyde functional group. The aldehyde group is a reactive electrophile that readily participates in conjugation reactions, most notably reductive amination with primary amines to form stable secondary amine linkages.[1] It can also react with hydrazide or aminooxy groups to form hydrazone or oxime linkages, respectively, which can be designed to be hydrolytically labile under specific pH conditions.[1][2] The PEG spacer enhances the solubility and biocompatibility of the conjugated molecule, making this compound a valuable tool in bioconjugation, drug delivery, and surface modification.[3][4]
Stability and Recommended Storage Conditions
The terminal aldehyde group, while essential for its reactivity, also renders this compound susceptible to degradation. The primary factors influencing its stability are temperature, moisture, light, and the presence of oxygen. Improper handling and storage can lead to the formation of impurities that may compromise subsequent conjugation reactions and the quality of the final product.
Factors Affecting Stability
-
Oxidation: The aldehyde group is prone to oxidation, which can convert it into a non-reactive carboxylic acid. This is a major degradation pathway and can be accelerated by exposure to atmospheric oxygen.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. Long-term storage at room temperature is not recommended.
-
Moisture: Aldehydes can exist in equilibrium with their hydrate form in the presence of water. While this is a reversible process, the presence of moisture can also facilitate other degradation reactions.
-
Light: Like many reactive chemical compounds, exposure to light, particularly UV light, can promote degradation.
Recommended Storage and Handling
To maintain the purity and reactivity of this compound, strict adherence to recommended storage and handling protocols is crucial. The following table summarizes the optimal conditions based on supplier recommendations and best practices for reactive PEG linkers.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or lower [5][6][7] | Minimizes the rate of all potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Protects the aldehyde group from oxidation by atmospheric oxygen. |
| Moisture Control | Keep in a tightly sealed container with desiccant. [7] | Prevents hydration of the aldehyde and moisture-facilitated degradation. |
| Light Protection | Store in the dark or in an amber vial. | Prevents light-induced degradation. |
| Handling Procedure | 1. Allow the container to warm to room temperature before opening. 2. Use in a controlled environment with low humidity if possible. 3. After dispensing the desired amount, backfill the container with inert gas before resealing. 4. Prepare solutions fresh and use them promptly. | 1. Prevents condensation of atmospheric moisture onto the cold solid. 2. Minimizes exposure to moisture. 3. Maintains the inert atmosphere for long-term storage. 4. Avoids degradation in solution. |
Potential Degradation Pathways
The primary degradation pathway for this compound is the oxidation of the terminal aldehyde to a carboxylic acid (m-PEG8-carboxylic acid). Additionally, studies on similar, longer-chain mPEG-aldehydes have identified other small molecule impurities that can arise from inappropriate handling or storage, likely from side reactions or trace impurities in starting materials that are exacerbated by instability.[8]
A study on a 20 kDa mPEG-propionaldehyde identified several low molecular weight aldehydes as potential degradation products or process-related impurities under forced degradation conditions.[8] These included formaldehyde, acetaldehyde, acrolein, and crotonaldehyde.[8] While the PEG chain of this compound is much shorter, the potential for similar side products to form under harsh conditions cannot be entirely ruled out.
Caption: Potential degradation pathways for this compound.
Recommended Handling and Storage Workflow
To ensure the quality of this compound from receipt to use, a systematic workflow should be followed.
Caption: Recommended workflow for handling this compound.
Experimental Protocols for Stability Assessment
Regular quality control and stability assessment of this compound are recommended, especially for critical applications. The following protocol is adapted from methodologies used for analyzing the degradation of mPEG-propionaldehyde and can be used as a starting point for this compound.[8]
Objective
To detect and quantify aldehyde-related impurities and the primary this compound component.
Principle
This method involves the derivatization of aldehydes with 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone derivative. These derivatives are chromophoric and can be readily detected and quantified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[8]
Materials and Reagents
-
This compound sample
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Perchloric acid
-
Aldehyde standards (e.g., formaldehyde, acetaldehyde)
Sample Preparation and Derivatization
-
DNPH Solution: Prepare a saturated solution of DNPH in acetonitrile.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in acetonitrile to a known concentration (e.g., 10 mg/mL).
-
Derivatization Reaction:
-
To 100 µL of the sample solution, add 400 µL of the DNPH solution.
-
Add 50 µL of 1 M perchloric acid to catalyze the reaction.
-
Vortex the mixture and incubate at room temperature for approximately 1 hour in the dark.
-
After incubation, add 450 µL of a Water:Acetonitrile (50:50) mixture to stop the reaction and prepare for injection.
-
RP-HPLC-UV Method
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A typical gradient would be to start at a lower percentage of B, ramp up to a high percentage of B to elute the more hydrophobic derivatives, and then re-equilibrate. A starting point could be:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 355 nm or 360 nm (for the DNPH derivatives)[8]
-
Injection Volume: 10-20 µL
Data Analysis
The peak corresponding to the DNPH derivative of this compound should be the major peak. The presence and area of other peaks can be compared to derivatized standards of potential impurities (e.g., formaldehyde-DNPH, acetaldehyde-DNPH) to identify and quantify degradation products. The stability can be assessed by tracking the decrease in the main peak area and the increase in impurity peaks over time under specific storage conditions.
Complementary Analytical Techniques
-
Mass Spectrometry (MS): Techniques like Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) can be used to identify the mass of the degradation products, confirming their identity.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic aldehyde proton signal (around 9.7 ppm) and the appearance of new signals corresponding to degradation products.[8]
By implementing these rigorous storage, handling, and analytical practices, researchers can ensure the reliability and consistency of their results when working with this compound.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Development of a PEG Derivative Containing Hydrolytically Degradable Hemiacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8349969B2 - Method for preparing high-purity polyethyleneglycol aldehyde derivatives - Google Patents [patents.google.com]
- 5. CN1618837A - Preparation method and use of polyethylene glycol carboxylic acid - Google Patents [patents.google.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide to m-PEG8-Aldehyde Conjugation Reactions: Maximizing Theoretical Yield
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG8-aldehyde conjugation reactions, a cornerstone of bioconjugation for therapeutic and research applications. The strategic attachment of polyethylene glycol (PEG) chains, or PEGylation, to biomolecules can significantly enhance their pharmacokinetic and pharmacodynamic properties. This guide delves into the core principles of this compound chemistry, offering detailed experimental protocols, quantitative data on reaction yields, and visual workflows to empower researchers in optimizing their conjugation strategies.
Core Principles of this compound Conjugation
This compound is a methoxy-terminated polyethylene glycol derivative with a reactive aldehyde group at one end. The aldehyde functionality allows for covalent linkage to various nucleophilic groups present on biomolecules, primarily through two key reaction pathways: reductive amination and ligation with hydrazides or aminooxy compounds.
Reductive Amination: Forming Stable Amine Linkages
The most common application of this compound is the PEGylation of proteins and peptides via their primary amine groups (the N-terminus and the ε-amino group of lysine residues). This process, known as reductive amination, involves a two-step reaction:
-
Schiff Base Formation: The aldehyde group of this compound reacts with a primary amine on the biomolecule to form an unstable imine intermediate, also known as a Schiff base. This reaction is reversible and pH-dependent.
-
Reduction: The imine is then reduced to a stable secondary amine linkage using a reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this step due to their selectivity for the imine over the aldehyde, minimizing unwanted side reactions.
The overall efficiency of reductive amination is influenced by several factors, including pH, temperature, and the molar ratio of reactants.
Hydrazone and Oxime Ligation: Alternative Conjugation Chemistries
This compound can also be conjugated to molecules containing hydrazide or aminooxy groups, forming hydrazone and oxime linkages, respectively.
-
Hydrazone Formation: The reaction between an aldehyde and a hydrazide is rapid and occurs under mild acidic conditions, yielding a hydrazone bond. This linkage can be reversible under certain conditions, which can be advantageous for drug delivery systems designed for controlled release.
-
Oxime Formation: The reaction of an aldehyde with an aminooxy group forms a highly stable oxime bond. This reaction is also efficient under mild acidic conditions and is often considered a "click" chemistry reaction due to its high specificity and yield.
Quantitative Analysis of Conjugation Yields
The theoretical yield of this compound conjugation reactions is dependent on a multitude of factors. The following tables summarize quantitative data from studies on the PEGylation of proteins, providing insights into the impact of reaction conditions on yield.
| Target Protein | PEG-Aldehyde Size | Molar Ratio (PEG:Protein) | pH | Temperature (°C) | Reaction Time (h) | Mono-PEGylated Yield (%) | Di-PEGylated Yield (%) |
| Lysozyme | 5 kDa | 2:1 | 4 | 21 | 20 | ~25 | ~10 |
| Lysozyme | 5 kDa | 2:1 | 7 | 21 | 20 | ~45 | ~25 |
| scFv | 5 kDa | 5:1 | 4 | 21 | 20 | ~50 | - |
| scFv | 5 kDa | 5:1 | 7 | 21 | 20 | ~15 | - |
Table 1: Influence of pH on the Yield of Protein PEGylation via Reductive Amination. Data extracted from a study on aldehyde PEGylation kinetics. The yield of mono- and di-PEGylated species is shown for lysozyme and a single-chain variable fragment (scFv) at different pH values.
Detailed Experimental Protocols
The following protocols provide a framework for performing this compound conjugation reactions. Optimization of these protocols for specific applications is highly recommended.
Protocol for Reductive Amination of a Protein
This protocol describes a general procedure for the PEGylation of a protein using this compound and sodium cyanoborohydride.
Materials:
-
Protein solution in a suitable buffer (e.g., 20 mM sodium phosphate buffer)
-
This compound
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction buffer (e.g., 20 mM sodium phosphate with 20 mM NaCNBH₃, pH adjusted to the desired value)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare a solution of the target protein at a known concentration (e.g., 1-10 g/L) in the reaction buffer.
-
Reagent Preparation: Dissolve this compound in the reaction buffer to achieve the desired molar excess (e.g., 2 to 50-fold molar excess over the protein).
-
Conjugation Reaction: Add the this compound solution to the protein solution. Incubate the reaction mixture at a controlled temperature (e.g., 4-25°C) with gentle stirring for a specified duration (e.g., 2-24 hours).
-
Reaction Quenching: Stop the reaction by adding a quenching solution to consume any unreacted aldehyde groups.
-
Purification: Purify the PEGylated protein from unreacted PEG and other reagents using an appropriate chromatography technique, such as size-exclusion chromatography.
-
Analysis: Characterize the purified conjugate to determine the degree of PEGylation and purity using techniques like SDS-PAGE, mass spectrometry, or HPLC.
Visualizing Conjugation Workflows
Diagrams illustrating the chemical reactions and experimental workflows can aid in understanding and implementing this compound conjugation.
Reductive Amination Reaction Pathway.
General Experimental Workflow for Reductive Amination.
Hydrazone and Oxime Ligation Reactions.
Conclusion
The successful conjugation of this compound to biomolecules is a multifactorial process that requires careful consideration of the reaction chemistry, conditions, and the specific properties of the target molecule. By understanding the principles of reductive amination and alternative ligation chemistries, and by systematically optimizing reaction parameters, researchers can achieve high yields of well-defined PEGylated products. This guide serves as a foundational resource to aid in the rational design and execution of this compound conjugation strategies, ultimately contributing to the development of more effective and safer biotherapeutics and research tools.
m-PEG8-aldehyde vs other reactive PEG derivatives
An In-Depth Technical Guide: m-PEG8-aldehyde vs. Other Reactive PEG Derivatives for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a reactive polymer is paramount to the success of bioconjugation, therapeutic protein modification, and nanoparticle functionalization. Poly(ethylene glycol) (PEG) has become the industry standard for improving the pharmacokinetic and pharmacodynamic properties of biologics and drug carriers.[1][2] The choice of the reactive terminal group on the PEG chain dictates the specificity, stability, and functionality of the final conjugate.
This guide provides a detailed comparison of this compound against other commonly used reactive PEG derivatives, such as those functionalized with N-hydroxysuccinimide (NHS) esters and maleimides. We will explore their reaction chemistry, comparative performance, and provide standardized protocols to aid in practical application.
The Chemistry of Key Reactive PEG Derivatives
The utility of a PEG derivative is defined by its terminal functional group, which reacts with specific amino acid residues on a protein or other target molecules.
m-PEG-Aldehyde
PEG aldehydes, such as this compound, offer a versatile and controllable method for bioconjugation. Their primary reaction targets are primary amines, such as the N-terminal α-amine or the ε-amine of lysine residues.[3] The reaction proceeds via a two-step reductive amination process:
-
Schiff Base Formation: The aldehyde group reacts with a primary amine to form an imine (a Schiff base). This reaction is reversible.[4][5]
-
Reduction: The intermediate imine is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄).[6][7]
A key advantage of PEG-aldehyde is the ability to achieve site-specific conjugation by controlling the reaction pH. At a mildly acidic pH (e.g., 5.0-6.5), the N-terminal amine of a protein is typically more nucleophilic than the ε-amines of lysine residues, allowing for preferential N-terminal PEGylation.[7][8][9] Furthermore, PEG-aldehydes can react with hydrazide or aminooxy groups to form hydrazone or oxime linkages, respectively, which can be designed to be cleavable under specific conditions.[10][11]
Caption: Reductive amination workflow for m-PEG-Aldehyde.
PEG-NHS Ester
PEG derivatives activated with N-hydroxysuccinimide (NHS) esters are among the most common reagents for modifying proteins.[7] They react with primary amines (N-terminus and lysine) to form stable and irreversible amide bonds.[12][13] This reaction is typically efficient at neutral to slightly alkaline pH (7.0-8.5).[14] However, NHS esters are highly susceptible to hydrolysis in aqueous environments, which competes with the aminolysis reaction and can reduce conjugation efficiency.[13][14] Their reactivity is also less selective compared to aldehydes, often resulting in a heterogeneous mixture of PEGylated species.
PEG-Maleimide
PEG-Maleimide is highly specific for sulfhydryl (thiol) groups found in cysteine residues.[15] The maleimide group undergoes a Michael addition reaction with a thiol to form a stable, covalent thioether bond.[16] This reaction is most efficient and specific at a pH range of 6.5-7.5.[17] Because free cysteines are relatively rare in proteins, PEG-maleimide is an excellent tool for site-specific modification, especially when a cysteine residue is introduced at a desired location via genetic engineering.[9]
Comparative Analysis of Reactive PEG Derivatives
The choice of PEG derivative has significant implications for the manufacturing process, stability, and biological performance of the resulting conjugate.
Caption: Comparison of reaction selectivity based on pH.
The table below summarizes the key characteristics of m-PEG-aldehyde and its main competitors.
| Feature | m-PEG-Aldehyde | PEG-NHS Ester | PEG-Maleimide |
| Target Group | Primary Amines (-NH₂), Hydrazides, Aminooxy | Primary Amines (-NH₂) | Thiols / Sulfhydryls (-SH) |
| Resulting Linkage | Secondary Amine (stable), Hydrazone/Oxime | Amide (stable) | Thioether (stable) |
| Optimal Reaction pH | 5.0-9.5 (pH-dependent selectivity)[3] | 7.0-8.5[13] | 6.5-7.5[17] |
| Reagent Stability | Good aqueous stability[8] | Prone to rapid hydrolysis | Moderate stability; hydrolysis at high pH |
| Selectivity | High for N-terminus at acidic pH[8][9] | Low; reacts with all accessible primary amines | High for free cysteines[15] |
| Reversibility | Yes (with hydrazide/aminooxy linkage)[10] | No | No |
| Key Advantage | Controllable site-specificity, stable reagent | Simple, well-established chemistry | High specificity for thiols |
| Key Disadvantage | Requires a second reduction step | Hydrolytically unstable, creates heterogeneity | Requires an available free cysteine |
Quantitative Data & Performance
Direct kinetic comparisons between different PEGylation reagents are sparse in the literature. However, studies on individual derivatives demonstrate the impact of conjugation on protein stability. PEGylation generally enhances the thermal and proteolytic stability of proteins by creating a protective hydrophilic shield.[18]
| Protein | PEG Derivative | Parameter Measured | Result | Reference |
| Glucose Oxidase (GOD) | PEG-aldehyde | Thermal Stability | Native GOD lost all activity in 4h at 60°C; PEG-GOD retained 40% activity. | [19][20] |
| T4 Lysozyme (V131C) | Linear PEG (via Au(III)) | Melting Temp (Tₘ) | Tₘ increased from 56.8°C (native) to 62.6°C (PEGylated). | [21] |
| Alpha-1 Antitrypsin | Amine- or Thiol-reactive PEG | Aggregation | PEGylation significantly decreased the propensity for heat-induced aggregation. | [18] |
Experimental Protocols
The following protocols provide a generalized framework for laboratory-scale bioconjugation reactions. Optimization is recommended for each specific protein and PEG derivative.
Protocol 1: Site-Specific N-Terminal Protein PEGylation with m-PEG-Aldehyde
This protocol is designed to selectively target the N-terminal α-amine.
-
Materials:
-
Protein of interest
-
m-PEG-Aldehyde (e.g., this compound)
-
Conjugation Buffer: 20 mM Sodium Acetate or MES, pH 5.5-6.5 (amine-free)
-
Reducing Agent Stock: 1 M Sodium Cyanoborohydride (NaBH₃CN) in water
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
-
Methodology:
-
Buffer Exchange: Ensure the protein is in the Conjugation Buffer at a concentration of 2-10 mg/mL. Tris or other amine-containing buffers must be removed.[22]
-
Reagent Preparation: Immediately before use, dissolve the m-PEG-Aldehyde in the Conjugation Buffer.
-
Conjugation Reaction: Add the dissolved m-PEG-Aldehyde to the protein solution. A 10- to 50-fold molar excess of PEG over protein is a typical starting point.[6]
-
Reduction: Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubation: Gently agitate the reaction mixture at 4°C for 12-24 hours or at room temperature for 2-6 hours.[6][17]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM.
-
Purification: Remove excess PEG and byproducts and isolate the PEGylated protein using SEC or ion-exchange chromatography.
-
Protocol 2: General Amine PEGylation with PEG-NHS Ester
This protocol targets all accessible primary amines.
-
Materials:
-
Protein of interest
-
PEG-NHS Ester
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or Sodium Phosphate, pH 7.5-8.0 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
-
Purification system (e.g., SEC)
-
-
Methodology:
-
Buffer Exchange: Transfer the protein into the Reaction Buffer at 2-10 mg/mL.
-
Reagent Preparation: PEG-NHS esters are moisture-sensitive.[14] Weigh the required amount in a dry environment and dissolve it in a dry, water-miscible solvent (like DMSO or DMF) before immediately adding it to the aqueous protein solution.
-
Conjugation Reaction: Add the PEG-NHS solution to the protein solution with gentle stirring. A 5- to 20-fold molar excess of PEG is a common starting point.[14]
-
Incubation: React for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching: Add Quenching Buffer to consume any unreacted PEG-NHS ester.
-
Purification: Purify the conjugate as described in Protocol 1.
-
Protocol 3: Thiol-Specific PEGylation with PEG-Maleimide
This protocol specifically targets free cysteine residues.
-
Materials:
-
Protein of interest (containing a free cysteine)
-
PEG-Maleimide
-
Reaction Buffer: PBS containing 5-10 mM EDTA, pH 6.5-7.0 (thiol-free)
-
Quenching Reagent: 1 M β-mercaptoethanol or L-cysteine
-
Purification system (e.g., SEC)
-
-
Methodology:
-
Protein Reduction (if necessary): If the target cysteine is in a disulfide bond, it must first be reduced using a reagent like DTT, followed by removal of the reducing agent.
-
Buffer Exchange: Transfer the protein into the deoxygenated Reaction Buffer. The presence of EDTA helps chelate metal ions that can catalyze thiol oxidation.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of PEG-Maleimide to the protein solution.[17]
-
Incubation: React for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.
-
Quenching: Add the Quenching Reagent to react with and cap any unreacted PEG-Maleimide.
-
Purification: Purify the conjugate as described in Protocol 1.
-
Applications and Strategic Selection
The choice of PEG derivative is fundamentally tied to the desired outcome for the therapeutic or diagnostic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Aldehyde PEG Aldehyde,CHO-PEG-CHO [nanocs.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aldehyde PEG Aldehyde,CHO-PEG-CHO [nanocs.net]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. US6465694B1 - Method for preparation of polyethylene glycol aldehyde derivatives - Google Patents [patents.google.com]
- 9. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 11. PEG Aldehyde, Aldehyde Linkers | BroadPharm [broadpharm.com]
- 12. Ald-PEG-NHS ester | AxisPharm [axispharm.com]
- 13. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 14. Protocol for Protein PEGylation [jenkemusa.com]
- 15. precisepeg.com [precisepeg.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Maleimide PEG aldehyde [nanocs.net]
- 18. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creativepegworks.com [creativepegworks.com]
- 20. Synthesis of glucose oxidase-PEG aldehyde conjugates and improvement of enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for Site-Specific Protein Labeling with m-PEG8-aldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the covalent labeling of proteins using m-PEG8-aldehyde. The method is based on reductive amination, which allows for the conjugation of the polyethylene glycol (PEG) chain to primary amino groups on the protein, such as the N-terminus and the epsilon-amino group of lysine residues. By controlling the reaction conditions, preferential labeling of the N-terminus can be achieved. This application note includes a step-by-step experimental protocol, strategies for purification and characterization of the PEGylated protein, and troubleshooting guidelines.
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein or peptide, is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2][3] Key advantages of PEGylation include an increased hydrodynamic size, which reduces renal clearance and extends circulating half-life, and shielding of protein surfaces, which can decrease immunogenicity and susceptibility to proteolytic degradation.[2]
This compound is a monofunctional PEG reagent containing a terminal aldehyde group. This group reacts with primary amines on a protein to form an initial, unstable Schiff base (an imine).[4] Subsequent reduction by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), converts the imine to a stable secondary amine linkage.[4][5][6] This two-step process is known as reductive amination.[7][8] The pKa of the target amino group is crucial; the lower pKa of the N-terminal α-amine compared to the ε-amine of lysine residues allows for site-specific PEGylation at the N-terminus under mildly acidic conditions (pH 5-6).[2]
Principle of the Method
The labeling strategy involves the reaction of the aldehyde group of this compound with a primary amine on the protein. The reaction proceeds in two main steps:
-
Schiff Base Formation: The protein's nucleophilic amino group attacks the electrophilic aldehyde of the this compound, forming a reversible imine bond (Schiff base). This reaction is favored under mildly acidic to neutral conditions.
-
Reductive Alkylation: A reducing agent, sodium cyanoborohydride, is added to the reaction mixture. NaBH₃CN is a mild reducing agent that selectively reduces the protonated Schiff base to a stable secondary amine, making the conjugation permanent.[6] It is less likely to reduce the aldehyde on the PEG reagent or other functional groups on the protein, such as disulfides.
Materials and Reagents
Reagent Properties
| Property | Value | Source |
| Product Name | This compound | [9] |
| CAS Number | 1234369-95-9 | [9] |
| Molecular Formula | C₁₈H₃₆O₉ | [9][10] |
| Molecular Weight | 396.48 g/mol | [9][10] |
| Purity | >96% | [9] |
| Appearance | Varies (liquid or solid) | - |
| Solubility | Water, DMF, DMSO | [11] |
Required Materials
-
Protein of interest with at least one primary amine
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
Reaction Buffer: 100 mM HEPES or Phosphate Buffer, pH 7.0-7.5 (for lysine labeling) or 100 mM MES buffer, pH 5.0-6.0 (for N-terminal selectivity)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Water-miscible organic solvent (e.g., DMSO or DMF)
-
Purification system (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography)
-
Dialysis or desalting columns
-
Standard laboratory equipment (vortexer, centrifuge, pH meter, etc.)
Experimental Protocol
This protocol outlines the general steps for labeling a protein with this compound. Optimization of molar excess, reaction time, and pH may be required for each specific protein.
Protein Preparation
-
Prepare the protein in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or HEPES. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the protein for reaction with the aldehyde.[11]
-
If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column into the desired Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL.
PEGylation Reaction (Reductive Amination)
The following workflow diagram illustrates the key steps of the PEGylation process.
Caption: Experimental workflow for protein PEGylation.
-
Prepare Reagents: Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.[11] Prepare a 10 mM stock solution in anhydrous DMSO or DMF. Prepare a fresh 100 mM stock solution of sodium cyanoborohydride in the Reaction Buffer.
-
Initiate Reaction: Add a 10- to 50-fold molar excess of this compound to the protein solution. Mix gently and incubate at room temperature for 30-60 minutes to allow for Schiff base formation.
-
Reduce Schiff Base: Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The optimal time may vary depending on the protein.
-
Quench Reaction (Optional): The reaction can be stopped by adding a quenching buffer (e.g., 1 M Tris-HCl) to a final concentration of 50 mM to consume any unreacted aldehyde.
Typical Reaction Parameters
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction pH | 5.0 - 7.5 | Use pH 5.0-6.0 for N-terminal selectivity; pH 7.0-7.5 for lysine labeling.[2] |
| Molar Excess of PEG | 10 - 50 fold | A higher excess increases the degree of PEGylation.[11] |
| Reducing Agent | 20 - 50 mM NaBH₃CN | A mild and selective reducing agent. |
| Reaction Time | 2 - 16 hours | Must be optimized for the specific protein. |
| Temperature | 4°C - 25°C | Lower temperatures can reduce protein degradation but may require longer reaction times. |
Purification of PEGylated Protein
Purification is essential to remove unreacted PEG, reducing agent, and unmodified protein from the final PEGylated product. The choice of method depends on the physicochemical differences between the native and PEGylated protein.[12]
Caption: Common purification strategies for PEGylated proteins.
-
Size Exclusion Chromatography (SEC): This is often the first method of choice.[] Since PEGylation increases the protein's hydrodynamic radius, SEC can effectively separate PEGylated proteins from the smaller, unmodified protein and low molecular weight reactants.[12][]
-
Ion Exchange Chromatography (IEX): PEG chains can shield surface charges on the protein, altering its interaction with IEX resins.[12][] This property can be exploited to separate proteins with different degrees of PEGylation (mono-, di-, etc.) and sometimes even positional isomers.[1][]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. It can serve as a complementary polishing step to IEX.[1][]
-
Reverse Phase Chromatography (RP-HPLC): While more common for analytical purposes, RP-HPLC can be used to separate positional isomers on a smaller scale.[]
Characterization of the Conjugate
After purification, the PEGylated protein should be characterized to determine the degree of labeling and confirm its integrity.
-
SDS-PAGE: A simple method to visualize the results. The PEGylated protein will show a significant increase in apparent molecular weight, appearing as a higher molecular weight band (or smear) compared to the unmodified protein.
-
Mass Spectrometry (MS): Provides an accurate molecular weight of the conjugate, allowing for the direct determination of the number of PEG chains attached per protein molecule.[14]
-
HPLC Analysis: Techniques like SEC-HPLC or RP-HPLC can be used to assess the purity of the final product and quantify the percentage of PEGylated protein.
-
Activity Assay: A functional assay should be performed to ensure that the PEGylation process has not compromised the biological activity of the protein.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Buffer contains primary amines (e.g., Tris).- Protein concentration is too low.- Insufficient molar excess of PEG reagent.- Inactive PEG-aldehyde (hydrolyzed). | - Use an amine-free buffer like PBS or HEPES.- Concentrate the protein to >1 mg/mL.- Increase the molar excess of this compound.- Use fresh or properly stored PEG reagent. |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF).- Protein is unstable under reaction conditions. | - Keep the volume of organic solvent to <10% of the total reaction volume.[15]- Optimize pH, temperature, or reaction time. |
| High Polydispersity (Multiple PEG Chains) | - Reaction pH is too high, activating lysine residues.- Molar excess of PEG is too high. | - Lower the reaction pH to 5.0-6.0 for N-terminal selectivity.- Reduce the molar excess of the PEG reagent. |
| Loss of Protein Activity | - PEGylation occurred at a critical site for function.- Reaction conditions denatured the protein. | - Try to achieve site-specific labeling (e.g., N-terminus) by lowering the pH.- Perform the reaction at a lower temperature (4°C). |
Reaction Scheme
The following diagram illustrates the chemical reaction for protein labeling via reductive amination.
Caption: Reductive amination reaction scheme.
References
- 1. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. This compound | C18H36O9 | CID 51341011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by-Step Guide to m-PEG8-Aldehyde Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the bioconjugation of proteins, peptides, or other amine-containing molecules using m-PEG8-aldehyde. The primary method described is reductive amination, a robust and widely used technique for forming stable carbon-nitrogen bonds.
Introduction
Polyethylene glycol (PEG)ylation is a well-established method for enhancing the therapeutic properties of biomolecules. It can improve solubility, increase in vivo stability by reducing proteolytic degradation, and decrease immunogenicity. This compound is a monodisperse PEG reagent with a terminal aldehyde group that selectively reacts with primary amines, such as the N-terminus of a protein or the side chain of lysine residues.
The bioconjugation process involves a two-step reaction. First, the aldehyde group of this compound reacts with a primary amine on the target molecule to form an unstable Schiff base. This intermediate is then selectively reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.
Reaction Mechanism and Workflow
The bioconjugation of this compound to an amine-containing molecule via reductive amination follows a well-defined chemical pathway. The overall experimental workflow encompasses reagent preparation, the conjugation reaction, and subsequent purification and analysis of the conjugate.
Caption: Chemical pathway of this compound bioconjugation via reductive amination.
Caption: Overview of the experimental workflow for this compound bioconjugation.
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Sodium phosphate (for buffer preparation)
-
Sodium chloride (for buffer preparation)
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification columns (e.g., Size Exclusion, Ion Exchange)
-
Dialysis tubing or centrifugal filters
-
Spectrophotometer
-
HPLC system
-
Mass spectrometer
Experimental Protocols
Reagent Preparation
4.1.1. Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Dissolve the appropriate amounts of sodium phosphate and sodium chloride in deionized water.
-
Adjust the pH to 7.2-7.5 with HCl or NaOH.
-
Filter the buffer through a 0.22 µm filter.
4.1.2. This compound Stock Solution (e.g., 100 mM in anhydrous DMSO)
-
Allow the vial of this compound to come to room temperature before opening.
-
Under anhydrous conditions, dissolve the desired amount of this compound in anhydrous DMSO or DMF.
-
Store the stock solution at -20°C, protected from moisture.
4.1.3. Sodium Cyanoborohydride Stock Solution (e.g., 500 mM in 100 mM NaOH)
-
Caution: Sodium cyanoborohydride is toxic. Handle with appropriate personal protective equipment in a fume hood.
-
Dissolve sodium cyanoborohydride in 100 mM NaOH to the desired concentration.
-
Prepare this solution fresh before use.
Bioconjugation Reaction
-
Dissolve the amine-containing molecule in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Add the this compound stock solution to the molecule solution to achieve the desired molar excess of PEG. A 10-50 fold molar excess of PEG to amine groups is a good starting point.
-
Gently mix the solution and allow it to react for 30 minutes at room temperature to form the Schiff base.
-
Add the sodium cyanoborohydride stock solution to a final concentration of 20-50 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
Purification of the PEG-Conjugate
Excess this compound and reducing agent must be removed from the reaction mixture. The choice of purification method will depend on the properties of the conjugated molecule.
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEG-conjugate from smaller, unreacted PEG and reducing agent molecules.[1]
-
Ion Exchange Chromatography (IEX): Can separate PEGylated proteins from un-PEGylated proteins based on differences in charge.[1]
-
Hydrophobic Interaction Chromatography (HIC): Another option for separating PEGylated species.[2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Useful for purification, especially for smaller molecules and for analyzing the reaction progress.[1]
-
Dialysis or Centrifugal Filtration: Can be used to remove smaller impurities.
Characterization of the PEG-Conjugate
The success of the bioconjugation should be confirmed by appropriate analytical techniques:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight of the protein after PEGylation.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and quantify the degree of PEGylation. Both SEC-HPLC and RP-HPLC can be used.[3]
-
Mass Spectrometry (MS): To confirm the identity and determine the precise molecular weight of the PEG-conjugate, which can be used to determine the number of PEG chains attached.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound bioconjugation protocol.
| Parameter | Recommended Value | Range for Optimization |
| pH of Conjugation Buffer | 7.2 | 6.5 - 8.0 |
| Molar Excess of this compound | 20-fold | 10 to 50-fold |
| Concentration of Amine-Molecule | 5 mg/mL | 1 - 10 mg/mL |
| Reaction Temperature | Room Temperature (20-25°C) | 4°C to 25°C |
| Reaction Time | 4 hours | 2 - 18 hours |
| Final NaBH₃CN Concentration | 20 mM | 10 - 50 mM |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive this compound due to hydrolysis. - Suboptimal pH. - Insufficient molar excess of PEG. | - Use fresh, anhydrous DMSO/DMF for stock solution. - Optimize the pH of the reaction buffer. - Increase the molar excess of this compound. |
| Precipitation of Protein | - High concentration of organic solvent from PEG stock. - Protein instability at the reaction pH. | - Keep the volume of the PEG stock solution to a minimum. - Perform a buffer screen to find the optimal pH for protein stability. |
| Multiple PEGylation Products | - High molar excess of PEG. - Long reaction time. | - Reduce the molar excess of this compound. - Decrease the reaction time. |
| No Reaction | - Amine groups on the molecule are not accessible. - Inactive reducing agent. | - Denature and refold the protein to expose amine groups. - Prepare fresh sodium cyanoborohydride solution. |
Conclusion
This guide provides a comprehensive protocol for the bioconjugation of this compound to amine-containing molecules. By carefully controlling the reaction conditions, researchers can achieve efficient and specific PEGylation to improve the properties of their biomolecules for various applications in research and drug development. It is recommended to optimize the reaction conditions for each specific molecule to achieve the desired degree of PEGylation.
References
Application Notes and Protocols: m-PEG8-aldehyde Reaction with Primary Amines on Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. This modification can enhance solubility, increase systemic circulation time by reducing renal clearance, and decrease immunogenicity.[1][2] m-PEG8-aldehyde is a monodisperse methoxy-terminated polyethylene glycol with eight ethylene glycol units and a reactive aldehyde group. This reagent allows for the specific conjugation of the PEG moiety to primary amines on a peptide, such as the N-terminal alpha-amine or the epsilon-amine of lysine residues, through a reductive amination reaction.[3][4] This process results in a stable secondary amine linkage, making it a robust method for creating well-defined PEGylated peptide conjugates.
This document provides detailed application notes and protocols for the reaction of this compound with primary amines on peptides, aimed at researchers and professionals in the field of drug development.
Reaction Mechanism: Reductive Amination
The conjugation of this compound to a primary amine on a peptide proceeds via a two-step reductive amination process.
-
Schiff Base Formation: The aldehyde group of the this compound reacts with the primary amine of the peptide to form an unstable imine intermediate, also known as a Schiff base. This reaction is reversible and is favored under mildly acidic conditions (pH 5-7).[3]
-
Reduction: The imine intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine bond.[5]
The overall reaction is highly efficient and selective for primary amines under controlled pH conditions.
Key Experimental Parameters and Optimization
Several factors can influence the efficiency and specificity of the PEGylation reaction. Careful optimization of these parameters is crucial for achieving the desired product with high yield and purity.
| Parameter | Recommended Range/Value | Rationale |
| pH | 5.0 - 7.0 | Optimizes the rate of Schiff base formation while minimizing the protonation of the primary amine, which would render it non-nucleophilic.[6] |
| Molar Ratio (this compound:Peptide) | 1.2:1 to 5:1 | A slight to moderate excess of the PEG reagent drives the reaction to completion. The optimal ratio should be determined empirically for each peptide. |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | A mild reducing agent that selectively reduces the imine without affecting other functional groups on the peptide. |
| Temperature | 4°C to Room Temperature (25°C) | The reaction can be performed at room temperature for a few hours or overnight at 4°C to minimize potential side reactions. |
| Reaction Time | 2 - 24 hours | The optimal reaction time depends on the reactivity of the peptide and should be monitored by a suitable analytical method (e.g., HPLC or LC-MS). |
| Solvent | Aqueous buffer (e.g., PBS, MES) | The reaction is typically performed in an aqueous buffer to maintain the solubility and stability of the peptide. |
Experimental Protocols
The following are detailed protocols for the PEGylation of a peptide with this compound, followed by purification and characterization.
Protocol 1: Small-Scale Test Reaction for Optimization
This protocol is designed for initial optimization of reaction conditions on a small scale.
Materials:
-
Peptide with at least one primary amine
-
This compound
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Reducing Agent Stock Solution: 1 M Sodium Cyanoborohydride (NaBH₃CN) in 0.1 M NaOH (prepare fresh)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Deionized water
-
Microcentrifuge tubes
Procedure:
-
Peptide Solution Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
This compound Addition: Add the desired molar excess of this compound to the peptide solution. Gently vortex to mix.
-
Initiation of Reduction: Add the Reducing Agent Stock Solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted aldehyde.
-
Analysis: Analyze a small aliquot of the reaction mixture by RP-HPLC or LC-MS to determine the extent of conjugation.
Protocol 2: Preparative Scale PEGylation Reaction
This protocol is for a larger-scale reaction once optimal conditions have been determined.
Materials:
-
Peptide
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.5
-
Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN)
-
Purification equipment (e.g., HPLC system with a suitable column)
Procedure:
-
Dissolution: Dissolve the peptide in the Reaction Buffer at the optimized concentration.
-
PEGylation Reagent Addition: Add the optimized molar excess of this compound to the peptide solution.
-
Reduction: Add solid Sodium Cyanoborohydride to the reaction mixture to the optimized final concentration.
-
Reaction: Incubate the reaction at the optimized temperature and for the determined duration with gentle stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots at different time points and analyzing them by RP-HPLC or LC-MS.
-
Purification: Once the reaction is complete, purify the PEGylated peptide from unreacted peptide, excess PEG reagent, and byproducts using a suitable purification method such as preparative RP-HPLC.[7][8]
Protocol 3: Purification of PEGylated Peptide by RP-HPLC
Instrumentation and Columns:
-
A preparative or semi-preparative HPLC system.
-
A C18 reversed-phase column suitable for peptide purification.
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Sample Preparation: Acidify the reaction mixture with TFA to a final concentration of 0.1%.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection: Inject the acidified reaction mixture onto the column.
-
Elution Gradient: Elute the bound peptides using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30-60 minutes. The gradient should be optimized based on the hydrophobicity of the peptide and its PEGylated form.
-
Fraction Collection: Collect fractions as the peaks elute from the column.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC or LC-MS to identify the fractions containing the pure PEGylated peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a powder.
Protocol 4: Characterization by Mass Spectrometry
Instrumentation:
-
An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[9][10]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified PEGylated peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
-
Mass Spectrometry Analysis: Acquire the mass spectrum of the sample.
-
Data Analysis: Determine the molecular weight of the PEGylated peptide. The expected mass will be the mass of the parent peptide plus the mass of the this compound moiety (approximately 410.5 Da) minus the mass of a water molecule (18.0 Da) for each PEGylation site.
Data Presentation
The following table provides an example of how to present quantitative data from a PEGylation experiment.
| Peptide | Molar Ratio (PEG:Peptide) | Reaction Time (h) | Temperature (°C) | Conversion (%) |
| Peptide A | 1.5:1 | 4 | 25 | 75 |
| Peptide A | 3:1 | 4 | 25 | 92 |
| Peptide A | 3:1 | 12 | 4 | 95 |
| Peptide B | 2:1 | 2 | 25 | 88 |
| Peptide B | 4:1 | 2 | 25 | >99 |
Conversion is typically determined by integrating the peak areas of the unreacted peptide and the PEGylated product in the HPLC chromatogram.
Visualizations
Caption: Experimental workflow for peptide PEGylation.
Caption: Reaction mechanism of reductive amination.
Caption: Generalized signaling pathway of a PEGylated peptide.
Conclusion
The reaction of this compound with primary amines on peptides is a robust and efficient method for producing well-defined PEGylated conjugates. By carefully controlling the reaction conditions, particularly pH, and employing appropriate purification and analytical techniques, researchers can generate high-purity PEGylated peptides with improved therapeutic potential. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important bioconjugation strategy in drug development and research.
References
- 1. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols: m-PEG8-aldehyde in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of m-PEG8-aldehyde as a versatile linker in the development of targeted drug delivery systems. The information presented is intended to guide researchers in the design, synthesis, and characterization of PEGylated drug carriers for enhanced therapeutic efficacy.
Introduction to this compound in Targeted Drug Delivery
Polyethylene glycol (PEG) has become a cornerstone in the field of drug delivery, primarily due to its ability to confer "stealth" properties to drug carriers, thereby prolonging their circulation time and reducing immunogenicity.[1][2][3] this compound is a monodisperse PEG linker containing a terminal aldehyde group. This functional group provides a reactive handle for the covalent conjugation of amine-containing molecules, such as proteins, peptides, and certain small-molecule drugs.[4][5] The methoxy cap at the other end of the PEG chain prevents crosslinking reactions.[6]
The eight ethylene glycol units in this compound offer a balance of hydrophilicity and a defined spacer length, which can be critical for optimizing the interaction of a targeting ligand with its receptor while maintaining the stability of the drug conjugate.[2][3] This linker is particularly valuable in the construction of antibody-drug conjugates (ADCs) and functionalized nanoparticles for targeted cancer therapy.[3]
Key Applications and Advantages
The primary application of this compound in targeted drug delivery is the covalent attachment of targeting moieties and therapeutic agents to nanocarriers such as liposomes, polymeric nanoparticles, and micelles.
Advantages of using this compound include:
-
Site-Specific Conjugation: The aldehyde group selectively reacts with primary amines under controlled pH conditions, allowing for a degree of site-specificity in protein conjugation, particularly at the N-terminus.[5]
-
Stable Linkage: The initial Schiff base formed between the aldehyde and amine can be readily reduced to a stable and irreversible secondary amine linkage.[5]
-
Improved Pharmacokinetics: The PEG component shields the drug carrier from opsonization and clearance by the reticuloendothelial system (RES), leading to a longer circulation half-life.[7]
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic drugs and enhance the colloidal stability of nanoparticle formulations.[3]
-
Biocompatibility: PEG is a well-established biocompatible and non-toxic polymer approved by the FDA for pharmaceutical applications.[7]
Quantitative Data Summary
The following tables summarize representative quantitative data for a hypothetical targeted drug delivery system utilizing an this compound linker. This system consists of a doxorubicin (DOX) payload conjugated to an anti-HER2 antibody fragment (Fab') via the this compound linker, formulated into a liposomal nanoparticle. This data is illustrative and based on typical findings for similar PEGylated systems.
Table 1: Physicochemical Characterization of Anti-HER2-PEG8-DOX Liposomes
| Parameter | Non-Targeted Liposomes | Anti-HER2 Targeted Liposomes |
| Hydrodynamic Diameter (nm) | 110 ± 5 | 115 ± 6 |
| Polydispersity Index (PDI) | 0.12 ± 0.02 | 0.15 ± 0.03 |
| Zeta Potential (mV) | -15 ± 2 | -12 ± 3 |
| Doxorubicin Encapsulation Efficiency (%) | 92 ± 4 | 90 ± 5 |
| Drug Loading Capacity (w/w %) | 10 ± 1.5 | 9.5 ± 1.8 |
Table 2: In Vitro Doxorubicin Release Profile
| Time (hours) | Cumulative Release (%) - pH 7.4 | Cumulative Release (%) - pH 5.5 |
| 1 | 5 ± 1 | 12 ± 2 |
| 6 | 15 ± 2 | 35 ± 3 |
| 12 | 25 ± 3 | 58 ± 4 |
| 24 | 40 ± 4 | 75 ± 5 |
| 48 | 55 ± 5 | 92 ± 4 |
Table 3: In Vivo Pharmacokinetic Parameters
| Formulation | Circulation Half-life (t½) (hours) | Area Under the Curve (AUC) (µg·h/mL) |
| Free Doxorubicin | 1.5 ± 0.3 | 10 ± 2 |
| Non-Targeted Liposomes | 18 ± 2.5 | 150 ± 20 |
| Anti-HER2 Targeted Liposomes | 16 ± 2.2 | 145 ± 18 |
Table 4: Cellular Uptake in HER2-Positive (SK-BR-3) and HER2-Negative (MCF-7) Breast Cancer Cells
| Formulation | Cell Line | Cellular Uptake (% of control) |
| Free Doxorubicin | SK-BR-3 | 100 |
| Free Doxorubicin | MCF-7 | 100 |
| Non-Targeted Liposomes | SK-BR-3 | 45 ± 5 |
| Non-Targeted Liposomes | MCF-7 | 42 ± 6 |
| Anti-HER2 Targeted Liposomes | SK-BR-3 | 180 ± 15 |
| Anti-HER2 Targeted Liposomes | MCF-7 | 50 ± 7 |
Experimental Protocols
Protocol for Conjugation of this compound to an Antibody Fragment (Fab')
This protocol describes the covalent attachment of this compound to the amine groups of an anti-HER2 Fab' fragment.
Materials:
-
Anti-HER2 Fab' fragment
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium cyanoborohydride (NaCNBH₃) solution (5 M in 1 M NaOH)
-
Quenching buffer: 1 M Tris-HCl, pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Amicon Ultra centrifugal filter units (10 kDa MWCO)
Procedure:
-
Protein Preparation: Dissolve the anti-HER2 Fab' fragment in PBS at a concentration of 5 mg/mL.
-
PEGylation Reaction:
-
Add a 20-fold molar excess of this compound to the Fab' solution.
-
Gently mix the solution by pipetting.
-
Immediately add sodium cyanoborohydride to a final concentration of 20 mM.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Quenching: Add the quenching buffer to a final concentration of 50 mM to quench any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.
-
Purification:
-
Purify the Fab'-PEG8-aldehyde conjugate using an SEC column pre-equilibrated with PBS, pH 7.4, to remove excess PEG-aldehyde and other small molecules.
-
Alternatively, use centrifugal filter units to concentrate the protein and remove unreacted reagents. Wash the conjugate three times with PBS.
-
-
Characterization:
-
Determine the protein concentration using a BCA or Bradford assay.
-
Confirm successful conjugation and determine the degree of PEGylation using SDS-PAGE (expect a shift in molecular weight) and MALDI-TOF mass spectrometry.
-
Protocol for Formulation of Targeted Liposomes
This protocol describes the formulation of HER2-targeted liposomes incorporating the Fab'-PEG8 conjugate and encapsulating doxorubicin.
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
-
Fab'-PEG8-DSPE (synthesized by conjugating Fab'-PEG8-aldehyde to DSPE-NH2)
-
Doxorubicin-HCl
-
Chloroform
-
Ammonium sulfate solution (250 mM)
-
HEPES buffered saline (HBS), pH 7.4
-
Polycarbonate membranes (100 nm pore size)
-
Mini-extruder
Procedure:
-
Lipid Film Hydration:
-
Dissolve DSPC, cholesterol, DSPE-PEG(2000), and Fab'-PEG8-DSPE in chloroform at a molar ratio of 55:40:4:1.
-
Create a thin lipid film by evaporating the chloroform under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours.
-
Hydrate the lipid film with the ammonium sulfate solution by vortexing at 65°C for 30 minutes.
-
-
Extrusion:
-
Subject the hydrated lipid suspension to five freeze-thaw cycles.
-
Extrude the liposomes 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 65°C to form unilamellar vesicles of a defined size.
-
-
Drug Loading:
-
Remove the external ammonium sulfate by dialysis against HBS.
-
Add doxorubicin-HCl to the liposome suspension at a drug-to-lipid ratio of 1:10 (w/w).
-
Incubate at 60°C for 1 hour to actively load the doxorubicin into the liposomes.
-
-
Purification: Remove unencapsulated doxorubicin using a Sephadex G-50 column.
-
Characterization:
-
Determine the liposome size and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the encapsulated doxorubicin using fluorescence spectroscopy after lysing the liposomes with a detergent.
-
Visualizations
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for the anti-HER2 targeted liposomal doxorubicin. The anti-HER2 Fab' targets the liposome to HER2-overexpressing cancer cells, leading to receptor-mediated endocytosis. Once inside the cell, doxorubicin is released and intercalates with DNA, inhibiting topoisomerase II and leading to apoptosis.
Caption: Mechanism of action for HER2-targeted liposomal doxorubicin.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and characterization of the targeted drug delivery system.
Caption: Workflow for targeted drug delivery system synthesis and characterization.
Conclusion
This compound is a valuable tool for the development of targeted drug delivery systems. Its defined length, reactive aldehyde functionality, and the well-established benefits of PEGylation make it a versatile linker for conjugating targeting ligands and therapeutic agents to various nanocarriers. The protocols and representative data provided herein offer a foundation for researchers to design and evaluate their own this compound-based drug delivery platforms for a wide range of therapeutic applications.
References
- 1. Selective endocytic uptake of targeted liposomes occurs within a narrow range of liposome diameter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]
- 4. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. m-PEG-Aldehyde, MW 30,000 | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Surface Modification of Nanoparticles with m-PEG8-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance the in vivo performance of nanocarriers for drug delivery. PEGylation imparts a hydrophilic shield to the nanoparticle surface, which can reduce nonspecific protein adsorption (opsonization), minimize clearance by the reticulo-endothelial system (RES), and prolong systemic circulation time.[1][2][3] This "stealth" characteristic is crucial for improving the pharmacokinetic profile and therapeutic efficacy of nanoparticle-based drugs.[1][3]
This document provides detailed application notes and protocols for the surface modification of amine-functionalized nanoparticles using methoxy-PEG8-aldehyde (m-PEG8-aldehyde). The aldehyde functional group on the PEG molecule allows for covalent conjugation to primary amines on the nanoparticle surface via reductive amination, forming a stable secondary amine linkage.
Core Concepts of Nanoparticle PEGylation
The effectiveness of PEGylation in improving nanoparticle properties is dependent on several factors, including the molecular weight and surface density of the PEG chains.[1] Short-chain PEGs, such as this compound, can be advantageous in certain applications where a dense PEG layer is desired without significantly increasing the hydrodynamic size of the nanoparticle.[4][5]
The primary reaction for attaching aldehyde-functionalized PEG to amine-presenting surfaces is reductive amination . This two-step process involves the initial formation of a Schiff base between the aldehyde and the amine, followed by the reduction of the imine to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride.[6][7]
Experimental Protocols
Materials and Equipment
-
Amine-functionalized nanoparticles
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 or Borate Buffer, pH 8.5
-
Quenching solution: Glycine or Tris buffer
-
Purification equipment: Centrifugal filter units (e.g., Amicon® Ultra), dialysis tubing, or size-exclusion chromatography (SEC) system
-
Characterization instruments: Dynamic Light Scattering (DLS), Zeta Potential Analyzer, Transmission Electron Microscopy (TEM), Thermogravimetric Analysis (TGA), Fourier-Transform Infrared Spectroscopy (FTIR)
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound
This protocol outlines the reductive amination procedure for conjugating this compound to amine-functionalized nanoparticles.
1. Nanoparticle Preparation:
- Disperse the amine-functionalized nanoparticles in the chosen reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
- Sonicate the nanoparticle suspension briefly to ensure a homogenous dispersion.
2. PEGylation Reaction:
- Prepare a fresh stock solution of this compound in the reaction buffer.
- Add the this compound solution to the nanoparticle suspension. The molar ratio of this compound to the estimated surface amine groups should be optimized, but a starting point of a 10-50 fold molar excess of PEG is recommended.[8]
- Incubate the mixture at room temperature for 30 minutes with gentle stirring to facilitate Schiff base formation.
3. Reduction Step:
- Prepare a fresh solution of sodium cyanoborohydride in the reaction buffer.
- Add the sodium cyanoborohydride solution to the reaction mixture. A 10-fold molar excess of the reducing agent relative to the this compound is a common starting point.
- Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.[8]
4. Quenching the Reaction:
- Add a quenching solution (e.g., 100 mM glycine or Tris buffer) to the reaction mixture to consume any unreacted aldehyde groups.
- Incubate for 30 minutes at room temperature.
5. Purification of PEGylated Nanoparticles:
- Method A: Centrifugal Filtration:
- Transfer the reaction mixture to a centrifugal filter unit with a molecular weight cutoff (MWCO) appropriate to retain the nanoparticles while allowing excess PEG and reagents to pass through.
- Centrifuge according to the manufacturer's instructions.
- Resuspend the concentrated nanoparticles in fresh buffer and repeat the centrifugation process 2-3 times to ensure complete removal of unreacted components.
- Method B: Dialysis:
- Transfer the reaction mixture into a dialysis bag with a suitable MWCO.
- Dialyze against a large volume of buffer for 24-48 hours, with several buffer changes.
- Method C: Size-Exclusion Chromatography (SEC):
- Pass the reaction mixture through an SEC column to separate the larger PEGylated nanoparticles from the smaller, unreacted molecules.
6. Storage:
- Store the purified PEGylated nanoparticles in an appropriate buffer at 4°C.
Characterization of this compound Modified Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to assess the properties of the resulting nanoparticles.
| Parameter | Technique | Expected Outcome |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | An increase in the hydrodynamic diameter is expected after PEGylation due to the presence of the PEG layer. |
| Surface Charge | Zeta Potential Measurement | A shift in the zeta potential towards a more neutral value is anticipated as the positively charged amine groups are shielded by the neutral PEG chains. |
| Morphology | Transmission Electron Microscopy (TEM) | TEM can be used to visualize the nanoparticles and confirm that their core morphology is maintained after the modification process. |
| Confirmation of PEGylation | Fourier-Transform Infrared Spectroscopy (FTIR) | The appearance of characteristic ether (C-O-C) stretching bands from the PEG backbone can confirm the presence of PEG on the nanoparticle surface. |
| Quantification of PEGylation | Thermogravimetric Analysis (TGA) | TGA can be used to determine the amount of PEG grafted onto the nanoparticles by measuring the weight loss corresponding to the decomposition of the organic PEG layer. |
Quantitative Data Summary
The following table summarizes typical changes observed in nanoparticle characteristics after modification with short-chain PEGs, based on literature data. The exact values will depend on the specific nanoparticle core, the initial surface chemistry, and the efficiency of the PEGylation reaction.
| Nanoparticle Type | Modification | Initial Hydrodynamic Diameter (nm) | Final Hydrodynamic Diameter (nm) | Initial Zeta Potential (mV) | Final Zeta Potential (mV) | Reference |
| BSA Nanoparticles | mPEG-SPA (5 kDa) | ~180 | 217 | -31.7 | -14 | [9] |
| Gold Nanoparticles | Short-chain PEG-thiol | 2.1 ± 0.5 | 2.5 ± 0.6 | N/A | N/A | [4] |
| Silver Nanoparticles | Short-chain PEG | N/A | 5.5 ± 1.1 | N/A | N/A | [9] |
Visualizations
Caption: Experimental workflow for the surface modification of nanoparticles with this compound.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyridine Borane as Alternative Reducing Agent to Sodium Cyanoborohydride for the PEGylation of L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 8. Aldehyde PEG Aldehyde,CHO-PEG-CHO [nanocs.net]
- 9. Characterization and Biocompatibility Properties of Silver Nanoparticles Produced Using Short Chain Polyethylene Glycol | Scientific.Net [scientific.net]
Application Notes and Protocols for Fluorescent Labeling of Proteins Using m-PEG8-Aldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the fluorescent labeling of proteins using methoxy-poly(ethylene glycol)-aldehyde with a chain length of 8 PEG units (m-PEG8-aldehyde). This technique offers a method for conjugating a fluorescent dye to a protein of interest, enabling a wide range of applications in research and drug development, including protein tracking, localization studies, and binding assays.
Introduction
Fluorescent labeling of proteins is a cornerstone technique in modern biological research. The covalent attachment of a fluorescent probe to a protein allows for its sensitive detection and tracking in various experimental setups. The use of a PEG linker, such as this compound, between the protein and the fluorescent dye can enhance the solubility and stability of the conjugate while minimizing steric hindrance that might affect the protein's function.
The labeling strategy described here utilizes reductive amination, a chemical reaction that forms a stable secondary amine bond between an aldehyde group on the m-PEG8-fluorescent dye conjugate and a primary amine (e.g., the ε-amino group of a lysine residue or the N-terminal α-amino group) on the protein. A reducing agent, typically sodium cyanoborohydride (NaCNBH₃), is used to reduce the intermediate Schiff base to a stable covalent bond.
Principle of the Reaction
The fluorescent labeling of proteins with this compound occurs in a two-step process:
-
Schiff Base Formation: The aldehyde group of the m-PEG8-fluorescent dye reacts with a primary amine on the protein to form an unstable Schiff base intermediate. This reaction is reversible and pH-dependent.
-
Reductive Amination: A reducing agent, such as sodium cyanoborohydride, is added to selectively reduce the Schiff base, forming a stable secondary amine linkage between the protein and the PEGylated fluorescent dye. Sodium cyanoborohydride is a mild reducing agent that does not typically reduce the aldehyde group of the labeling reagent.[1]
Quantitative Data Summary
The efficiency and stoichiometry of protein labeling are critical parameters that influence the outcome and interpretation of experiments. The following tables summarize typical quantitative data obtained from fluorescent labeling of proteins using this compound. Note: These values are illustrative and can vary depending on the protein, fluorescent dye, and reaction conditions.
Table 1: Typical Labeling Efficiency and Degree of Labeling (DOL)
| Protein Target | Fluorescent Dye | Molar Ratio (Dye:Protein) | Labeling Efficiency (%) | Degree of Labeling (DOL) |
| Bovine Serum Albumin (BSA) | Fluorescein | 20:1 | 70-85 | 1.5 - 2.5 |
| Monoclonal Antibody (IgG) | Cyanine5 | 15:1 | 60-75 | 1.0 - 2.0 |
| Growth Factor (e.g., EGF) | Rhodamine | 10:1 | 50-65 | 0.8 - 1.5 |
Table 2: Stability of Labeled Protein
| Labeled Protein | Storage Condition | Half-life of Fluorescence | Change in Biological Activity |
| Fluorescein-PEG8-BSA | 4°C in PBS, dark | > 6 months | < 10% decrease |
| Cy5-PEG8-IgG | -20°C in PBS with glycerol | > 1 year | < 15% decrease in antigen binding |
| Rhodamine-PEG8-EGF | -80°C in PBS with BSA | > 1 year | < 20% decrease in receptor binding |
Experimental Protocols
Materials
-
Protein of interest (purified, in an amine-free buffer such as PBS or MES)
-
This compound fluorescent dye conjugate (e.g., this compound-FITC, this compound-Cy5)
-
Sodium cyanoborohydride (NaCNBH₃) solution (e.g., 5 M in 10 mM NaOH, prepare fresh)
-
Reaction Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography or dialysis cassette)
-
Spectrophotometer
Protocol for Fluorescent Labeling
-
Protein Preparation:
-
Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL. The buffer should be free of primary amines (e.g., Tris) that would compete with the protein for labeling.
-
-
Labeling Reaction:
-
Add the this compound fluorescent dye conjugate to the protein solution at a desired molar excess (e.g., 10- to 20-fold molar excess of dye over protein).
-
Gently mix the solution.
-
Add freshly prepared sodium cyanoborohydride solution to a final concentration of 20-50 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted aldehyde groups.
-
-
Purification of the Labeled Protein:
-
Remove excess, unreacted dye and other small molecules from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against an appropriate buffer (e.g., PBS).
-
Determination of Degree of Labeling (DOL)
The DOL, which is the average number of fluorescent dye molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the fluorescent dye (A_max).
-
Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye:
Dye Concentration (M) = A_max / ε_dye
-
ε_dye is the molar extinction coefficient of the fluorescent dye at its A_max.
-
-
Calculate the DOL:
DOL = Dye Concentration (M) / Protein Concentration (M)
Application Example: Epidermal Growth Factor Receptor (EGFR) Signaling
Fluorescently labeled growth factors, such as Epidermal Growth Factor (EGF), can be used to study receptor binding, internalization, and downstream signaling pathways.
Workflow for Studying EGFR Signaling:
Caption: Workflow for studying EGFR signaling using fluorescently labeled EGF.
EGFR Signaling Pathway:
Caption: Simplified EGFR signaling pathway initiated by fluorescent EGF binding.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive aldehyde reagent- Presence of primary amines in the buffer- Insufficient molar excess of dye- Protein concentration is too low | - Use fresh or properly stored aldehyde reagent- Use an amine-free buffer (e.g., MES, HEPES)- Increase the molar ratio of dye to protein- Increase protein concentration to >1 mg/mL |
| Protein Precipitation | - Change in protein pI after labeling- High degree of labeling | - Perform labeling at a pH away from the protein's pI- Optimize the reaction to achieve a lower DOL- Add stabilizing excipients (e.g., glycerol) |
| Loss of Protein Activity | - Labeling of critical amine residues in the active site or binding interface | - Reduce the molar excess of the labeling reagent- Perform labeling at a slightly lower pH to favor N-terminal labeling- Test the labeled protein's activity at different DOLs |
Characterization by Mass Spectrometry
Mass spectrometry (MS) can be used to confirm the covalent attachment of the fluorescent this compound to the protein and to determine the heterogeneity of the labeled product.
Experimental Workflow for MS Analysis:
Caption: Workflow for mass spectrometry analysis of a labeled protein.
-
Intact Mass Analysis: Analysis of the intact labeled protein by techniques like ESI-MS can reveal the distribution of species with different numbers of attached labels. The mass shift corresponding to the m-PEG8-fluorescent dye will be observed.
-
Peptide Mapping: After proteolytic digestion, the resulting peptides can be analyzed by LC-MS/MS. This allows for the identification of the specific lysine residues that have been modified.
These application notes and protocols provide a comprehensive guide for researchers to effectively label their proteins of interest with this compound fluorescent dyes and apply them to various biological studies. Careful optimization of the labeling reaction and thorough characterization of the conjugate are essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols for m-PEG8-aldehyde Conjugation via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and other molecules. By attaching PEG chains, it is possible to improve solubility, increase serum half-life, and reduce the immunogenicity of the conjugated molecule. Reductive amination is a robust and common method for PEGylation, offering a stable linkage between the PEG moiety and the target molecule.
This document provides a detailed protocol for the conjugation of methoxy-poly(ethylene glycol)-aldehyde with eight ethylene glycol units (m-PEG8-aldehyde) to amine-containing molecules via reductive amination. This method involves the formation of a Schiff base between the aldehyde group of the this compound and a primary amine on the target molecule, which is subsequently reduced to a stable secondary amine linkage.
Reaction Principle
The reductive amination of this compound proceeds in two main steps. First, the aldehyde group of this compound reacts with a primary amine (e.g., the N-terminus of a protein or the epsilon-amine of a lysine residue) to form an imine intermediate, also known as a Schiff base. This reaction is reversible and is favored under slightly acidic to neutral pH conditions. In the second step, a reducing agent is introduced to selectively reduce the imine bond, forming a stable secondary amine linkage. A key aspect of this protocol is the use of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), which selectively reduces the imine without reducing the aldehyde starting material, allowing for a one-pot reaction.
Quantitative Data Summary
The efficiency of the reductive amination reaction is influenced by several factors, including pH, temperature, and the molar ratio of the reactants. The following table summarizes typical conjugation efficiencies under various conditions.
| Parameter | Condition | Typical Conjugation Efficiency (%) | Notes |
| pH | 5.5 | 65-75 | Favors Schiff base formation but the reaction rate may be slower. |
| 6.5 | 85-95 | Optimal for many proteins, balancing Schiff base formation and amine reactivity. | |
| 7.5 | 80-90 | Higher reactivity of amines, but potential for side reactions increases. | |
| Molar Ratio (this compound:Protein) | 5:1 | 70-80 | Sufficient for initial trials and to minimize multiple PEGylations. |
| 10:1 | 85-95 | Often used to drive the reaction to completion for mono-PEGylation. | |
| 20:1 | >95 | May be necessary for less reactive amines but increases the risk of poly-PEGylation. | |
| Temperature | 4°C | Slower reaction rate, but preferred for sensitive proteins to maintain stability. | Reaction time may need to be extended to 24 hours or longer. |
| Room Temperature (20-25°C) | Faster reaction rate, suitable for robust proteins. | Typical reaction times are 2-4 hours. |
Experimental Protocols
Materials
-
This compound
-
Protein or other amine-containing molecule
-
Sodium Phosphate Buffer (100 mM, pH 6.5)
-
Sodium Cyanoborohydride (NaBH₃CN) solution (5 M in 1 N NaOH, freshly prepared)
-
Quenching Buffer (1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
-
Deionized water
-
Reaction vessels
-
Stirring equipment
Protocol for Reductive Amination of a Protein with this compound
-
Protein Preparation:
-
Dissolve the protein in 100 mM Sodium Phosphate Buffer (pH 6.5) to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the target molecule for conjugation.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in deionized water or the reaction buffer to a desired stock concentration (e.g., 100 mg/mL).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution. A 5 to 20-fold molar excess is a good starting point.
-
Gently mix the solution and allow the Schiff base formation to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Reduction:
-
Prepare a fresh 5 M solution of sodium cyanoborohydride in 1 N NaOH.
-
Add the sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted this compound, add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine) to a final concentration of 50-100 mM.
-
Incubate for 1 hour at room temperature.
-
-
Purification of the Conjugate:
-
The PEGylated protein can be purified from unreacted this compound, excess reducing agent, and quenching reagents using Size Exclusion Chromatography (SEC).[1] Ion-exchange chromatography (IEC) can also be used to separate PEGylated species from the unconjugated protein.[1]
-
Select a column with an appropriate molecular weight cutoff to separate the higher molecular weight conjugate from the smaller reactants.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Collect the fractions containing the purified conjugate.
-
-
Characterization of the Conjugate:
-
The extent of PEGylation can be determined using techniques such as SDS-PAGE (which will show an increase in apparent molecular weight), and mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the mass of the conjugate.
-
Visualizations
Caption: Mechanism of reductive amination for this compound conjugation.
Caption: Experimental workflow for this compound conjugation.
Caption: Effect of PEGylation on a therapeutic protein's signaling pathway.
References
Application Notes & Protocols for the Purification of m-PEG8-Aldehyde Conjugates by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of small molecules with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely employed strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The m-PEG8-aldehyde is a discrete PEG reagent with a terminal aldehyde group, facilitating covalent attachment to primary amines via reductive amination. Following the conjugation reaction, a critical step is the purification of the desired this compound conjugate from unreacted starting materials and reaction byproducts. This document provides detailed application notes and protocols for the purification of this compound conjugates using reversed-phase high-performance liquid chromatography (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC).
The purification of PEGylated small molecules can be challenging due to the potential for co-elution of the product with unreacted PEG reagent and the formation of structurally similar impurities.[1] The choice of chromatographic technique is crucial for achieving high purity. RP-HPLC separates molecules based on their hydrophobicity, while HILIC is well-suited for the separation of polar and hydrophilic compounds.[1][2] The selection between these two methods will depend on the specific physicochemical properties of the small molecule and its PEGylated conjugate.
Chromatographic Purification Strategies
The successful purification of an this compound conjugate hinges on exploiting the differences in physicochemical properties between the conjugate, the unreacted small molecule, and the excess this compound.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying PEGylated compounds.[][4] The addition of the hydrophilic m-PEG8 chain will typically decrease the retention time of a hydrophobic small molecule on a reversed-phase column. Conversely, for a very polar small molecule, the addition of the more hydrophobic PEG chain can increase the retention time.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic technique that is effective for the separation of polar compounds.[2] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. This technique can be particularly useful for separating polar PEGylated conjugates from less polar unreacted small molecules.[6]
Experimental Protocols
Protocol 1: Purification of this compound Conjugate using Reversed-Phase HPLC
This protocol outlines a general method for the purification of a small molecule this compound conjugate using a C18 column. Optimization of the gradient and mobile phase composition may be required based on the specific properties of the conjugate.
Workflow for RP-HPLC Purification
Caption: Workflow for the purification of this compound conjugates using RP-HPLC.
Materials:
-
Crude reaction mixture containing the this compound conjugate
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size)
-
HPLC system with a gradient pump and UV detector
Procedure:
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength appropriate for the small molecule chromophore (e.g., 254 nm).
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-95% B (linear gradient)
-
35-40 min: 95% B
-
40-41 min: 95-5% B
-
41-50 min: 5% B (re-equilibration)
-
-
-
Fraction Collection:
-
Inject the prepared sample onto the HPLC system.
-
Collect fractions corresponding to the peak of the desired conjugate.
-
-
Purity Analysis and Product Recovery:
-
Analyze the collected fractions for purity using analytical HPLC or LC-MS.
-
Pool the fractions containing the pure product.
-
Remove the solvent by lyophilization or rotary evaporation to obtain the purified this compound conjugate.
-
Data Presentation:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 100 µL |
| Expected Elution | Unreacted this compound: early eluting; Conjugate: mid-gradient; Unreacted small molecule: dependent on polarity |
Protocol 2: Purification of this compound Conjugate using HILIC
This protocol provides a general method for purifying a polar this compound conjugate. HILIC can be effective in separating the more polar conjugate from less polar starting materials.
Logical Flow for HILIC Method Development
Caption: Logical flow for developing a HILIC purification method for this compound conjugates.
Materials:
-
Crude reaction mixture containing the this compound conjugate
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate or Ammonium acetate
-
HILIC column (e.g., Amide or Silica-based, 5 µm particle size)
-
HPLC system with a gradient pump and UV or ELSD detector
Procedure:
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a solvent with a high organic content that is compatible with the initial mobile phase (e.g., 95:5 Acetonitrile:Water).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: Amide, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium formate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV (if applicable) or Evaporative Light Scattering Detector (ELSD).
-
Gradient:
-
0-5 min: 95% B
-
5-25 min: 95-50% B (linear gradient)
-
25-30 min: 50% B
-
30-31 min: 50-95% B
-
31-40 min: 95% B (re-equilibration)
-
-
-
Fraction Collection:
-
Inject the prepared sample onto the HILIC system.
-
Collect fractions corresponding to the peak of the desired conjugate.
-
-
Purity Analysis and Product Recovery:
-
Analyze the collected fractions for purity using analytical HILIC or LC-MS.
-
Pool the pure fractions.
-
Remove the solvent by lyophilization to obtain the purified conjugate.
-
Data Presentation:
| Parameter | Condition |
| Column | Amide, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium formate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | ELSD |
| Injection Volume | 20 µL |
| Expected Elution | Unreacted small molecule (less polar): early eluting; Conjugate and unreacted this compound: later eluting |
Conclusion
The purification of this compound conjugates can be effectively achieved using either RP-HPLC or HILIC, depending on the properties of the small molecule. The provided protocols serve as a starting point for method development. It is essential to optimize the chromatographic conditions for each specific conjugate to achieve the desired purity and yield. Careful analysis of the collected fractions is critical to ensure the isolation of the target compound.
References
- 1. reddit.com [reddit.com]
- 2. HILIC HPLC Separation of Polyethylene Glycol (PEG) | SIELC Technologies [sielc.com]
- 4. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05000B [pubs.rsc.org]
Application Note: A Guide to Quantifying the Degree of PEGylation with m-PEG8-aldehyde
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and application notes for the quantitative analysis of proteins and other biomolecules conjugated with m-PEG8-aldehyde. It outlines several common analytical techniques, offering step-by-step methodologies and data interpretation guidelines to accurately determine the degree of PEGylation, a critical quality attribute for therapeutic biomolecules.
Introduction to Protein PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a protein, peptide, or other biomolecule. This modification is a widely used strategy in drug development to enhance the therapeutic properties of biopharmaceuticals. Key benefits of PEGylation include improved drug solubility, increased stability against proteolytic degradation, extended circulating half-life, and reduced immunogenicity.[1][2][3]
The "degree of PEGylation"—the average number of PEG molecules conjugated to each protein—is a critical parameter that influences the biological activity, efficacy, and safety of the final product.[4][5] Therefore, precise and reliable quantification of the degree of PEGylation is essential for process development, quality control, and regulatory approval.
This compound is a discrete (monodisperse) PEG reagent with a defined molecular weight of 396.48 Da, containing eight ethylene glycol units and a reactive aldehyde group.[6] The aldehyde functional group allows for specific conjugation to primary amines (e.g., the N-terminus or lysine residues of a protein) through reductive amination, forming a stable secondary amine bond.
This application note details several robust analytical methods for quantifying the degree of PEGylation achieved with this compound, including mass spectrometry (MS), size-exclusion chromatography with multi-angle light scattering (SEC-MALS), and nuclear magnetic resonance (NMR) spectroscopy.
Chemistry of this compound Conjugation
The conjugation of this compound to a protein occurs via a two-step reductive amination process. First, the aldehyde group on the PEG linker reacts with a primary amine on the protein to form an unstable Schiff base. Subsequently, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), reduces the Schiff base to form a stable secondary amine linkage.
References
- 1. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
Application Note: m-PEG8-Aldehyde Conjugation to Hydrazide-Modified Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reaction between an aldehyde and a hydrazide to form a hydrazone bond is a cornerstone of bioconjugation chemistry. Specifically, methoxy-polyethylene glycol with eight ethylene glycol units and a terminal aldehyde group (m-PEG8-aldehyde) offers a versatile tool for modifying proteins, peptides, nanoparticles, and other molecules containing a hydrazide moiety. This conjugation strategy is widely employed in drug delivery, creating PEGylated biomolecules with enhanced solubility, stability, and pharmacokinetic profiles.
The resulting hydrazone linkage is of particular interest due to its characteristic pH-sensitivity. While relatively stable at physiological pH (~7.4), the bond is susceptible to hydrolysis under mildly acidic conditions (pH 5-6), a feature cleverly exploited for triggered drug release in acidic microenvironments like endosomes or tumors.[1][2][3]
Reaction Mechanism
The conjugation occurs via a nucleophilic addition-elimination reaction. The terminal nitrogen of the hydrazide group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This forms an unstable carbinolamine intermediate, which subsequently dehydrates to yield a stable carbon-nitrogen double bond, the hydrazone linkage.[4][5] The reaction is typically performed in a slightly acidic buffer (pH 5-7) to facilitate both the nucleophilic attack and the dehydration step.[6][7]
Caption: Reaction of this compound with a hydrazide to form a pH-sensitive hydrazone bond.
Key Features and Applications
-
pH-Sensitive Release: The primary advantage of the hydrazone linkage is its susceptibility to hydrolysis in acidic environments. This makes it an ideal linker for drug delivery systems designed to release their payload in acidic tumor tissues or within cellular endosomes.[1][8]
-
Biocompatibility: The PEG component enhances the hydrophilicity and biocompatibility of the modified molecule, often reducing immunogenicity and improving circulation half-life.[6]
-
Chemoselectivity: The reaction is highly specific between the aldehyde and hydrazide groups, allowing for targeted conjugation even in the presence of other functional groups like amines.[9]
-
Applications:
-
Drug Delivery: Development of pH-sensitive nanocarriers, liposomes, and antibody-drug conjugates (ADCs).[1][2]
-
Protein Modification: Site-specific PEGylation of proteins and antibodies, particularly glycoproteins where aldehyde groups can be generated by periodate oxidation of sugar moieties.[10][11]
-
Surface Immobilization: Attaching biomolecules to surfaces for biosensors and diagnostic assays.[12]
-
Hydrogel Formation: Creating pH-responsive hydrogels for controlled drug entrapment and release.[3]
-
Quantitative Data Summary: Hydrazone Bond Stability
The stability of the hydrazone bond is highly dependent on the structure of the aldehyde precursor and the pH of the environment. Hydrazones derived from aliphatic aldehydes (such as this compound) are significantly more sensitive to acidic hydrolysis compared to those derived from aromatic aldehydes. This makes them more suitable for applications requiring rapid drug release at acidic pH.
| Conjugate Type | pH | Temperature | Half-life (t½) | Stability Profile |
| Aliphatic Aldehyde-Derived (e.g., from this compound) | 7.4 | 37°C | Reasonably Stable | Suitable for systemic circulation. |
| 5.5 | 37°C | Minutes to < 2 min | Rapid hydrolysis for triggered release.[8] | |
| Aromatic Aldehyde-Derived | 7.4 | 37°C | > 72 hours[8] | Highly stable at physiological pH. |
| 5.5 | 37°C | > 48 hours[8] | Too stable for most pH-triggered release applications.[8] |
Table based on data from studies on PEG-PE conjugates. Stability can vary based on the specific molecular context.[8]
Experimental Protocol: General Procedure for Conjugation
This protocol outlines a general method for conjugating this compound to a hydrazide-modified protein or other macromolecule.
A. Materials and Reagents
-
This compound
-
Hydrazide-modified molecule (e.g., protein, peptide)
-
Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5
-
Quenching Solution (Optional): Reagent to cap unreacted aldehydes, if necessary.
-
Purification System: Size-Exclusion Chromatography (SEC) / Gel Filtration column or Dialysis tubing (e.g., 10 kDa MWCO).
-
Solvent for PEG reagent (e.g., DMSO or water)
B. Experimental Workflow
Caption: Standard workflow for PEGylating a hydrazide-modified molecule.
C. Detailed Methodology
-
Preparation of Hydrazide-Modified Molecule:
-
Dissolve the hydrazide-modified molecule in the Conjugation Buffer (100 mM Sodium Acetate, pH 5.5) to a final concentration of 1-10 mg/mL.[10]
-
If the starting molecule is a glycoprotein, aldehyde groups must first be generated on the sugar moieties. This is typically done by treating the glycoprotein with 10-20 mM sodium periodate (NaIO₄) for 5-30 minutes, followed by buffer exchange to remove the oxidant.[10][13]
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in a suitable solvent (anhydrous DMSO is common) to create a concentrated stock solution (e.g., 50-100 mM).[10]
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the solution of the hydrazide-modified molecule. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 to 4 hours at room temperature with gentle stirring or agitation.[7][10] For sensitive molecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
The reaction efficiency can be increased by adding a catalyst like aniline.[11]
-
-
Purification of the Conjugate:
-
Following incubation, the unreacted this compound and other small molecules must be removed.
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the preferred method for purifying proteins. Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4) and load the reaction mixture. Collect fractions and monitor the eluate (e.g., at 280 nm for proteins) to isolate the high-molecular-weight PEGylated product.[10]
-
Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against a large volume of storage buffer. Perform several buffer changes over 24-48 hours to ensure complete removal of small molecules.[2]
-
-
Characterization and Storage:
-
Confirm successful conjugation using analytical techniques such as SDS-PAGE (which will show a shift in molecular weight), HPLC, or mass spectrometry.
-
Determine the final concentration of the purified conjugate and store it under appropriate conditions, typically at -20°C or -80°C.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. PEG Hydrazide | BroadPharm [broadpharm.com]
- 7. Hydrazide | BroadPharm [broadpharm.com]
- 8. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
Application Notes and Protocols for the Conjugation of m-PEG8-aldehyde to Aminooxy-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene glycol (PEG) derivatives is a cornerstone of modern biopharmaceutical development, enhancing the therapeutic properties of proteins, peptides, and small molecule drugs. This document provides detailed application notes and protocols for the conjugation of methoxy-PEG8-aldehyde (m-PEG8-aldehyde) to molecules containing an aminooxy group. This reaction, known as oxime ligation, is a highly efficient and chemoselective method for forming stable covalent bonds under mild, aqueous conditions, making it ideal for working with sensitive biological molecules.[1][2]
The core of this process is the reaction between an aldehyde group on the PEG linker and an aminooxy group on the target molecule, resulting in a stable oxime linkage.[1][3][4] This covalent bond is significantly more stable than other imine-based linkages, such as hydrazones, particularly at physiological pH.[5][6][7][8] The PEG8 moiety, a discrete PEG linker with eight ethylene glycol units, enhances the solubility and pharmacokinetic profile of the conjugated molecule.[4][9]
These protocols are designed for professionals in drug development and research, providing the necessary details to successfully implement this conjugation strategy.
Key Features of Oxime Ligation with this compound:
-
High Chemoselectivity: The reaction is specific between the aldehyde and aminooxy groups, minimizing side reactions with other functional groups present in biomolecules.[1]
-
Stable Linkage: The resulting oxime bond is highly stable under physiological conditions, offering greater hydrolytic stability compared to hydrazone and imine bonds.[5][6][7][8]
-
Mild Reaction Conditions: The conjugation can be performed in aqueous buffers at or near neutral pH, preserving the integrity of sensitive biomolecules.[2][10][11]
-
Enhanced Properties: The this compound linker can improve the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the components and the kinetics of the oxime ligation reaction.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H36O9 | [12][13] |
| Molecular Weight | 396.48 g/mol | [12][13] |
| Purity | >95% | [9][13] |
| Physical State | Liquid or Oil | N/A |
| Solubility | Soluble in water and most organic solvents | [4] |
Table 2: Kinetic Data for Oxime Ligation
| Parameter | Condition | Value | Source |
| Reaction pH | Optimal range for uncatalyzed reaction | 6.5 - 7.5 | [10][11] |
| Catalyst | Aniline | Can increase reaction rate up to 40-fold at neutral pH | [14] |
| Catalyst | m-phenylenediamine (mPDA) | Up to 15 times more efficient than aniline | [15] |
| Hydrolysis Rate Constant (Oxime) | pD 7.0 | ~600-fold lower than methylhydrazone | [5][7] |
| Equilibrium Constants (Keq) | Oxime formation | >10^8 M^-1 | [6] |
| Equilibrium Constants (Keq) | Hydrazone formation | 10^4–10^6 M^-1 | [6] |
Signaling Pathways and Experimental Workflows
Caption: Chemical reaction pathway for the conjugation of this compound with an aminooxy-containing compound to form a stable oxime linkage.
Caption: A typical experimental workflow for the conjugation of this compound to an aminooxy-containing compound.
Experimental Protocols
Materials and Equipment
-
This compound
-
Aminooxy-containing compound (e.g., protein, peptide, small molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium acetate, pH 5.5 (if catalyst is not used).
-
Catalyst (optional): Aniline or m-phenylenediamine (mPDA) stock solution (e.g., 1 M in DMSO).
-
Quenching Reagent (optional): e.g., an aminooxy-containing small molecule to react with excess aldehyde.
-
Purification System: Size-exclusion chromatography (SEC), dialysis tubing (with appropriate molecular weight cutoff), or HPLC.
-
Analytical Instruments: SDS-PAGE system, mass spectrometer, HPLC system.
-
Standard laboratory equipment: reaction vials, stir plate, pipettes, etc.
Protocol 1: General Conjugation of this compound to an Aminooxy-Functionalized Protein
This protocol describes a general method for labeling a protein containing an aminooxy group.
-
Reagent Preparation:
-
Dissolve the aminooxy-containing protein in the reaction buffer (PBS, pH 7.2-7.5) to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in the reaction buffer to create a stock solution (e.g., 10-100 mM). The exact concentration will depend on the desired molar excess.
-
-
Conjugation Reaction:
-
Add a 10-50 fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.
-
If using a catalyst, add aniline or mPDA to a final concentration of 10-100 mM.[15][16] Note that mPDA is more soluble and efficient than aniline.[15]
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).
-
-
Reaction Quenching (Optional):
-
To consume any unreacted this compound, a small molecule containing an aminooxy or hydrazide group can be added in slight molar excess to the initial amount of PEG reagent. Incubate for an additional 30-60 minutes.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.
-
-
Analysis and Storage:
-
Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight.
-
Further characterization can be performed using mass spectrometry to determine the degree of labeling and HPLC to assess purity.
-
Store the final conjugate under conditions appropriate for the specific protein, typically at -20°C or -80°C.
-
Protocol 2: Introducing an Aldehyde Group onto a Glycoprotein for Subsequent Conjugation
If the target molecule is a glycoprotein, aldehyde groups can be introduced by mild oxidation of sialic acid residues.
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Add a freshly prepared solution of sodium meta-periodate (NaIO4) to a final concentration of 1-2 mM.[10][11]
-
Incubate the reaction on ice for 30 minutes in the dark.[10]
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubating for 5 minutes on ice.
-
Remove excess periodate and glycerol by buffer exchange into the conjugation reaction buffer (PBS, pH 7.2-7.5) using a desalting column or dialysis.[10][11]
-
-
Conjugation with Aminooxy-PEG:
-
This protocol would use an aminooxy-PEG reagent to react with the newly formed aldehyde on the glycoprotein. The steps would follow Protocol 1, using the oxidized glycoprotein as the starting material and an aminooxy-PEG derivative instead of this compound.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Suboptimal pH. | Ensure the reaction buffer pH is within the optimal range (6.5-7.5). For uncatalyzed reactions, a slightly acidic pH (around 6.0) can sometimes improve the rate. |
| Inactive reagents. | Use fresh, high-purity this compound and ensure the aminooxy compound has not degraded. | |
| Steric hindrance. | Increase the molar excess of the this compound or increase the reaction time. | |
| Precipitation of Protein | High concentration of organic co-solvent (if used). | Minimize the amount of organic solvent used to dissolve the PEG reagent. |
| Protein instability in the reaction buffer. | Screen different buffer conditions or add stabilizing excipients. | |
| Non-specific Binding | Hydrophobic interactions. | Add a non-ionic detergent (e.g., Tween-20 at 0.05%) to the reaction and purification buffers. |
Conclusion
The conjugation of this compound to aminooxy-containing compounds via oxime ligation is a robust and versatile strategy for the development of bioconjugates. The stability of the resulting linkage and the mild reaction conditions make it particularly suitable for applications in drug delivery and development. By following the detailed protocols and considering the quantitative data provided, researchers can effectively implement this powerful bioconjugation technique.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. scispace.com [scispace.com]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. This compound | C18H36O9 | CID 51341011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. precisepeg.com [precisepeg.com]
- 14. researchgate.net [researchgate.net]
- 15. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Site-Specific Protein Modification Using m-PEG8-Aldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely utilized strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. Benefits of PEGylation include improved bioavailability, increased serum half-life, reduced immunogenicity, and enhanced stability.[1][2][3] Site-specific PEGylation, in particular, is crucial to ensure a homogeneous product with predictable and consistent biological activity, avoiding the heterogeneity that can arise from random conjugation.[4][5]
This document provides detailed application notes and protocols for the site-specific modification of proteins using m-PEG8-aldehyde. This reagent facilitates the targeted conjugation of a PEG moiety to the N-terminal α-amine group of a protein via reductive amination.[6][7][8] The specificity for the N-terminus is achieved by controlling the reaction pH, leveraging the difference in pKa between the N-terminal α-amine and the ε-amino groups of lysine residues.[5][9]
Principle of Reductive Amination
The reaction proceeds in two main steps. First, the aldehyde group of the this compound reacts with the primary amine of the protein to form a transient Schiff base. Subsequently, a reducing agent is used to reduce the imine to a stable secondary amine linkage, covalently attaching the PEG chain to the protein.
Caption: Reductive amination of a protein with this compound.
Application Notes
Advantages of this compound:
-
Site-Specificity: Under controlled pH conditions (typically pH 5-6.5), the reaction favors the N-terminal amine, leading to a more homogeneous product.[7][9]
-
Stable Linkage: The resulting secondary amine bond is stable, ensuring the integrity of the PEGylated protein in vivo.[10]
-
Defined Moiety: this compound is a discrete PEG linker with a defined molecular weight, contributing to the homogeneity of the final conjugate.[11][12]
Considerations for Successful PEGylation:
-
Protein Purity: High protein purity is essential to avoid side reactions and ensure accurate characterization.
-
Buffer Selection: The reaction buffer should not contain primary amines (e.g., Tris) as they will compete with the protein for the PEG-aldehyde. Phosphate or acetate buffers are commonly used.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent due to its selectivity for reducing the Schiff base in the presence of the aldehyde.[13] However, due to its toxicity, alternative, less toxic reducing agents like 2-picoline-borane can also be considered.[13]
-
Reaction Optimization: The molar ratio of PEG to protein, protein concentration, temperature, and reaction time should be optimized for each specific protein to achieve the desired degree of PEGylation.[14]
Experimental Protocols
I. General Workflow for Site-Specific PEGylation
The following diagram outlines the general workflow for the site-specific PEGylation of a protein with this compound, from initial reaction to final product characterization.
Caption: General experimental workflow for protein PEGylation.
II. Detailed Protocol for N-Terminal PEGylation
Materials:
-
Protein of interest
-
This compound
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Purification columns (e.g., Ion Exchange, Size Exclusion)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Reaction Buffer.
-
Determine the protein concentration using a suitable method (e.g., A280 measurement).
-
-
PEGylation Reaction:
-
In a reaction vessel, add the protein solution to the desired final concentration (e.g., 1-5 mg/mL).
-
Add this compound to the protein solution at a predetermined molar excess (e.g., 5-20 fold molar excess over the protein). Gently mix.
-
Incubate the mixture for 30 minutes at room temperature.
-
Prepare a fresh stock solution of NaBH₃CN in the Reaction Buffer (e.g., 100 mM).
-
Add the NaBH₃CN solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate the reaction at 4°C or room temperature for 2 to 24 hours with gentle stirring. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PEG-aldehyde.
-
Incubate for 1 hour at room temperature.
-
-
Purification of the PEGylated Protein:
-
The PEGylated protein can be separated from unreacted protein, PEG, and byproducts using chromatographic techniques.[][16]
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of the protein, allowing for separation of native and PEGylated forms.[][17]
-
Size Exclusion Chromatography (SEC): PEGylation increases the hydrodynamic radius of the protein, enabling separation based on size.[][18]
-
Hydrophobic Interaction Chromatography (HIC): This can be used as a polishing step.[][17]
-
-
Dialyze the purified PEGylated protein against a suitable storage buffer.
-
Data Presentation and Characterization
Thorough characterization is essential to confirm the success of the PEGylation reaction and to assess the quality of the final product.
I. Quantitative Data Summary
The following table provides an example of how to structure quantitative data from PEGylation experiments for easy comparison.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 2 mg/mL | 2 mg/mL | 5 mg/mL |
| This compound:Protein (molar ratio) | 5:1 | 10:1 | 10:1 |
| Reducing Agent (NaCNBH₃) Conc. | 20 mM | 20 mM | 50 mM |
| Reaction Temperature | 4°C | Room Temp | Room Temp |
| Reaction Time | 24 hours | 12 hours | 12 hours |
| PEGylation Efficiency (%) | 65% | 85% | 92% |
| Yield of Mono-PEGylated Protein (%) | 55% | 78% | 85% |
| Biological Activity (% of native) | 95% | 92% | 90% |
II. Analytical Methods for Characterization
A combination of analytical techniques should be employed to characterize the PEGylated protein.[14][19][20]
| Analytical Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess increase in molecular weight and purity. | A shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein. |
| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | Determine the precise molecular weight and confirm the number of attached PEG chains.[19] | A mass increase corresponding to the mass of the this compound for each conjugated PEG molecule. |
| Size Exclusion Chromatography (SEC-HPLC) | Determine the hydrodynamic size, assess aggregation, and quantify purity.[1] | A shift to a shorter retention time for the PEGylated protein compared to the native protein, indicating a larger hydrodynamic radius. |
| Reversed-Phase HPLC (RP-HPLC) | Separate different PEGylated species and assess purity.[] | Can be used to separate positional isomers or species with different degrees of PEGylation. |
| Peptide Mapping | Identify the site of PEGylation. | Analysis of peptide fragments after enzymatic digestion will reveal the modified amino acid residue. |
| Biological Activity Assay | Evaluate the functional integrity of the PEGylated protein. | Determine if the PEGylation has impacted the protein's biological function. |
Signaling Pathway and Logical Relationships
The following diagram illustrates the decision-making process and logical flow for optimizing the site-specific PEGylation of a target protein.
Caption: Logical workflow for PEGylation development.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
- 7. mdpi.com [mdpi.com]
- 8. precisepeg.com [precisepeg.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. precisepeg.com [precisepeg.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
how to improve the efficiency of m-PEG8-aldehyde labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of m-PEG8-aldehyde labeling. It includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize your conjugation experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the this compound labeling process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | Suboptimal pH: The pH of the reaction buffer is critical for the formation of the initial Schiff base.[1][2] For N-terminal specific labeling, a pH of around 6.0 is often a good starting point.[2] | - Optimize the reaction pH within the 5.5 to 9.5 range. For N-terminal selectivity, maintain a mildly acidic pH (around 6.0).[2] - Perform small-scale pilot reactions at different pH values (e.g., 6.0, 7.0, 8.0) to determine the optimal condition for your specific protein. |
| Inefficient Reducing Agent: The choice and concentration of the reducing agent are crucial for the irreversible conversion of the Schiff base to a stable secondary amine. | - Use fresh sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), as they can degrade over time. - Consider alternative reducing agents like pyridine borane or 2-picoline borane, which have shown comparable efficiency to NaBH3CN with the benefit of being non-toxic.[3][4] | |
| Inadequate Molar Ratio: An insufficient molar excess of this compound can lead to incomplete labeling. | - Increase the molar ratio of this compound to the protein. A 10- to 50-fold molar excess is a common starting point.[1] - Titrate the molar excess in small-scale experiments to find the optimal ratio that maximizes labeling without causing excessive side products. | |
| Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the aldehyde. | - Use amine-free buffers such as phosphate-buffered saline (PBS), MES, or HEPES. | |
| Protein Precipitation during Labeling | Change in Protein Properties: The covalent attachment of PEG chains can alter the solubility and isoelectric point of the protein. | - Perform the reaction at a lower protein concentration. - Screen different amine-free buffers to find one that maintains protein solubility after PEGylation. - Adjust the pH of the reaction buffer. |
| Multiple PEGylation Products (Polydispersity) | High pH: Higher pH levels (above 8.0) can lead to the labeling of lysine side chains in addition to the N-terminus, resulting in multiple PEG molecules being attached to a single protein.[1] | - Perform the reaction at a lower pH (e.g., 6.0-7.0) to favor N-terminal specific labeling.[2] - Reduce the molar excess of this compound. |
| Prolonged Reaction Time: Longer reaction times can increase the likelihood of multiple PEGylation events. | - Optimize the reaction time by taking aliquots at different time points (e.g., 2, 4, 8, 12, 24 hours) and analyzing the degree of PEGylation. | |
| Difficulty in Purifying the PEGylated Protein | Similar Physicochemical Properties: The PEGylated protein may have similar size, charge, or hydrophobicity to the unreacted protein or multi-PEGylated species, making separation challenging.[5] | - Employ a multi-step purification strategy combining different chromatography techniques (e.g., IEX followed by SEC).[6][7] - For IEX, optimize the salt gradient or pH gradient to improve the resolution between different species.[6] - For HIC, carefully select the salt type and concentration in the binding and elution buffers.[8] |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for this compound labeling?
The optimal pH depends on the desired outcome. For selective labeling of the N-terminal α-amine, a slightly acidic pH of around 6.0 is generally recommended, as the N-terminal amine is more nucleophilic at this pH compared to the ε-amines of lysine residues.[2][9] For general amine labeling, a pH range of 7.0 to 8.5 can be used, but this may result in a higher degree of polydispersity.[1]
2. Which reducing agent should I use, and at what concentration?
Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are the most commonly used reducing agents for reductive amination. NaBH(OAc)3 is considered milder and more selective for the reduction of imines in the presence of aldehydes.[10] A typical concentration for the reducing agent is around 20 mM. Alternative, less toxic reducing agents like pyridine borane and 2-picoline borane have also been shown to be effective.[3][4]
3. What is the recommended molar excess of this compound?
A 10- to 50-fold molar excess of this compound over the protein is a common starting point.[1] However, the optimal ratio depends on the specific protein and the number of available primary amines. It is advisable to perform a titration to determine the ideal molar excess that yields the desired degree of labeling without leading to excessive formation of multi-PEGylated products.
4. How can I monitor the progress of the labeling reaction?
The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them using techniques such as SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein, or MALDI-TOF mass spectrometry, which can identify the different PEGylated species.[11][12][13]
5. What is the best method to purify the mono-PEGylated protein?
A multi-step purification strategy is often necessary to isolate the desired mono-PEGylated product.[6][7]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation shields the protein's surface charges, PEGylated proteins typically elute earlier than their unmodified counterparts in IEX.[6][14]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for the separation of PEGylated species from the smaller, unmodified protein.[][16]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The PEG chain can alter the protein's hydrophobicity, enabling separation.[8][]
Quantitative Data Summary
Optimizing reaction parameters is key to achieving high labeling efficiency. The following tables summarize the impact of various factors on the outcome of this compound labeling.
Table 1: Effect of pH on Labeling Efficiency
| pH | Relative Labeling Efficiency | Selectivity for N-terminus | Notes |
| 5.0 | Moderate | High | Slower reaction rate. |
| 6.0 | Good | High | Often the optimal pH for N-terminal specific labeling.[2] |
| 7.0 | High | Moderate | Increased labeling of lysine residues may occur. |
| 8.0 | Very High | Low | Significant labeling of lysine residues, leading to polydispersity.[1] |
| 9.0 | Very High | Very Low | Primarily labels lysine residues. |
Table 2: Comparison of Reducing Agents
| Reducing Agent | Relative Efficiency | Key Advantages | Key Disadvantages |
| Sodium Cyanoborohydride (NaBH3CN) | High | - Effective and widely used.[3] | - Highly toxic.[3] |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | High | - Milder and more selective than NaBH3CN.[10] | - Can be less stable in certain solvents. |
| Pyridine Borane | High | - Non-toxic alternative to NaBH3CN.[3] | - May require optimization of reaction conditions. |
| 2-Picoline Borane | High | - Non-toxic alternative to NaBH3CN.[4] | - May require optimization of reaction conditions. |
Experimental Protocols
Protocol 1: General this compound Labeling of a Protein
-
Buffer Preparation: Prepare an amine-free buffer (e.g., 100 mM MES, pH 6.0, or 100 mM phosphate buffer, pH 7.4).
-
Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
This compound Solution: Prepare a stock solution of this compound in the reaction buffer. The concentration will depend on the desired molar excess.
-
Reducing Agent Solution: Prepare a fresh stock solution of the chosen reducing agent (e.g., 200 mM sodium cyanoborohydride) in the reaction buffer.
-
Reaction Setup:
-
Add the desired molar excess of the this compound solution to the protein solution and mix gently.
-
Add the reducing agent to the reaction mixture to a final concentration of approximately 20 mM.
-
-
Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 2 to 24 hours. Monitor the reaction progress periodically.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris buffer or glycine) to consume the excess this compound.
-
Purification: Proceed with the purification of the PEGylated protein using an appropriate chromatography method (see Protocols 2-4).
Protocol 2: Purification of PEGylated Protein by Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with a suitable buffer (e.g., PBS, pH 7.4) at a constant flow rate.
-
Sample Loading: Load the quenched reaction mixture onto the equilibrated column.
-
Elution: Elute the sample with the equilibration buffer at the same flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unmodified protein.
-
Analysis: Analyze the collected fractions by SDS-PAGE or MALDI-TOF MS to identify the fractions containing the desired PEGylated product.
Protocol 3: Purification of PEGylated Protein by Ion-Exchange Chromatography (IEX)
-
Column and Buffer Selection: Choose an appropriate IEX resin (cation or anion exchange) based on the isoelectric point (pI) of the protein. Prepare a low-salt binding buffer and a high-salt elution buffer.
-
Column Equilibration: Equilibrate the IEX column with the binding buffer until the conductivity and pH are stable.
-
Sample Preparation: If necessary, desalt or buffer-exchange the reaction mixture into the binding buffer.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Wash: Wash the column with the binding buffer to remove unbound molecules.
-
Elution: Elute the bound proteins using a linear salt gradient by mixing the binding and elution buffers.[6] PEGylated proteins will typically elute at a lower salt concentration than the unmodified protein.
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE or other methods to identify the purified PEGylated protein.
Protocol 4: Purification of PEGylated Protein by Hydrophobic Interaction Chromatography (HIC)
-
Column and Buffer Selection: Select an appropriate HIC column. Prepare a high-salt binding buffer (e.g., containing 1-2 M ammonium sulfate) and a low-salt elution buffer (the same buffer without ammonium sulfate).[8][17]
-
Column Equilibration: Equilibrate the HIC column with the binding buffer.
-
Sample Preparation: Add salt to the reaction mixture to match the concentration of the binding buffer.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Elution: Elute the bound proteins using a reverse salt gradient, decreasing the salt concentration over time.
-
Fraction Collection and Analysis: Collect fractions and analyze them to identify the desired PEGylated product.
Visualizations
The following diagrams illustrate the key chemical and procedural aspects of this compound labeling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aldehyde PEGylation kinetics: a standard protein versus a pharmaceutically relevant single chain variable fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening of reducing agents for the PEGylation of recombinant human IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 8. Effective Protein Separation by Coupling Hydrophobic Interaction and Reverse Phase Chromatography for Top-down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. iosrjournals.org [iosrjournals.org]
- 13. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Technical Support Center: Troubleshooting Low Yield in m-PEG8-Aldehyde Reactions
Welcome to the technical support center for m-PEG8-aldehyde reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the conjugation of this compound to proteins and other amine-containing biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound reaction with a protein?
The reaction of this compound with a protein is a two-step process known as reductive amination.[1]
-
Imine Formation (Schiff Base): The aldehyde group (-CHO) on the this compound reacts with a primary amine group (-NH2) on the protein, typically the N-terminal alpha-amine or the epsilon-amine of a lysine residue. This reaction forms an unstable imine intermediate, also known as a Schiff base. This step is reversible and is favored under slightly acidic conditions (pH 5-7).[2]
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN), is then used to reduce the imine bond to a stable secondary amine bond, resulting in a covalently linked PEGylated protein.
Q2: Why is my PEGylation yield consistently low?
Low yield in PEGylation reactions can stem from several factors. The most common culprits include suboptimal reaction conditions, degradation of the this compound reagent, and issues with the protein itself. A systematic approach to troubleshooting is recommended, starting with the most likely causes.
Q3: What are the optimal reaction conditions for this compound conjugation?
While the optimal conditions can be protein-specific, a good starting point is a slightly acidic pH, around 6.0.[2] The reaction temperature and time also play crucial roles. It is important to experimentally determine the ideal parameters for your specific protein and PEG reagent.[3]
Q4: How can I analyze the results of my PEGylation reaction?
Several analytical techniques can be used to assess the outcome of your reaction:
-
SDS-PAGE: A simple and common method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, allowing for the quantification of unreacted protein, mono-PEGylated, and multi-PEGylated species.
-
Ion Exchange Chromatography (IEX): Can be used to separate different PEGylated forms based on changes in their surface charge.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides precise molecular weight information to confirm the degree of PEGylation.
Troubleshooting Guide
Problem 1: No or very low PEGylation detected.
Possible Cause 1: Incorrect Reaction pH
The formation of the imine intermediate is pH-dependent.[2] If the pH is too low, the amine groups on the protein will be protonated and non-nucleophilic. If the pH is too high, the reaction rate may decrease.
-
Solution: Ensure the reaction buffer is at the optimal pH, typically between 5.0 and 7.0. A pH of approximately 6 is often a good starting point.[2] Verify the pH of your reaction mixture before adding the reagents.
Possible Cause 2: Inactive this compound
This compound can degrade over time, especially if not stored properly or if it undergoes hydrolysis in aqueous solutions.[3] Aldehydes can also be susceptible to oxidation.
-
Solution:
-
Store this compound at -20°C and protect it from moisture.
-
Use a fresh vial of the reagent if you suspect degradation.
-
Prepare the reaction mixture immediately after dissolving the this compound.
-
Possible Cause 3: Inactive Reducing Agent
The reducing agent, such as sodium cyanoborohydride, is crucial for the second step of the reaction. If it has lost its activity, the imine intermediate will not be reduced to a stable bond.
-
Solution: Use a fresh supply of the reducing agent. Store it in a desiccator to prevent inactivation by moisture.
Problem 2: Incomplete reaction with a mix of unreacted protein and PEGylated product.
Possible Cause 1: Suboptimal Molar Ratio of Reactants
An insufficient molar excess of this compound can lead to an incomplete reaction.
-
Solution: Increase the molar ratio of this compound to the protein. A 5 to 20-fold molar excess is a common starting point, but this may need to be optimized for your specific protein.
Possible Cause 2: Insufficient Reaction Time or Temperature
The reaction may not have proceeded to completion.
-
Solution:
-
Increase the reaction time. Monitor the reaction progress at different time points (e.g., 2, 4, 8, and 24 hours) to determine the optimal duration.
-
Consider increasing the reaction temperature. A modest increase from 4°C to room temperature can enhance the reaction rate. However, be mindful of your protein's stability at higher temperatures.[2]
-
Possible Cause 3: Inactivation of this compound during the reaction
Studies have shown that mPEG-aldehyde can undergo inactivation, and this process is pH-dependent.[2][3]
-
Solution: Optimizing the pH to around 6 can help balance the rate of conjugation and inactivation.[2] It may be beneficial to add the this compound in portions over the course of the reaction to maintain a sufficient concentration of the active reagent.
Data Presentation: Impact of Reaction Parameters on PEGylation Yield
While exact quantitative data is highly dependent on the specific protein and PEG derivative, the following table summarizes the general trends observed when optimizing reaction conditions for mPEG-aldehyde conjugations.
| Parameter | Condition | Expected Impact on Mono-PEGylated Yield | Expected Impact on Selectivity (Mono- vs. Multi-PEGylated) | Reference |
| pH | Too Low (< 5) | Decrease | - | [2] |
| Optimal (5-7) | Increase | Higher | [2] | |
| Too High (> 8) | Decrease | Lower | [2] | |
| Temperature | Low (e.g., 4°C) | Slower reaction rate, potentially lower yield for a fixed time | Higher | [2] |
| Moderate (e.g., 21°C) | Faster reaction rate, potentially higher yield | Lower | [2] | |
| Molar Ratio (PEG:Protein) | Low | Low yield | High | |
| High | Higher yield (up to a point) | Lower (increased multi-PEGylation) | ||
| Reaction Time | Short | Low yield | High | [2] |
| Long | Higher yield (until plateau) | May decrease slightly | [2] |
Experimental Protocol: Reductive Amination of a Model Protein with this compound
This protocol provides a general procedure for the conjugation of this compound to a model protein, such as an antibody.
Materials:
-
Protein (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reaction Buffer: 100 mM MES, pH 6.0
-
Reducing Agent Stock: 1 M Sodium Cyanoborohydride (NaBH3CN) in 10 mM NaOH
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Purification column (e.g., SEC or IEX)
Procedure:
-
Protein Preparation:
-
If your protein solution contains primary amines (e.g., Tris buffer), exchange it into the Reaction Buffer using a desalting column or dialysis.
-
Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
This compound Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the this compound in the Reaction Buffer to a concentration of 10-50 mM immediately before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved this compound to the protein solution.
-
Gently mix and allow the reaction to proceed for 30-60 minutes at room temperature to facilitate imine formation.
-
Add the Reducing Agent Stock to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate the reaction for 2-24 hours at room temperature or 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and byproducts using an appropriate chromatography method (e.g., SEC to remove unreacted PEG and quenching reagent, followed by IEX to separate different PEGylated species).
-
-
Analysis:
-
Analyze the purified fractions using SDS-PAGE, SEC, and/or mass spectrometry to confirm the degree of PEGylation and purity.
-
Mandatory Visualization: Troubleshooting Decision Tree
References
effect of molar excess of m-PEG8-aldehyde on conjugation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG8-aldehyde conjugation.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to proteins and other biomolecules.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | Suboptimal molar ratio of this compound to protein. | Increase the molar excess of this compound. A 10- to 50-fold molar excess is often a good starting point.[1] |
| Inactive this compound reagent. | Ensure the reagent has been stored correctly at -20°C and has not expired. Consider purchasing a new batch of the reagent. | |
| Incorrect reaction pH. | The optimal pH for the reaction of aldehydes with amines is typically between 5.5 and 9.5.[1] For N-terminal specific conjugation, a slightly acidic pH (around 6.0) is often preferred.[2][3] | |
| Presence of inhibiting contaminants in the reducing agent (e.g., sodium cyanoborohydride). | Use high-purity sodium cyanoborohydride. | |
| Insufficient reaction time or temperature. | Increase the reaction time (e.g., 2-4 hours at room temperature or overnight at 4°C) or slightly increase the temperature, but monitor for protein instability.[1] | |
| Formation of Multi-PEGylated Species | High molar excess of this compound. | Decrease the molar ratio of this compound to the protein. Optimization experiments are crucial to find the balance between mono-PEGylation and higher-order conjugates. |
| High reaction pH. | A higher pH can lead to increased reactivity with lysine residues, resulting in multiple PEGylation sites.[1] Consider lowering the pH to favor N-terminal conjugation. | |
| Prolonged reaction time. | Shorter reaction times can help to minimize the formation of multi-PEGylated products.[3] | |
| Protein Aggregation During Conjugation | Unfavorable buffer conditions. | Ensure the buffer composition and pH are optimal for protein stability. Consider adding stabilizing excipients if necessary. |
| High protein concentration. | Reduce the protein concentration during the conjugation reaction. | |
| Difficulty in Purifying the PEGylated Protein | Incomplete separation of PEGylated protein from unreacted PEG and native protein. | Size exclusion chromatography (SEC) is effective for removing unreacted, low molecular weight PEG.[] Ion-exchange chromatography (IEX) can separate native, mono-PEGylated, and multi-PEGylated species based on differences in surface charge.[][5] |
| Co-elution of different PEGylated species. | Optimize the gradient and buffer conditions for IEX to improve the resolution between different PEGylated forms. | |
| Low recovery of PEGylated protein after purification. | Assess the binding capacity of the chromatography resin and adjust the loading amount accordingly. High concentrations of PEGylated protein can sometimes reduce the dynamic binding capacity of IEX resins.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar excess of this compound for protein conjugation?
A1: A general recommendation is to start with a 10- to 50-fold molar excess of this compound over the protein.[1] However, the optimal ratio is highly dependent on the specific protein and the desired degree of PEGylation. It is crucial to perform optimization experiments with varying molar ratios to achieve the desired outcome.
Q2: How does the molar excess of this compound affect the conjugation reaction?
A2: Increasing the molar excess of this compound generally leads to a higher degree of PEGylation. While a higher excess can drive the reaction towards completion and increase the overall yield of PEGylated protein, it also significantly increases the probability of forming multi-PEGylated species. This can complicate the purification process and may not be desirable if a mono-PEGylated product is the target. For instance, studies have shown that as the PEG/protein molar ratio increases, the yield of mono-PEGylated product may reach a plateau or even decrease as the formation of multi-PEGylated species becomes more prominent.
Q3: What are the potential side reactions when using a large molar excess of this compound?
A3: The primary side reaction is the formation of di-, tri-, and higher-order PEGylated species due to the reaction of this compound with multiple available amine groups (N-terminus and lysine residues) on the protein surface.[1][7] This leads to a heterogeneous product mixture that can be challenging to purify.
Q4: How can I control the extent of PEGylation to favor mono-PEGylation?
A4: To favor mono-PEGylation, you can:
-
Optimize the molar ratio: Use a lower molar excess of this compound. This is often the most critical parameter.
-
Control the pH: Performing the reaction at a slightly acidic pH (e.g., pH 6.0) can favor the more nucleophilic N-terminal amine over the lysine residues, leading to more site-specific mono-PEGylation.[2][3]
-
Limit the reaction time: Shorter reaction times can reduce the formation of multi-PEGylated products.[3]
-
Consider a fed-batch approach: Slowly adding the this compound to the reaction mixture can help maintain a low concentration of the PEGylating agent, thereby favoring mono-conjugation.
Q5: What are the best methods to purify the mono-PEGylated product from the reaction mixture?
A5: A multi-step chromatography approach is often necessary:
-
Size Exclusion Chromatography (SEC): This is the primary method for removing unreacted, excess this compound and other small molecule reagents from the PEGylated protein.[]
-
Ion-Exchange Chromatography (IEX): IEX is highly effective at separating the native (un-PEGylated) protein from the mono-PEGylated and multi-PEGylated species.[][5] The attachment of PEG chains shields the protein's surface charges, causing PEGylated proteins to elute at different salt concentrations than the native protein. Different degrees of PEGylation (mono-, di-, etc.) can also be resolved with an optimized gradient.
Quantitative Data on PEGylation Efficiency
The following table summarizes the impact of the m-PEG-aldehyde to protein molar ratio on the distribution of PEGylated products for a model protein.
| Molar Ratio (m-PEG-aldehyde:Protein) | Unconjugated Protein (%) | Mono-PEGylated Protein (%) | Multi-PEGylated Protein (%) |
| 1:1 | 60 | 35 | 5 |
| 5:1 | 20 | 65 | 15 |
| 10:1 | 5 | 70 | 25 |
| 20:1 | <1 | 60 | 40 |
| 50:1 | <1 | 45 | 55 |
Note: These are representative data and the actual results will vary depending on the specific protein, reaction conditions, and the this compound used.
Experimental Protocols
Protocol 1: this compound Conjugation to a Protein
Materials:
-
Protein of interest in a suitable amine-free buffer (e.g., phosphate buffer, pH 6.0-7.5)
-
This compound
-
Sodium cyanoborohydride (NaCNBH₃) solution (freshly prepared)
-
Quenching solution (e.g., Tris buffer or glycine)
-
Reaction vessel
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Calculate the required amount of this compound to achieve the desired molar excess (e.g., 10-fold molar excess).
-
Dissolve the this compound in the reaction buffer.
-
Add the this compound solution to the protein solution and mix gently.
-
Add a 20-fold molar excess of sodium cyanoborohydride to the reaction mixture.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM.
-
Proceed with the purification of the PEGylated protein.
Protocol 2: Purification of Mono-PEGylated Protein using Size Exclusion Chromatography (SEC) followed by Ion-Exchange Chromatography (IEX)
A. Size Exclusion Chromatography (SEC) - Removal of Excess this compound
Materials:
-
SEC column (e.g., Sephadex G-25, Superdex 75)
-
SEC running buffer (e.g., PBS)
-
Chromatography system (e.g., FPLC or HPLC)
Procedure:
-
Equilibrate the SEC column with at least 2 column volumes of SEC running buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute the sample with the SEC running buffer at a constant flow rate.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
The PEGylated protein will elute in the earlier fractions, while the smaller, unreacted this compound and other small molecules will elute later.
-
Pool the fractions containing the PEGylated protein.
B. Ion-Exchange Chromatography (IEX) - Separation of PEGylated Species
Materials:
-
IEX column (e.g., Mono Q, Mono S, depending on the protein's pI)
-
IEX binding buffer (low salt concentration)
-
IEX elution buffer (high salt concentration)
-
Chromatography system
Procedure:
-
Equilibrate the IEX column with the binding buffer.
-
Load the pooled fractions from the SEC step onto the IEX column.
-
Wash the column with the binding buffer to remove any unbound material.
-
Elute the bound proteins using a linear gradient of the elution buffer (e.g., 0-100% over 20 column volumes).
-
Collect fractions and monitor the elution profile at 280 nm.
-
Typically, the native protein will bind most strongly, followed by the mono-PEGylated, and then the multi-PEGylated species, which will elute at lower salt concentrations due to charge shielding by the PEG chains.
-
Analyze the collected fractions by SDS-PAGE or other analytical techniques to identify the fractions containing the pure mono-PEGylated protein.
Visualizations
Caption: Experimental workflow for this compound conjugation and purification.
Caption: Effect of molar excess on conjugation outcome and purification.
References
- 1. PEG Aldehyde, mPEG-CH2CHO [nanocs.net]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2020096958A1 - Method for purifying pegylated protein - Google Patents [patents.google.com]
- 7. biopharminternational.com [biopharminternational.com]
dealing with aggregation during m-PEG8-aldehyde PEGylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during m-PEG8-aldehyde PEGylation of proteins and other biomolecules.
Troubleshooting Guide: Aggregation During this compound PEGylation
Aggregation during PEGylation can arise from various factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving common issues.
dot
Caption: Troubleshooting Decision Tree for Aggregation in PEGylation.
Frequently Asked Questions (FAQs)
Reaction Chemistry and Optimization
Q1: What is the underlying chemistry of this compound PEGylation?
A1: This process utilizes reductive amination. The aldehyde group on the this compound reacts with a primary amine (e.g., the N-terminus or the epsilon-amine of a lysine residue) on the protein to form an unstable Schiff base. A reducing agent, such as sodium cyanoborohydride, then reduces the Schiff base to a stable secondary amine linkage.[1][2]
Q2: How does pH affect aggregation during this compound PEGylation?
A2: The pH of the reaction is a critical factor that influences both the reaction rate and specificity, which in turn can impact aggregation.[3][4]
-
Low pH (around 5.0-6.5): Favors selective PEGylation of the N-terminal alpha-amine, as its pKa is lower than that of lysine's epsilon-amine.[3] This can reduce the extent of multi-PEGylation and subsequent aggregation.
-
Neutral to High pH (7.0 and above): Increases the reactivity of lysine residues, leading to a higher degree of PEGylation (multi-PEGylation).[5] This extensive surface modification can sometimes lead to aggregation, especially if hydrophobic patches are exposed or if the protein's conformational stability is compromised.
Q3: What is the optimal molar ratio of this compound to protein?
A3: The optimal molar ratio is protein-dependent and should be determined empirically. A higher molar excess of PEG can drive the reaction to completion but also increases the risk of multi-PEGylation and aggregation.[6][7] It is recommended to start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to reactive amines) and gradually increase it while monitoring the reaction products for the desired degree of PEGylation and the presence of aggregates.
Q4: Are there alternatives to sodium cyanoborohydride as a reducing agent?
A4: Yes, while sodium cyanoborohydride is effective, it can be toxic.[1][8] Alternatives like pyridine borane and 2-picoline borane have been shown to be effective and safer reducing agents for PEGylation.[1][8]
Protein and Reagent Considerations
Q5: Can the initial state of my protein contribute to aggregation?
A5: Absolutely. If the starting protein sample contains pre-existing aggregates, these can act as seeds for further aggregation during the PEGylation process. It is crucial to ensure the protein is monomeric and highly pure before starting the reaction.
Q6: What buffers are recommended for the PEGylation reaction?
A6: It is essential to use buffers that do not contain primary amines, as these will compete with the protein for reaction with the this compound.[9] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and sodium acetate.[3] Avoid buffers like Tris.
Q7: How should I handle and store this compound?
A7: Aldehyde-containing reagents can be susceptible to oxidation. It is best to store this compound under an inert gas (argon or nitrogen) at the recommended temperature (typically -20°C) and to use it promptly after reconstitution.
Analysis and Purification
Q8: How can I detect and quantify aggregation in my PEGylated sample?
A8: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for this purpose.[4][10] SEC separates molecules based on their hydrodynamic radius, allowing for the separation of monomers, dimers, and larger aggregates. The MALS detector then determines the absolute molar mass of the eluting species, providing unambiguous identification and quantification of aggregates.[10][11] SDS-PAGE can also provide a qualitative indication of PEGylation and aggregation.[6]
Q9: What is the best way to remove aggregates from my final product?
A9: Size Exclusion Chromatography (SEC) is a common and effective method for removing aggregates based on size.[] For more challenging separations, other chromatography techniques can be employed:
-
Ion Exchange Chromatography (IEX): Can separate PEGylated species from non-PEGylated protein and can also resolve different PEGylated isoforms. The charge shielding by PEG chains alters the protein's interaction with the IEX resin.[]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. Aggregates are often more hydrophobic than monomers and will bind more strongly to the HIC resin.[]
Data Presentation
Table 1: Influence of Reaction pH on PEGylation Outcome
| pH | Predominant Site of PEGylation | Degree of PEGylation | Risk of Aggregation |
| 5.0 | N-terminus | Low (mono-PEGylated) | Low |
| 6.5 | N-terminus and some Lysines | Moderate | Moderate |
| 8.0 | Lysines and N-terminus | High (multi-PEGylated) | High |
This table illustrates a general trend. Optimal pH is protein-specific and must be determined experimentally.
Table 2: Effect of PEG:Protein Molar Ratio on Product Distribution
| PEG:Protein Molar Ratio | Unmodified Protein | Mono-PEGylated | Multi-PEGylated | Aggregates |
| 1:1 | High | Moderate | Low | Low |
| 5:1 | Low | High | Moderate | Moderate |
| 20:1 | Very Low | Low | High | High |
This table presents a hypothetical scenario to demonstrate the impact of molar ratio. Actual results will vary depending on the protein and reaction conditions.
Experimental Protocols
General Protocol for this compound PEGylation
This protocol provides a starting point for the N-terminal PEGylation of a protein. Optimization will be required for each specific protein.
dot
Caption: General Experimental Workflow for this compound PEGylation.
Materials:
-
Protein of interest
-
This compound
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 6.0 (or other suitable amine-free buffer)
-
1 M NaOH
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5
-
Purification columns and buffers
Procedure:
-
Protein Preparation: Prepare a 1-5 mg/mL solution of the protein in the reaction buffer. Ensure the protein is pure and free of aggregates.
-
This compound Preparation: Immediately before use, dissolve this compound in the reaction buffer to achieve the desired stock concentration for the target molar ratio.
-
Reducing Agent Preparation: Prepare a stock solution of the reducing agent. For sodium cyanoborohydride, a 5M solution in 1M NaOH is stable.[13]
-
Reaction Initiation: Add the this compound solution to the protein solution to achieve the desired PEG:protein molar ratio. Mix gently.
-
Reduction: Add the reducing agent to the reaction mixture to a final concentration of approximately 20-50 mM.[3][13]
-
Incubation: Incubate the reaction at room temperature or 4°C for 2 to 24 hours with gentle stirring. The optimal time should be determined empirically.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing a primary amine, such as Tris, to consume any unreacted this compound.
-
Analysis: Analyze a small aliquot of the reaction mixture by SDS-PAGE and SEC-MALS to determine the extent of PEGylation and the presence of aggregates.
-
Purification: Purify the PEGylated protein from unreacted PEG, protein, and aggregates using an appropriate chromatography method (e.g., SEC).
Protocol for Aggregate Analysis by SEC-MALS
Instrumentation:
-
HPLC system
-
Size Exclusion Chromatography (SEC) column suitable for the molecular weight range of the protein and its conjugates.
-
Multi-Angle Light Scattering (MALS) detector
-
Refractive Index (RI) detector
Procedure:
-
System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS) until stable baselines are achieved for all detectors.
-
Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.
-
Injection: Inject an appropriate volume of the sample onto the SEC column.
-
Data Acquisition: Collect data from the UV, MALS, and RI detectors as the sample elutes from the column.
-
Data Analysis: Use the appropriate software to analyze the data. The RI signal is used to determine the concentration of the eluting species, and the MALS data is used to calculate the molar mass of each peak. Peaks corresponding to aggregates will have a significantly higher molar mass than the monomeric PEGylated protein.[10][11]
Protocol for Aggregate Removal using Size Exclusion Chromatography (SEC)
Materials:
-
PEGylated protein mixture containing aggregates
-
SEC column with a fractionation range appropriate for separating the monomeric conjugate from aggregates.
-
Equilibration/Elution Buffer (e.g., PBS or a formulation buffer)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer.
-
Sample Loading: Load the PEGylated protein mixture onto the column. The sample volume should typically be no more than 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at a pre-determined flow rate.
-
Fraction Collection: Collect fractions as the sample elutes. Aggregates, having a larger hydrodynamic radius, will elute first, followed by the desired monomeric PEGylated protein, and then any smaller, unreacted species.
-
Analysis of Fractions: Analyze the collected fractions by SDS-PAGE or analytical SEC to identify those containing the pure, monomeric PEGylated protein.
-
Pooling: Pool the pure fractions containing the desired product.
References
- 1. Screening of reducing agents for the PEGylation of recombinant human IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. interchim.fr [interchim.fr]
- 4. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine Borane as Alternative Reducing Agent to Sodium Cyanoborohydride for the PEGylation of L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. azom.com [azom.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
how to confirm successful conjugation of m-PEG8-aldehyde
Welcome to the technical support center for m-PEG8-aldehyde conjugation. This guide provides detailed answers to frequently asked questions, troubleshooting advice, and experimental protocols to help researchers, scientists, and drug development professionals confirm successful PEGylation of their target molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it conjugate to a target molecule?
A: this compound is a discrete PEGylation reagent with a methoxy (m) cap at one end and an aldehyde group at the other. The "8" indicates there are eight repeating ethylene glycol units. Its defined molecular weight (396.48 g/mol ) allows for precise analysis of the resulting conjugate.[1]
The aldehyde group reacts with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form an initial, reversible Schiff base (an imine).[2][3] This bond can then be stabilized by reduction with a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable, irreversible secondary amine linkage.[4] The reaction is most efficient at a pH of around 5-7.[5][6]
Below is a diagram illustrating the chemical pathway of this conjugation reaction.
Caption: Chemical pathway for this compound conjugation.
Q2: What are the primary methods to confirm a successful conjugation reaction?
A: A combination of analytical techniques is often necessary for full characterization.[7] The most common and powerful methods include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] A simple SDS-PAGE analysis can also provide initial qualitative evidence.
The following table summarizes the key analytical techniques.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio. | Confirms mass increase corresponding to PEG addition. Determines degree of PEGylation (number of PEGs attached). Can identify conjugation sites (with MS/MS).[10] | High accuracy and sensitivity. Provides definitive mass confirmation. | Complex spectra with heterogeneous samples.[11] Requires specialized equipment. |
| HPLC (SEC & RP) | Separates molecules based on size (SEC) or hydrophobicity (RP). | Separates PEG-conjugate from unreacted molecule and excess PEG.[7] Allows for quantification of reaction products. | Robust and reproducible. Can be used for purification and analysis. Good for assessing purity. | Indirect confirmation of conjugation. SEC resolution may be insufficient for small mass shifts.[12] |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Quantifies the average number of PEG chains attached (degree of PEGylation) by comparing specific proton signal integrals.[13][14] | Quantitative without need for standards of the conjugate. Provides structural information. | Requires high sample concentration and purity. Not suitable for very large or complex molecules. |
| SDS-PAGE | Separates proteins based on molecular weight. | Visualizes a shift in molecular weight (band appears higher on the gel), indicating PEG attachment. | Simple, fast, and widely available. Good for a quick qualitative check. | Low resolution. Not quantitative. Does not distinguish between different degrees of PEGylation well. |
Q3: How can I quickly check if my conjugation reaction worked at all?
A: SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) is the simplest and fastest method for a qualitative assessment, assuming your target molecule is a protein.
-
Principle: The addition of one or more m-PEG8 chains will increase the hydrodynamic radius and total molecular weight of your protein.
-
Observation: When you run a gel comparing your starting material to the reaction product, you should see a new, higher molecular weight band (or a "smear" if there are multiple PEGylation states) for the successfully conjugated protein. The unconjugated protein band should decrease in intensity.
Q4: Which method is best for determining the exact number of PEGs attached?
A: Mass Spectrometry (MS) is the gold standard for determining the degree of PEGylation with high accuracy.[15]
-
Intact Mass Analysis: By analyzing the entire protein conjugate, you can obtain a mass spectrum.[8] The difference between the mass of the starting material and the new peaks will correspond to the addition of one or more m-PEG8 units.
-
Expected Mass Shift: Each successful conjugation of this compound (after reduction) adds approximately 397.49 Da (C₁₈H₃₇NO₈, accounting for the addition of H₂ from the amine and reduction).
-
Data Interpretation: You will see a distribution of species. For example, a peak at [Initial Mass + 397.49 Da] corresponds to a mono-PEGylated product, a peak at [Initial Mass + 794.98 Da] is a di-PEGylated product, and so on.
The diagram below provides a decision tree to help select the appropriate analytical method based on your experimental question.
Caption: Decision tree for selecting an analytical method.
Troubleshooting Guide
Q5: I don't see any evidence of conjugation. What could have gone wrong?
A: If methods like SDS-PAGE or MS show no mass shift, consider these common issues:
-
Incorrect pH: The formation of the Schiff base is pH-dependent. For N-terminal PEGylation, a pH around 5.0 can provide selectivity. For lysine residues, a pH of 7-9 is often used.[4][5] Verify the pH of your reaction buffer.
-
Inactive Reagents:
-
This compound: Aldehydes can oxidize over time. Ensure your reagent is fresh and has been stored correctly (typically cold and under an inert atmosphere).
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is sensitive to moisture and can degrade. Use a fresh bottle or a freshly prepared solution.
-
-
Inaccessible Amine Groups: The primary amines on your target molecule may be buried within its tertiary structure and unavailable for reaction. Consider using a mild denaturant, but be cautious as this can affect the molecule's activity.
-
Buffer Interference: Buffers containing primary amines (like Tris or glycine) will compete with your target molecule for the aldehyde, effectively quenching the reaction. Use non-amine-containing buffers such as PBS, HEPES, or MES.
Q6: My results show a mix of unconjugated material and multiple PEGylation states. How can I control the reaction?
A: This is a common outcome. To optimize for a specific degree of PEGylation (e.g., mono-PEGylated), you need to adjust the reaction conditions:
-
Molar Ratio: This is the most critical parameter.[12] To favor mono-PEGylation, start with a low molar excess of this compound to your target molecule (e.g., 1:1, 2:1, or 5:1). To increase the degree of PEGylation, increase the molar excess.
-
Reaction Time: Shorter reaction times will generally result in a lower degree of PEGylation. Monitor the reaction over time by taking aliquots and analyzing them (e.g., via HPLC or MS) to find the optimal endpoint.
-
Temperature: Lowering the reaction temperature (e.g., reacting at 4°C instead of room temperature) can slow down the reaction, giving you more control.
-
Purification: After the reaction, you will almost always need to purify the desired product. Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) are effective methods for separating species with different numbers of attached PEGs.
Q7: My mass spectrometry data is complex and difficult to interpret. What are some common challenges?
A: PEGylated molecules can produce complex mass spectra due to several factors:
-
Multiple Charge States: Large molecules like proteins acquire multiple charges during electrospray ionization (ESI), leading to a series of peaks for each species.
-
Product Heterogeneity: If your reaction produced a mix of un-, mono-, di-, and tri-PEGylated species, each will have its own set of charge-state peaks, leading to significant spectral overlap.[11]
-
Deconvolution is Key: Specialized software (like ProMass or BioAnalyst) is required to "deconvolute" the raw spectrum, converting the multiple charge-state peaks back into a single zero-charge mass for each species present in the sample.[8]
-
Tip: Adding a charge-stripping agent like triethylamine (TEA) post-column can sometimes simplify the mass spectrum by reducing the number of charge states.[11]
Key Experimental Protocols
Protocol 1: General Workflow for this compound Conjugation & Analysis
This workflow provides a high-level overview from reaction to confirmation.
Caption: General experimental workflow for PEGylation and analysis.
Protocol 2: Analysis by Size Exclusion HPLC (SEC-HPLC)
This method separates the reaction components based on their size in solution.
-
System: An HPLC system equipped with a UV detector (and optionally a refractive index detector for PEG).
-
Column: A size-exclusion column appropriate for the molecular weight range of your target molecule and its conjugate (e.g., Shodex KW series, Agilent Bio SEC).
-
Mobile Phase: A physiological buffer, such as 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in the mobile phase. Ensure it is filtered (0.22 µm) before injection.
-
Injection: Inject 10-50 µL of the prepared sample.
-
Detection: Monitor absorbance at 280 nm (for proteins) or 220 nm (for peptides).
-
Data Interpretation:
-
The PEGylated conjugate, being larger, will elute earlier than the unconjugated molecule.
-
Unreacted (excess) this compound will elute much later .
-
By integrating the peak areas, you can determine the relative amounts of each species and calculate the reaction conversion and product purity.
-
Protocol 3: Analysis by LC-MS (Intact Mass)
This protocol provides definitive confirmation of the mass addition.
-
System: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[10]
-
Column: A reversed-phase C4 or C8 column suitable for protein analysis.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Run a linear gradient to elute the protein, for example, from 5% B to 95% B over 10-15 minutes.
-
Sample Preparation: Desalt the sample using a C4 ZipTip or dialysis to remove non-volatile salts from the reaction buffer. Reconstitute in Solvent A.
-
MS Parameters (ESI Positive Mode):
-
Capillary Voltage: ~3.5-4.5 kV
-
Mass Range: Scan a wide range appropriate for your molecule's expected charge states (e.g., 500-4000 m/z).
-
-
Data Analysis:
-
Identify the charge state envelope for your unconjugated starting material and the PEGylated products.
-
Use the instrument's deconvolution software to convert the m/z spectra into zero-charge mass spectra.[8]
-
Compare the deconvoluted masses to confirm the expected mass shifts corresponding to the addition of m-PEG8 units.
-
References
- 1. precisepeg.com [precisepeg.com]
- 2. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. creativepegworks.com [creativepegworks.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enovatia.com [enovatia.com]
- 9. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
side reactions of m-PEG8-aldehyde and how to avoid them
Welcome to the technical support center for m-PEG8-aldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
A1: The primary reaction of this compound involves the covalent conjugation to molecules containing primary amine (-NH2), hydrazide (-CONHNH2), or aminooxy (-ONH2) groups. The aldehyde group of the this compound reacts with these nucleophiles to form a Schiff base (an imine linkage). This initial imine bond is reversible and can be stabilized by reduction to a more stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH3CN).[1][2][3]
Q2: What are the common side reactions observed during conjugation with this compound?
A2: Several side reactions can occur during conjugation with this compound, potentially leading to reduced yield of the desired product and the formation of impurities. The most common side reactions include:
-
Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially when exposed to air (oxygen), light, or elevated temperatures.[4][5][6]
-
Cannizzaro Reaction: In the presence of a strong base (high pH), this compound, which lacks α-hydrogens, can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.[7][8][9][10]
-
Formation of Unstable Imine: The initially formed Schiff base (imine) is susceptible to hydrolysis, reverting to the starting aldehyde and amine.[2][11] This is more of a reaction characteristic than a side reaction, but failure to stabilize it can be considered an experimental issue.
-
Cross-linking and Aggregation: If the target molecule contains multiple amine groups, there is a possibility of intermolecular cross-linking, leading to aggregation and precipitation of the conjugate.[12]
Q3: How can I avoid the oxidation of this compound?
A3: To minimize the oxidation of this compound to its corresponding carboxylic acid, the following precautions should be taken:
-
Storage: Store this compound and its solutions at low temperatures, typically -20°C, and protected from light.[4][13]
-
Inert Atmosphere: Before sealing the container for storage or during the reaction, purge the headspace with an inert gas such as argon or nitrogen to displace oxygen.[4][13]
-
Fresh Solutions: Prepare solutions of this compound fresh for each experiment to avoid degradation over time.
-
Antioxidants: While not always necessary, the addition of a small amount of an antioxidant can help prevent oxidation, though compatibility with the overall reaction scheme must be considered.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH: The pH of the reaction mixture is critical. If the pH is too low (<4), the primary amine of the target molecule will be protonated, rendering it non-nucleophilic.[11] | Adjust the reaction pH to the optimal range of 5.0-7.0. A pH of around 6.5 is often a good starting point for reactions with primary amines.[14] |
| Hydrolysis of Imine: The intermediate Schiff base is unstable and can hydrolyze back to the reactants.[2][11] | Add a mild reducing agent like sodium cyanoborohydride (NaBH3CN) to the reaction mixture to reduce the imine to a stable secondary amine linkage.[1][2] | |
| Degraded this compound: The aldehyde may have oxidized to a carboxylic acid, which is unreactive towards amines. | Use a fresh vial of this compound or test the activity of the current batch. Store the reagent under the recommended conditions (low temperature, inert atmosphere, protected from light).[4][13] | |
| Formation of Multiple Products/Isomers | Reaction with Multiple Amine Sites: The target protein or molecule may have multiple accessible amine groups (e.g., lysine residues and the N-terminus). | To favor N-terminal modification, perform the reaction at a lower pH (around 5.0-6.0). The α-amino group at the N-terminus generally has a lower pKa than the ε-amino group of lysine, making it more reactive at this pH.[3][14][15] |
| Side Reactions: The presence of unexpected products may be due to side reactions like the Cannizzaro reaction. | Avoid high pH conditions. Ensure the reaction buffer has adequate buffering capacity to maintain the desired pH throughout the reaction. | |
| Precipitation/Aggregation during Reaction | Cross-linking: If both the PEG reagent and the target molecule are multifunctional, intermolecular cross-linking can lead to aggregation. | Optimize the molar ratio of this compound to the target molecule. A lower PEG-to-protein ratio may reduce cross-linking. Consider using a more dilute reaction mixture. |
| Instability of the Conjugate: The newly formed conjugate may have different solubility properties. | Screen different buffer conditions (e.g., varying pH, ionic strength, or including additives like arginine or glycerol) to improve the solubility of the conjugate. | |
| Difficulty in Purifying the Conjugate | Similar Properties of Reactants and Products: Unreacted PEG and the desired conjugate may have similar properties, making separation challenging. | Utilize a combination of purification techniques. Size Exclusion Chromatography (SEC) is effective for removing unreacted small molecules and protein dimers/aggregates.[][17] Ion Exchange Chromatography (IEX) can separate based on charge differences between the native protein and the PEGylated product.[][17] Reverse Phase Chromatography (RPC) can also be used for separation based on hydrophobicity.[][17] |
Experimental Protocols
General Protocol for Conjugation of this compound to a Protein
-
Protein Preparation: Dissolve the protein in a suitable reaction buffer (e.g., 100 mM MES, HEPES, or phosphate buffer) at a pH between 5.0 and 7.0. The buffer should not contain primary amines (e.g., Tris).
-
This compound Solution Preparation: Immediately before use, dissolve this compound in the reaction buffer to a known concentration.
-
Reducing Agent Preparation: Prepare a fresh stock solution of sodium cyanoborohydride (NaBH3CN) in the reaction buffer.
-
Reaction:
-
Add a 5- to 20-fold molar excess of this compound to the protein solution.
-
Incubate the mixture at 4°C with gentle stirring for 30-60 minutes.
-
Add a 20- to 50-fold molar excess of NaBH3CN to the reaction mixture.
-
Continue the reaction at 4°C for 2-24 hours.
-
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to react with any remaining this compound.
-
Purification: Purify the conjugate using an appropriate chromatographic method, such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX), to remove unreacted PEG, protein, and byproducts.[][17][18]
Quantitative Data Summary
| Parameter | Condition | Effect on Conjugation | Impact on Side Reactions |
| pH | 4.0 - 5.0 | Lower reaction rate | Low |
| 5.0 - 7.0 | Optimal for imine formation[11] | Minimized Cannizzaro reaction | |
| > 7.5 | Faster initial imine formation | Increased risk of Cannizzaro reaction and reaction with other nucleophiles[10] | |
| Temperature | 4 - 6 °C | Slower reaction rate, but generally sufficient | Minimizes oxidation and degradation of PEG[1][19] |
| Room Temperature (20-25°C) | Faster reaction rate | Increased risk of oxidation and other degradation pathways[4][13] | |
| Reactant Molar Ratio (PEG:Protein) | 1:1 to 5:1 | Lower degree of PEGylation | Lower risk of cross-linking |
| 10:1 to 50:1 | Higher degree of PEGylation[20] | Higher risk of multiple PEGylations and cross-linking |
Visual Guides
Caption: Experimental workflow for the conjugation of this compound to a protein.
Caption: Troubleshooting logic for this compound conjugation experiments.
Caption: Desired reaction pathway and common side reactions of this compound.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. mdpi.com [mdpi.com]
- 3. precisepeg.com [precisepeg.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. interchim.fr [interchim.fr]
- 15. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Aldehyde PEG Aldehyde,CHO-PEG-CHO [nanocs.net]
Technical Support Center: Enhancing the Stability of m-PEG8-Aldehyde Conjugates
Welcome to the technical support center for m-PEG8-aldehyde and its bioconjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of your PEGylated molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for conjugating this compound to a protein?
A1: this compound is conjugated to proteins via reductive amination. The aldehyde group on the PEG molecule reacts with a primary amine (such as the N-terminus or the ε-amine of a lysine residue) on the protein to form an intermediate Schiff base. This Schiff base is then reduced by a reducing agent to form a stable secondary amine bond.[1][2][3][4]
Q2: Why is the reduction step necessary?
A2: The initial Schiff base formed between the aldehyde and the amine is hydrolytically unstable and the reaction is reversible.[2][3] A reduction step is crucial to convert the imine (C=N) bond to a stable secondary amine (C-N) bond, ensuring the long-term stability of the conjugate.[1][2]
Q3: How should I store and handle this compound to prevent its degradation?
A3: Proper storage and handling are critical for maintaining the reactivity of this compound. It is recommended to:
-
Store the reagent at -20°C or lower under an inert atmosphere, such as nitrogen or argon.[5][6]
-
Keep the product in the dark as it is sensitive to light.[6]
-
Before use, allow the container to slowly warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the aldehyde.[6]
-
For sensitive PEG reagents like aldehydes, preparing single-use aliquots can help preserve the activity of the remaining stock.[6]
Q4: What are the optimal pH conditions for conjugation?
A4: The optimal pH for this compound conjugation depends on the desired selectivity. For general reaction with any available amine, a pH range of 5.5 to 9.5 can be used.[2] However, to selectively target the N-terminal α-amine, which typically has a lower pKa than the ε-amines of lysine, a more acidic pH of 5.5 to 6.5 is recommended.[5][7] Higher pH levels can lead to multiple PEGylations on lysine residues.[2]
Q5: What are common side reactions to be aware of?
A5: At higher pH values, there is an increased risk of side reactions, including the PEGylation of other nucleophilic residues.[8] Additionally, improper handling and storage of the this compound can lead to its degradation, potentially forming impurities that can compete in the conjugation reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Degraded this compound: The aldehyde group is susceptible to oxidation and hydrolysis if not stored properly. | 1. Use a fresh vial of this compound or one that has been stored correctly at -20°C under an inert atmosphere. Allow the vial to equilibrate to room temperature before opening.[6] |
| 2. Suboptimal pH: The reaction pH is outside the optimal range for Schiff base formation. | 2. Ensure the reaction buffer is within the recommended pH range (5.5-9.5). For N-terminal selectivity, use a pH of 5.5-6.5.[2][5] Use amine-free buffers such as MES or phosphate buffers.[9][10] | |
| 3. Inefficient Reduction: The reducing agent is inactive or used in insufficient amounts. | 3. Use a fresh solution of the reducing agent (e.g., sodium cyanoborohydride or pyridine borane).[11] Ensure the correct molar excess is used as specified in the protocol. | |
| 4. Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target protein for reaction with the PEG-aldehyde. | 4. Use an amine-free buffer such as MES, HEPES, or phosphate buffer.[9][10] | |
| Poor Stability of the Conjugate | 1. Incomplete Reduction: The Schiff base was not fully reduced to a stable secondary amine, leading to hydrolysis of the conjugate. | 1. Increase the reaction time or the concentration of the reducing agent. Ensure the reducing agent is active. |
| 2. Hydrolysis of the Linkage: If a hydrazone linkage was intentionally formed for reversible PEGylation, it will be labile at acidic pH. | 2. For stable conjugation, ensure reductive amination is carried out to form a secondary amine. If a reversible linkage is desired, be aware of its pH sensitivity.[12][13][14][15] | |
| Multiple PEGylations or Lack of Selectivity | 1. High Reaction pH: Higher pH (above 7) increases the reactivity of lysine ε-amines, leading to less selective conjugation. | 1. Perform the conjugation at a lower pH (5.5-6.5) to favor reaction with the N-terminal amine.[5][7] |
| 2. High Molar Excess of PEG-aldehyde: A large excess of the PEG reagent can drive the reaction towards multiple attachments. | 2. Optimize the molar ratio of this compound to the protein. Start with a lower molar excess (e.g., 5-10 fold) and increase if necessary.[5] | |
| Protein Aggregation During Conjugation | 1. Solubility Issues: The protein may be unstable under the reaction conditions. | 1. Screen different amine-free buffers and pH values within the recommended range. Consider including additives like arginine that are known to reduce protein aggregation.[16] |
| 2. Cross-linking (if using a bifunctional PEG-aldehyde): If a di-aldehyde PEG is used, it can cross-link protein molecules. | 2. Ensure you are using a monofunctional this compound. If cross-linking is intended, optimize the protein and PEG concentrations to control the extent of cross-linking. |
Data on Stability Improvement
PEGylation with aldehyde-terminated PEGs has been shown to significantly enhance the thermal stability of proteins.
| Molecule | Modification | Condition | Result | Reference |
| Glucose Oxidase (GOD) | Native (unmodified) | Incubation at 60°C for 4 hours | Almost complete loss of activity | [17][18] |
| Glucose Oxidase (GOD) | Conjugated with PEG-aldehyde | Incubation at 60°C for 4 hours | Retained 40% of its bioactivity | [17][18] |
Experimental Protocols
Protocol 1: N-Terminal Specific Conjugation of a Protein with this compound
This protocol is optimized for selective conjugation to the N-terminal α-amine of a protein.
Materials:
-
Protein of interest
-
This compound
-
Conjugation Buffer: 0.1 M MES, 0.15 M NaCl, pH 6.0
-
Reducing Agent Stock: 500 mM Sodium Cyanoborohydride (NaBH3CN) in water (prepare fresh)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
This compound Preparation: Just before use, allow the this compound vial to warm to room temperature. Prepare a stock solution (e.g., 100 mg/mL) in the Conjugation Buffer.
-
Conjugation Reaction: a. Add a 5- to 10-fold molar excess of the this compound solution to the protein solution. b. Gently mix the reaction mixture. c. Add the freshly prepared Reducing Agent Stock to the reaction mixture to a final concentration of 20-50 mM. d. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50 mM to consume any unreacted PEG-aldehyde. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from the excess PEG reagent and unreacted protein using a suitable chromatography method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[16][19][][21]
-
Analysis: Characterize the purified conjugate using SDS-PAGE to observe the increase in molecular weight and using LC-MS to confirm the identity and determine the degree of PEGylation.[22]
Protocol 2: Characterization of this compound Conjugates by SDS-PAGE
Materials:
-
Purified conjugate from Protocol 1
-
Unmodified protein control
-
SDS-PAGE gels, running buffer, and loading dye
-
Protein molecular weight standards
-
Staining solution (e.g., Coomassie Brilliant Blue)
Procedure:
-
Prepare samples of the unmodified protein and the purified conjugate at the same concentration in loading dye.
-
Load the samples and molecular weight standards onto the SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel to visualize the protein bands.
-
Expected Result: The PEGylated protein will migrate slower than the unmodified protein, appearing as a higher molecular weight band. The size of the shift will correspond to the number of attached PEG molecules.
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aldehyde PEG Aldehyde,CHO-PEG-CHO [nanocs.net]
- 3. precisepeg.com [precisepeg.com]
- 4. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Preparation and characterization of PEG-Dex macromolecular schiff base particles and their application on the stabilization of water-in-water emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajol.info [ajol.info]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. re.public.polimi.it [re.public.polimi.it]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 17. Synthesis of glucose oxidase-PEG aldehyde conjugates and improvement of enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creativepegworks.com [creativepegworks.com]
- 19. researchgate.net [researchgate.net]
- 21. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. enovatia.com [enovatia.com]
Technical Support Center: m-PEG8-Aldehyde Bioconjugation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG8-aldehyde for bioconjugation.
Troubleshooting Guides
This section addresses common problems encountered during the bioconjugation of this compound to proteins and other biomolecules via reductive amination.
Question: Why is my conjugation efficiency low?
Answer:
Low conjugation efficiency can stem from several factors related to the reaction conditions and reagents. Here are the primary aspects to investigate:
-
Suboptimal pH: The formation of the initial Schiff base between the aldehyde group of this compound and the amine group of the protein is most efficient at a slightly acidic to neutral pH (typically pH 6.0-7.5).[1] The subsequent reduction of the Schiff base is also pH-dependent. It is crucial to maintain the optimal pH for both steps.
-
Inefficient Reducing Agent: The choice and concentration of the reducing agent are critical. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent as it is selective for the imine bond over the aldehyde.[2][3][4] However, its efficiency can be pH-dependent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective alternative.[2] Ensure the reducing agent is fresh and used at the recommended concentration.
-
Molar Ratio of Reactants: An insufficient molar excess of this compound can lead to incomplete conjugation. A 10- to 50-fold molar excess of the PEG reagent over the protein is generally recommended to drive the reaction to completion.[1]
-
Reaction Time and Temperature: The reaction may not have proceeded long enough for completion. Typical reaction times range from 2 to 24 hours at room temperature or 4°C.[1] Lower temperatures may require longer incubation times.
-
Presence of Competing Amines: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with the target protein for reaction with the this compound, thereby reducing the conjugation efficiency. Use amine-free buffers like phosphate-buffered saline (PBS) or HEPES.
Question: I am observing protein aggregation or precipitation during my PEGylation reaction. What could be the cause and how can I prevent it?
Answer:
Protein aggregation during PEGylation is a common issue and can be caused by several factors:
-
Changes in Protein Solubility: The covalent attachment of PEG chains can alter the surface properties of the protein, sometimes leading to a decrease in solubility and subsequent aggregation.[5]
-
Cross-linking: If the protein has multiple reactive amine groups, there is a possibility of intermolecular cross-linking, where one PEG molecule reacts with two different protein molecules, leading to aggregation. While this compound is monofunctional, impurities or side reactions could potentially contribute to this.
-
Reaction Conditions: Suboptimal buffer conditions, such as incorrect pH or ionic strength, can destabilize the protein and promote aggregation.
-
Stirring/Agitation: Vigorous stirring or agitation can induce protein denaturation and aggregation.
To prevent aggregation, consider the following strategies:
-
Optimize Reaction Conditions:
-
pH: Ensure the pH of the reaction buffer is one at which the protein is stable.
-
Additives: Including stabilizing excipients such as sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine) in the reaction buffer can help prevent aggregation.
-
-
Control the Degree of PEGylation: A lower molar excess of this compound can reduce the extent of modification and potentially minimize aggregation.
-
Gentle Mixing: Use gentle end-over-end mixing instead of vigorous vortexing or stirring.
-
Protein Concentration: Performing the reaction at a lower protein concentration can reduce the likelihood of intermolecular interactions and aggregation.
Question: I am having difficulty purifying my PEGylated protein from the reaction mixture. What are the best purification strategies?
Answer:
The purification of PEGylated proteins aims to remove unreacted this compound, the reducing agent, and any unconjugated protein. Several chromatographic techniques can be employed:
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated protein from the smaller unreacted PEG and other small molecules.[1]
-
Ion Exchange Chromatography (IEX): PEGylation can alter the overall charge of a protein. This change in charge can be exploited for separation using IEX. Cation exchange chromatography is often used for this purpose.
-
Hydrophobic Interaction Chromatography (HIC): The attachment of PEG can also change the hydrophobicity of the protein, allowing for separation by HIC.
-
Dialysis: Dialysis can be used to remove small molecule impurities like the reducing agent and unreacted PEG, although it may be less efficient for removing unconjugated protein.
The choice of purification method will depend on the specific properties of the protein and the degree of PEGylation. A combination of these techniques may be necessary to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound bioconjugation?
A1: The optimal pH for the initial Schiff base formation is typically between 6.0 and 7.5.[1] The subsequent reduction step is also influenced by pH, and the overall reaction is often carried out in a buffer within this range.
Q2: What is the recommended molar excess of this compound to use?
A2: A 10- to 50-fold molar excess of this compound over the protein is generally recommended to ensure a high conjugation yield.[1] The optimal ratio may need to be determined empirically for each specific protein.
Q3: Which reducing agent should I use for the reductive amination step?
A3: Sodium cyanoborohydride (NaBH₃CN) is a widely used and effective reducing agent for this reaction due to its selectivity for the imine bond in the presence of an aldehyde.[2][3][4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent and often milder alternative.[2]
Q4: How can I analyze the extent of PEGylation?
A4: Several techniques can be used to determine the degree of PEGylation:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis will show a shift in the molecular weight of the PEGylated protein compared to the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of attached PEG chains.
-
UV-Vis Spectroscopy: If the protein has a distinct UV absorbance, changes in the spectrum upon PEGylation can sometimes be used for quantification.
-
Chromatographic Methods: Techniques like SEC or reverse-phase chromatography can be used to separate and quantify different PEGylated species.
Q5: How should I store this compound?
A5: this compound should be stored at -20°C and protected from moisture to prevent degradation of the aldehyde group. Before use, allow the reagent to warm to room temperature before opening the container to avoid condensation.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction pH | Advantages | Disadvantages |
| Sodium Cyanoborohydride (NaBH₃CN) | 6.0 - 7.0 | Selective for imines over aldehydes.[2][4] | Toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 5.0 - 7.0 | Mild and selective, does not reduce aldehydes or ketones under typical conditions.[2] | Can be less reactive than NaBH₃CN. |
| Dimethylamine Borane | 6.0 - 9.0 | Performs nearly as well as NaBH₃CN, less toxic.[6] | May require higher concentrations of aldehyde.[6] |
| Trimethylamine Borane | 6.0 - 9.0 | Milder reducing agent than the others listed.[6] | Requires higher concentrations of aldehyde.[6] |
Experimental Protocols
Protocol: General Procedure for this compound Bioconjugation to a Protein
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 100 mM phosphate buffer, pH 7.2).
-
Ensure the protein concentration is suitable for the reaction (typically 1-10 mg/mL). If necessary, perform a buffer exchange to remove any interfering substances.
-
-
This compound Solution Preparation:
-
Shortly before use, dissolve the this compound in the reaction buffer to the desired stock concentration.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the this compound solution to the protein solution.
-
Mix gently by inversion or slow end-over-end rotation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature to allow for Schiff base formation.
-
-
Reductive Amination:
-
Prepare a fresh stock solution of the reducing agent (e.g., 1 M sodium cyanoborohydride in reaction buffer).
-
Add the reducing agent to the reaction mixture to a final concentration of approximately 20-50 mM.
-
Continue the incubation for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted aldehyde groups, a small amount of a primary amine-containing buffer (e.g., Tris buffer) can be added.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG, reducing agent, and unconjugated protein using an appropriate method such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
-
Analysis:
-
Analyze the purified conjugate by SDS-PAGE and/or mass spectrometry to confirm PEGylation and assess purity.
-
Mandatory Visualization
Caption: Experimental workflow for this compound bioconjugation.
Caption: Troubleshooting logic for this compound bioconjugation.
References
- 1. Aldehyde PEG Aldehyde,CHO-PEG-CHO [nanocs.net]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternative reducing agents for reductive methylation of amino groups in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing m-PEG8-Aldehyde Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize buffer conditions and reaction parameters for successful bioconjugation with m-PEG8-aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a protein?
A1: The optimal pH for this compound reactions is a balance between two steps: imine formation and reductive amination. The initial reaction of the aldehyde with a primary amine to form a Schiff base (imine) is most efficient around pH 5.[1][2] However, to ensure the amine is sufficiently nucleophilic, a pH range of 6.5 to 7.5 is often recommended for the overall reductive amination process.[3] For N-terminal specific labeling, a slightly acidic pH can be used to leverage the lower pKa of the N-terminal α-amino group compared to the ε-amino group of lysine residues.[4][5]
Q2: Which buffers should I use for the conjugation reaction?
A2: It is crucial to use amine-free buffers to prevent the buffer components from competing with your target molecule for reaction with the aldehyde. Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a commonly used and recommended buffer.[6][7] Other suitable amine-free buffers include MES and HEPES. Avoid buffers containing primary amines such as Tris or glycine.[6][8]
Q3: My conjugation efficiency is low. What are the possible causes and solutions?
A3: Low conjugation efficiency can stem from several factors:
-
Suboptimal pH: Verify the pH of your reaction buffer. If it's too low, the amine on your protein will be protonated and non-nucleophilic. If it's too high, the removal of the hydroxyl group during imine formation is hindered.[1][2] Consider optimizing the pH within the 6.5-8.0 range.
-
Inactive this compound: The aldehyde group is susceptible to oxidation. Ensure your reagent is fresh and has been stored properly under inert gas.
-
Presence of competing amines: Ensure your protein solution and buffer are free from extraneous amine-containing compounds like Tris or glycine.[6]
-
Insufficient reducing agent: The reducing agent is critical for converting the unstable imine bond to a stable secondary amine. Ensure you are using a fresh and adequate amount of the reducing agent.
Q4: What is the role of the reducing agent and which one should I choose?
A4: The reducing agent is essential to convert the initially formed, reversible imine (Schiff base) linkage into a stable, irreversible secondary amine bond.[4] Sodium cyanoborohydride (NaBH3CN) is a mild reducing agent commonly used for this purpose as it selectively reduces the imine bond in the presence of the aldehyde.[9] Sodium borohydride (NaBH4) can also be used, but it is a stronger reducing agent and may also reduce the starting aldehyde.
Q5: How can I achieve site-specific PEGylation at the N-terminus?
A5: Site-specific PEGylation at the N-terminus can be achieved by controlling the reaction pH. The pKa of the N-terminal α-amino group is typically lower (around 7.8) than that of the ε-amino group of lysine residues (around 10.1).[5] By performing the reaction at a pH between 6.5 and 7.5, you can preferentially target the more reactive N-terminal amine.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incorrect buffer pH. | Optimize the reaction pH. Start with a pH of 7.4 and test a range from 6.5 to 8.0. |
| Buffer contains primary amines (e.g., Tris, glycine). | Exchange the protein into an amine-free buffer like PBS using dialysis or a desalting column.[6] | |
| Inactive this compound reagent. | Use a fresh vial of this compound. Ensure proper storage conditions to prevent oxidation. | |
| Insufficient molar excess of this compound. | Increase the molar ratio of this compound to the protein. A 10- to 50-fold molar excess is a good starting point.[7] | |
| Ineffective reducing agent. | Use a fresh solution of sodium cyanoborohydride or sodium borohydride. | |
| Poor Reproducibility | Inconsistent reaction parameters. | Maintain consistent temperature, reaction time, and component concentrations between experiments. |
| Variability in protein sample. | Ensure the purity and concentration of your protein sample are consistent. | |
| Protein Precipitation | High concentration of organic co-solvent (if used). | Minimize the use of organic solvents. If necessary, add the this compound solution dropwise while gently stirring. |
| pH of the buffer is at or near the protein's isoelectric point (pI). | Adjust the buffer pH to be at least one unit away from the protein's pI. | |
| Multiple PEGylation Products (for site-specific labeling) | Reaction pH is too high. | Lower the reaction pH to the 6.5-7.5 range to favor N-terminal modification.[4] |
| High molar excess of this compound. | Reduce the molar ratio of this compound to the protein. |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
-
Buffer Preparation: Prepare a 0.1 M phosphate buffer with 0.15 M NaCl at pH 7.4. Ensure the buffer is free of any primary amines.
-
Protein Preparation: Dissolve the protein in the prepared reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing amines, perform a buffer exchange using dialysis or a desalting column.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in the reaction buffer to a final concentration that will achieve the desired molar excess (e.g., 20-fold molar excess over the protein).
-
Reaction Incubation: Add the this compound solution to the protein solution. Gently mix and incubate at room temperature for 1-2 hours.
-
Reduction Step: Add a freshly prepared solution of sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM. Continue the incubation for another 2-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris buffer, to a final concentration of 50-100 mM.
-
Purification: Remove excess this compound and reducing agent by dialysis, size-exclusion chromatography, or tangential flow filtration.
Visualizing the Workflow and Reaction Mechanism
Caption: Experimental workflow for this compound protein conjugation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. broadpharm.com [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Aldehyde PEG Aldehyde,CHO-PEG-CHO [nanocs.net]
- 8. axispharm.com [axispharm.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Post-Conjugation Purification of m-PEG8-aldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted m-PEG8-aldehyde following protein conjugation.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of PEGylated conjugates.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of PEGylated conjugate | Non-specific binding: The conjugate may be binding to the chromatography resin or membrane.[1][2] | - For SEC: Add arginine to the mobile phase to reduce non-specific interactions.[1] - For IEX: Adjust buffer pH or salt concentration to optimize binding and elution. - For TFF: Select a membrane with a lower protein-binding propensity. |
| Protein aggregation: The PEGylated protein may be aggregating in the column, leading to poor elution.[3] | - Adjust buffer conditions (e.g., pH, ionic strength, additives) to enhance protein stability.[3][4] - Optimize the flow rate during chromatography.[3] | |
| Inappropriate membrane/resin choice: The molecular weight cut-off (MWCO) of the dialysis membrane or TFF cassette may be too large, or the pore size of the SEC resin may be unsuitable.[5] | - For dialysis or TFF, choose a membrane with an MWCO that is 3 to 6 times lower than the molecular weight of the PEGylated conjugate.[6] - For SEC, select a resin with a fractionation range appropriate for the size difference between the conjugate and the unreacted PEG. | |
| Poor separation of PEGylated conjugate from unreacted PEG | Insufficient resolution: The chosen purification method may not provide adequate separation between the large PEGylated conjugate and the smaller, unreacted this compound.[5][7] | - SEC: Ensure the column length and resin bead size are optimized for high resolution. Consider using a column with a smaller pore size. - IEX: The charge difference between the native and PEGylated protein may be insufficient for good separation. This method is more effective for separating based on the degree of PEGylation.[5][] - TFF: Optimize the diafiltration process by increasing the number of diavolumes. |
| Polydispersity of PEG: The unreacted PEG reagent may have a broad molecular weight distribution, leading to co-elution with the conjugate in SEC.[7] | - Characterize the molecular weight distribution of the starting PEG-aldehyde. - Consider using a purification method less sensitive to size, such as ion-exchange or hydrophobic interaction chromatography, if applicable. | |
| Presence of unreacted native protein in the final product | Incomplete reaction: The conjugation reaction may not have gone to completion. | - Optimize the reaction conditions (e.g., stoichiometry, reaction time, pH). |
| Co-elution: The unreacted protein may co-elute with the PEGylated product.[] | - SEC: This method is generally effective at separating the larger PEGylated conjugate from the smaller native protein.[] - IEX: The shielding of surface charges by PEG chains can be exploited to separate the PEGylated protein from the native protein.[5][] | |
| Column clogging or high backpressure | Precipitated sample: The sample may contain precipitated protein or PEG. | - Filter or centrifuge the sample before loading it onto the column.[4] - Ensure the sample is fully solubilized in a compatible buffer.[4] |
| Incompatible buffer: The buffer composition may be causing precipitation on the column. | - Ensure the sample buffer is compatible with the chromatography mobile phase.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound?
A1: The most common methods for removing unreacted this compound are based on differences in size and physicochemical properties between the PEGylated conjugate and the free PEG. These include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Chromatography (RPC), Tangential Flow Filtration (TFF), and dialysis.[5][] SEC is particularly efficient at removing low molecular weight by-products like unreacted PEG.[5][]
Q2: How do I choose the right purification method?
A2: The choice of purification method depends on several factors, including the size difference between your PEGylated conjugate and the unreacted PEG, the surface charge of your protein, and the scale of your purification.[5]
-
Size Exclusion Chromatography (SEC): Ideal when there is a significant size difference between the conjugate and the free PEG.[5][]
-
Ion Exchange Chromatography (IEX): Useful for separating based on changes in surface charge after PEGylation. The attachment of neutral PEG chains can shield the protein's charges, altering its interaction with the IEX resin.[5][]
-
Tangential Flow Filtration (TFF) / Diafiltration: A scalable method that is effective for removing small molecules like unreacted PEG from much larger conjugates.[][9]
-
Dialysis: A simple method for removing small molecules, but it can be slow and may not be as efficient for complete removal compared to other techniques.[5]
Q3: Can I use dialysis to remove the unreacted this compound?
A3: Yes, dialysis can be used to reduce the concentration of small molecules like unreacted this compound.[5] However, it may not lead to complete removal and there is often a trade-off between purity and yield.[5] For more efficient and complete removal, methods like SEC or TFF are often preferred.
Q4: How can I quantify the amount of remaining unreacted PEG-aldehyde?
A4: Several analytical techniques can be used to quantify residual unreacted PEG-aldehyde. Size-exclusion HPLC with refractive index (RI) detection is a common method.[7] Two-dimensional liquid chromatography (2D-LC) with charged aerosol detection can also be employed for simultaneous characterization of the PEGylated protein and quantification of unreacted PEGylation reagent.[10]
Q5: What is the purpose of adding arginine to my SEC mobile phase?
A5: Arginine is often added to the mobile phase in SEC to reduce non-specific interactions between the PEGylated protein and the chromatography column.[1] This can help to improve peak shape and recovery.[1]
Quantitative Data Presentation
| Purification Method | Principle of Separation | Typical Purity Achieved | Typical Recovery | Scalability | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | Molecular size | >95% | 80-95% | Good | High resolution for size-based separations.[5][] | Can be limited by the polydispersity of PEG; potential for non-specific binding.[2][7] |
| Ion Exchange Chromatography (IEX) | Surface charge | Variable (depends on protein) | 70-90% | Excellent | Can separate isoforms and different degrees of PEGylation.[5][][11] | Effectiveness depends on the change in protein surface charge upon PEGylation.[5] |
| Tangential Flow Filtration (TFF) | Molecular weight cut-off | >99% (for small molecules) | >95% | Excellent | Fast, scalable, and efficient for buffer exchange and removal of small impurities.[9][12] | Not suitable for separating species of similar sizes. |
| Dialysis | Molecular weight cut-off | Moderate | Variable | Poor to Moderate | Simple setup and gentle on the protein. | Slow; may not achieve complete removal of unreacted PEG.[5] |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Dialysis
This protocol describes a general procedure for removing unreacted this compound from a PEGylated protein solution using dialysis.
Materials:
-
PEGylated protein solution
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (typically 3-6 times smaller than the PEGylated protein)
-
Dialysis buffer (e.g., PBS, Tris buffer)
-
Stir plate and stir bar
-
Beaker or container large enough to hold the dialysis buffer
Procedure:
-
Prepare the Dialysis Membrane: Cut the required length of dialysis tubing and hydrate it according to the manufacturer's instructions. If using a cassette, it may be ready to use.
-
Load the Sample: Secure one end of the dialysis tubing with a clip. Pipette the PEGylated protein solution into the tubing, leaving some space at the top. Remove any air bubbles and seal the other end with a second clip.
-
Perform Dialysis: Place the sealed dialysis bag into a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., 100-fold the sample volume). Place the beaker on a stir plate and stir gently.[13]
-
Buffer Exchange: Change the dialysis buffer every 3-4 hours for the first day to maintain a high concentration gradient.[13] The final dialysis can be performed overnight.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer. Open one end and pipette the purified PEGylated protein solution into a clean tube.
Protocol 2: Purification of PEGylated Conjugates by Size Exclusion Chromatography (SEC)
This protocol provides a general workflow for purifying PEGylated proteins using SEC.
Materials:
-
SEC column with an appropriate fractionation range
-
HPLC or chromatography system
-
Mobile phase (e.g., phosphate buffer with 150 mM NaCl, pH 7.0)
-
Filtered and degassed PEGylated protein sample
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Injection: Inject the filtered PEGylated protein sample onto the column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The larger PEGylated conjugate will elute before the smaller, unreacted this compound and native protein (if present).
-
Fraction Collection: Collect fractions corresponding to the elution peaks. The PEGylated conjugate will typically be in the first major peak.
-
Analysis: Analyze the collected fractions using SDS-PAGE or other analytical techniques to confirm the purity of the PEGylated protein.
Protocol 3: Tangential Flow Filtration (TFF) for Removal of Unreacted PEG
This protocol outlines the use of TFF for the removal of unreacted this compound.
Materials:
-
TFF system (pump, reservoir, pressure gauges, tubing)
-
TFF cassette with an appropriate MWCO (3-6 times smaller than the PEGylated protein)
-
Diafiltration buffer (same as the buffer of the PEGylated protein solution)
-
PEGylated protein solution
Procedure:
-
System Setup and Equilibration: Install the TFF cassette and flush the system with water or buffer according to the manufacturer's instructions.
-
Concentration (Optional): Concentrate the initial PEGylated protein solution to a smaller volume.
-
Diafiltration: Add diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. This process washes out the smaller, unreacted this compound while retaining the larger PEGylated conjugate. Perform diafiltration for a sufficient number of diavolumes (typically 5-10) to achieve the desired purity.
-
Final Concentration: After diafiltration, concentrate the purified PEGylated protein to the desired final concentration.
-
Sample Recovery: Recover the concentrated and purified PEGylated protein from the system.
Visualizations
Caption: Experimental workflow for PEGylation and purification.
Caption: Troubleshooting decision tree for purification issues.
Caption: Comparison of purification methods.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 4. pdf.dutscher.com [pdf.dutscher.com]
- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. lcms.cz [lcms.cz]
- 9. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. static.igem.org [static.igem.org]
impact of reducing agent choice on m-PEG8-aldehyde conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG8-aldehyde conjugation via reductive amination.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is it used for?
This compound is a polyethylene glycol (PEG) derivative containing eight ethylene glycol units and a terminal aldehyde group. It is commonly used in bioconjugation to covalently attach PEG chains to proteins, peptides, or other molecules with available primary amine groups, such as the ε-amino group of lysine residues. This process, known as PEGylation, can improve the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity.[1][2]
Q2: How does the conjugation of this compound to a protein work?
The conjugation occurs through a two-step process called reductive amination.[3] First, the aldehyde group of this compound reacts with a primary amine on the protein (e.g., a lysine residue) to form an unstable Schiff base intermediate. This reaction is reversible. In the second step, a reducing agent is introduced to reduce the Schiff base to a stable, covalent secondary amine bond.
Q3: What are the common reducing agents used for this reaction?
The most common reducing agents for reductive amination in bioconjugation are sodium cyanoborohydride (NaCNBH₃), sodium triacetoxyborohydride (STAB), and 2-picoline borane. Each has its own advantages and disadvantages regarding reactivity, stability, and safety.
Choice of Reducing Agent: A Comparative Overview
The selection of a reducing agent is critical for a successful this compound conjugation. The following table summarizes the key characteristics of the three most common reducing agents.
| Feature | Sodium Cyanoborohydride (NaCNBH₃) | Sodium Triacetoxyborohydride (STAB) | 2-Picoline Borane |
| Toxicity | Highly toxic; generates toxic cyanide byproducts.[4] | Less toxic than NaCNBH₃. | Considered a safer, non-toxic alternative.[5] |
| Optimal pH | 6.0 - 7.0 for selective iminium ion reduction.[6] | Neutral to weakly acidic. | Can be used in a variety of solvents, including water, often with a small amount of acetic acid.[7] |
| Reactivity | Milder reducing agent than sodium borohydride; selectively reduces imines in the presence of aldehydes.[8] | Mild and selective reducing agent.[9] | Stable and effective for direct reductive aminations.[2] |
| Solvent Compatibility | Soluble in water and polar organic solvents like methanol. | Not compatible with methanol; typically used in solvents like dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[10] | Versatile; can be used in methanol, water, or even neat.[7] |
| Key Advantages | Well-established, effective, and selective under proper pH control. | Good for reactions sensitive to aqueous conditions. | Low toxicity, high stability, and versatile solvent compatibility.[5] |
| Key Disadvantages | High toxicity and potential for cyanide contamination of the final product. | Moisture-sensitive and incompatible with protic solvents like methanol.[10] | May have lower solubility in aqueous solutions compared to other borohydride reagents.[1] |
Experimental Protocols
Below are detailed experimental protocols for the conjugation of this compound to a model protein (e.g., Lysozyme) using each of the three reducing agents.
Protocol 1: Conjugation using Sodium Cyanoborohydride (NaCNBH₃)
Materials:
-
Lysozyme
-
This compound
-
Sodium Cyanoborohydride (NaCNBH₃)
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Quenching solution: 1 M Tris-HCl, pH 7.4
-
Dialysis membrane (10 kDa MWCO)
-
Purification columns (e.g., Size-Exclusion Chromatography (SEC) and Ion-Exchange Chromatography (IEX))
Procedure:
-
Protein Preparation: Dissolve Lysozyme in 0.1 M PBS (pH 7.4) to a final concentration of 10 mg/mL.
-
pH Adjustment: Adjust the pH of the protein solution to 6.5 using 0.1 M HCl.
-
PEGylation Reaction:
-
Add this compound to the protein solution at a 10-fold molar excess.
-
Incubate for 30 minutes at room temperature with gentle stirring to allow for Schiff base formation.
-
Prepare a fresh 1 M stock solution of NaCNBH₃ in water.
-
Add the NaCNBH₃ solution to the reaction mixture to a final concentration of 50 mM.
-
-
Reaction Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the progress of the reaction using SDS-PAGE or HPLC.
-
Quenching: Add the quenching solution to a final concentration of 50 mM to consume any unreacted this compound.
-
Purification:
-
Dialyze the reaction mixture against 0.1 M PBS (pH 7.4) overnight at 4°C to remove excess reagents.
-
Further purify the PEGylated lysozyme using SEC to separate mono-PEGylated, multi-PEGylated, and un-PEGylated protein.[10]
-
If necessary, use IEX chromatography for higher purity separation of isoforms.[11]
-
Protocol 2: Conjugation using Sodium Triacetoxyborohydride (STAB)
Materials:
-
Lysozyme
-
This compound
-
Sodium Triacetoxyborohydride (STAB)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Quenching solution: Saturated aqueous ammonium chloride
-
Solvent for extraction (e.g., Dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification columns (e.g., SEC)
Procedure:
-
Protein Preparation: Dissolve Lysozyme in anhydrous DCE or THF to a final concentration of 5 mg/mL.
-
PEGylation Reaction:
-
Add this compound to the protein solution at a 10-fold molar excess.
-
Add DIPEA (1.5 equivalents relative to the protein) to the mixture.
-
Stir for 30 minutes at room temperature.
-
Add STAB (1.5 equivalents relative to the this compound) portion-wise over 15 minutes.
-
-
Reaction Monitoring: Allow the reaction to proceed for 4-6 hours at room temperature. Monitor the progress using SDS-PAGE or HPLC.
-
Quenching and Work-up:
-
Add saturated aqueous ammonium chloride to quench the reaction.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the PEGylated protein using SEC.
Protocol 3: Conjugation using 2-Picoline Borane
Materials:
-
Lysozyme
-
This compound
-
2-Picoline Borane
-
Methanol or a mixture of water and a co-solvent (e.g., DMF or DMSO)
-
Acetic Acid (glacial)
-
Quenching solution: 1 M Tris-HCl, pH 7.4
-
Dialysis membrane (10 kDa MWCO)
-
Purification columns (e.g., SEC and IEX)
Procedure:
-
Protein Preparation: Dissolve Lysozyme in methanol or a suitable aqueous buffer to a concentration of 10 mg/mL.
-
PEGylation Reaction:
-
Add this compound to the protein solution at a 10-fold molar excess.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1% v/v).
-
Add 2-picoline borane (1.5 equivalents relative to the this compound).
-
-
Reaction Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by SDS-PAGE or HPLC.
-
Quenching: Add the quenching solution to a final concentration of 50 mM.
-
Purification:
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conjugation Yield | Inefficient Schiff base formation: Incorrect pH for the initial reaction. | Optimize the pH for Schiff base formation (typically slightly acidic to neutral). |
| Inactive this compound: Aldehyde may have oxidized to carboxylic acid. | Use a fresh batch of this compound and store it properly under inert gas. | |
| Reducing agent degradation: STAB is moisture-sensitive; NaCNBH₃ can be unstable over time. | Use fresh reducing agent. For STAB, ensure anhydrous reaction conditions. | |
| Insufficient reducing agent: Not enough reducing agent to drive the reaction to completion. | Increase the molar excess of the reducing agent. | |
| Protein Aggregation | High protein concentration: Can lead to intermolecular crosslinking.[9] | Reduce the protein concentration. |
| Inappropriate buffer conditions: pH or salt concentration may be promoting aggregation.[9] | Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your protein's stability. | |
| Reducing agent-induced aggregation: Some reducing agents can affect protein stability. | Try a milder reducing agent like 2-picoline borane.[1] | |
| Multiple PEGylation Products (Polydispersity) | High molar excess of this compound: Leads to conjugation at multiple sites. | Reduce the molar ratio of this compound to protein. |
| Long reaction time: Allows for more conjugation events to occur. | Optimize the reaction time by monitoring the reaction progress and stopping it when the desired degree of PEGylation is reached. | |
| Side Reactions | Reduction of the aldehyde on PEG: Stronger reducing conditions can reduce the this compound. | Use a milder reducing agent or carefully control the reaction pH (for NaCNBH₃). |
| Cyanide-related side products (with NaCNBH₃): Can lead to unwanted modifications of the protein. | Use a safer alternative like STAB or 2-picoline borane. | |
| Difficulty in Purification | Co-elution of unreacted PEG and PEGylated protein: Can occur in SEC if the size difference is not significant. | Use a high-resolution SEC column or consider an alternative purification method like IEX. |
| Interference from reducing agent byproducts: Borane residues can sometimes interfere with downstream analysis. | Ensure thorough dialysis or buffer exchange after the reaction. Consider a desalting column for rapid removal of small molecules. |
Visualizing the Workflow and Pathways
To aid in understanding the experimental process and the underlying chemical reactions, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. 用2-甲基吡啶-甲硼烷复合物进行还原胺化反应 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. α-Picoline-borane, 2-Methylpyridine borane, PICB [organic-chemistry.org]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ymc.eu [ymc.eu]
Validation & Comparative
A Head-to-Head Comparison: m-PEG8-Aldehyde vs. m-PEG-NHS Ester for Protein Labeling
For researchers, scientists, and drug development professionals seeking to covalently attach polyethylene glycol (PEG) to proteins, the choice of reactive group is a critical decision that influences the specificity, efficiency, and stability of the final conjugate. This guide provides an in-depth comparison of two popular amine-reactive PEGylation reagents: m-PEG8-aldehyde and m-PEG-NHS ester, supported by experimental data and detailed protocols to inform your selection process.
The strategic attachment of PEG chains, or PEGylation, is a widely employed technique to enhance the therapeutic properties of proteins, including increased solubility, prolonged circulation half-life, and reduced immunogenicity. Both this compound and m-PEG-NHS ester target primary amines on proteins, namely the ε-amino group of lysine residues and the α-amino group of the N-terminus. However, their distinct reaction mechanisms lead to significant differences in performance and application.
Executive Summary: Key Differences at a Glance
| Feature | This compound | m-PEG-NHS Ester |
| Primary Target | N-terminal α-amine, Lysine ε-amines | Lysine ε-amines, N-terminal α-amine |
| Reaction Type | Reductive Amination | Acylation |
| Resulting Linkage | Secondary Amine | Amide |
| Specificity | Higher potential for N-terminal selectivity | Generally non-selective, targets all accessible primary amines |
| Reaction pH | Typically acidic to neutral (pH 5-8) | Typically neutral to slightly basic (pH 7.2-9.0) |
| Key Advantage | Greater control over site-specificity | High reactivity and straightforward protocol |
| Key Disadvantage | Requires a reducing agent | Prone to hydrolysis, can lead to heterogeneous products |
| Linkage Stability | Highly stable secondary amine | Stable amide bond, but susceptible to hydrolysis under harsh conditions |
Reaction Mechanisms: A Tale of Two Chemistries
The fundamental difference between these two reagents lies in their reaction pathways with protein amines.
m-PEG-NHS Ester: Rapid Acylation
N-hydroxysuccinimide (NHS) esters are highly reactive acylating agents that readily react with nucleophilic primary amines to form a stable amide bond, releasing NHS as a byproduct.[1][2] This reaction is typically performed at a pH of 7.2 to 9.0.[1] However, NHS esters are susceptible to hydrolysis, a competing reaction that increases with pH and can reduce labeling efficiency.[1] Due to the abundance of lysine residues on the surface of most proteins, this method often results in a heterogeneous mixture of PEGylated species with varying numbers of PEG chains attached at different locations.[3]
This compound: Controlled Reductive Amination
PEG aldehydes react with primary amines in a two-step process known as reductive amination.[4] First, the aldehyde and amine form a Schiff base intermediate. This imine is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to a stable secondary amine linkage.[5][6] This reaction is typically performed at a slightly acidic to neutral pH (pH 5-8).[7] The lower pKa of the N-terminal α-amine compared to the ε-amines of lysine residues allows for greater site-specificity towards the N-terminus by controlling the reaction pH.[8]
Performance Comparison: A Data-Driven Analysis
| Parameter | This compound (Reductive Amination) | m-PEG-NHS Ester | Citation |
| Reaction Rate | Slower, requires reduction step | Faster initial reaction | [1] |
| Site Selectivity | Higher, can be tuned for N-terminal labeling | Lower, generally non-selective | [1][8] |
| Reaction Efficiency | Can be high with optimized conditions | Can be high, but affected by hydrolysis | [1][9] |
| Linkage Stability | Very high (secondary amine) | High (amide), but less stable than secondary amine to harsh hydrolysis | [10][11] |
| Side Reactions | Potential for over-alkylation with excess reagent | Hydrolysis of NHS ester is a major side reaction | [1][12] |
Studies have shown that reductive amination with PEG-aldehyde can offer superior control over the PEGylation site. For instance, reductive amination displays a 3–4 times greater Vmax/NH2 and targets a different set of conjugation sites compared to NHS ester chemistry with the same PEG linker length.[1] The faster conversion power of reductive amination allows for greater site selectivity among accessible amine groups.[1] Furthermore, PEG-aldehyde has been shown to be more specific for N-terminal PEGylation than PEG-NHS ester at a moderately acidic pH of 4.[9]
Experimental Protocols
Protein Labeling with m-PEG-NHS Ester
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
m-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5[13]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the protein solution in the reaction buffer.
-
Immediately before use, dissolve the m-PEG-NHS ester in DMSO or DMF to a concentration of 10-20 mg/mL.[2]
-
Add the desired molar excess of the dissolved m-PEG-NHS ester to the protein solution while gently vortexing. A 10- to 20-fold molar excess is a common starting point.[14]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.[2]
-
(Optional) Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purify the PEGylated protein from excess reagent and byproducts using a desalting column or dialysis.
Protein Labeling with this compound (Reductive Amination)
This protocol provides a general framework for N-terminal PEGylation.
Materials:
-
Protein solution (2-10 mg/mL in an appropriate buffer, e.g., MES or acetate buffer, pH 5.0-6.0)
-
This compound
-
Sodium cyanoborohydride (NaCNBH₃) solution (e.g., 1 M in water)
-
Reaction Buffer: 100 mM MES or sodium acetate, pH 5.0-6.0
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the protein solution in the reaction buffer.
-
Add the this compound to the protein solution to the desired final concentration (a 20- to 50-fold molar excess is a common starting point).
-
Incubate for 30-60 minutes at room temperature to allow for Schiff base formation.
-
Add sodium cyanoborohydride to a final concentration of 20-50 mM.[5] Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.[15]
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.[15]
-
(Optional) Quench the reaction by adding the quenching solution.
-
Purify the PEGylated protein from excess reagents and byproducts using a desalting column or dialysis.
Logical Workflow for Reagent Selection
Conclusion
The choice between this compound and m-PEG-NHS ester for protein labeling depends heavily on the specific requirements of the application. For applications where a high degree of site-specificity, particularly at the N-terminus, is crucial to preserve protein function, This compound is the superior choice. The reductive amination chemistry, while requiring an additional reduction step, offers greater control over the labeling process.
Conversely, when rapid and efficient labeling of a protein is the primary goal and a degree of heterogeneity is acceptable, m-PEG-NHS ester provides a straightforward and effective solution. Its high reactivity and simpler protocol make it a workhorse for general protein PEGylation.
Ultimately, a thorough understanding of the chemistry and a careful consideration of the desired properties of the final conjugate will guide the researcher to the most suitable PEGylation strategy.
References
- 1. Selective and predicable amine conjugation sites by kinetic characterization under excess reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. glenresearch.com [glenresearch.com]
- 4. precisepeg.com [precisepeg.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Activated PEG Aldehyde for N-terminal PEGylation [jenkemusa.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Head-to-Head Comparison: Unveiling the Advantages of m-PEG8-aldehyde in Bioconjugation
For researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies, the choice of a crosslinking agent is a critical decision that can significantly impact the efficacy, stability, and safety of the final product. This guide provides an in-depth comparison of m-PEG8-aldehyde with two other widely used crosslinking agents: glutaraldehyde and N-hydroxysuccinimide (NHS) esters. Through a detailed analysis of their reaction mechanisms, performance metrics, and biocompatibility, this document will highlight the distinct advantages of this compound, supported by experimental data and detailed protocols.
At the forefront of bioconjugation, this compound, a monofunctional polyethylene glycol (PEG) derivative, offers a unique combination of properties that address many of the limitations associated with traditional crosslinkers. Its aldehyde functional group allows for highly specific and controlled reactions, particularly with amine groups on proteins and peptides through reductive amination, or with hydrazide-modified molecules to form pH-sensitive hydrazone linkages. This specificity, coupled with the inherent benefits of the PEG spacer, translates to improved solubility, reduced immunogenicity, and enhanced pharmacokinetic profiles of the resulting conjugates.
Comparative Analysis of Crosslinking Agents
To provide a clear and objective comparison, the following tables summarize the key performance indicators of this compound, glutaraldehyde, and NHS esters.
| Feature | This compound | Glutaraldehyde | NHS Esters |
| Reactive Group | Aldehyde (-CHO) | Aldehyde (-CHO) | N-Hydroxysuccinimide Ester |
| Target Functional Group | Primary amines (-NH2), Hydrazides (-CONHNH2) | Primary amines (-NH2) | Primary amines (-NH2) |
| Primary Linkage Formed | Secondary amine (reductive amination), Hydrazone | Schiff base (often leading to complex crosslinks) | Amide |
| Reaction pH | 6.5 - 7.5 (reductive amination); 4.5 - 6.5 (hydrazone formation) | 7.0 - 8.0 | 7.2 - 8.5 |
| Specificity | High (can be directed to N-terminus or specific sites) | Low (reacts with multiple lysine residues, potential for polymerization) | Moderate (reacts with available lysine residues and N-terminus) |
| Reversibility of Linkage | Hydrazone linkage is pH-sensitive and cleavable | Irreversible | Irreversible |
| PEGylation | Intrinsic | No | Requires separate PEGylated NHS ester |
Performance and Biocompatibility at a Glance
| Parameter | This compound | Glutaraldehyde | NHS Esters |
| Reaction Efficiency | High, with good control over the degree of modification. Reductive amination can offer greater site selectivity and a wider tunable range of linker-to-protein ratios compared to NHS esters.[1] | High, but can lead to over-crosslinking and precipitation.[2] | Generally high, but can be affected by hydrolysis of the NHS ester.[3] |
| Stability of Linkage | Secondary amine bond is very stable. Hydrazone bond is stable at physiological pH but can be cleaved at acidic pH, which can be advantageous for drug delivery. Oxime linkages, formed with aminooxy groups, are significantly more stable than hydrazones.[4] | Forms complex and often unstable polymeric structures. The reversibility of some glutaraldehyde crosslinks has been linked to the long-term failure of bioprosthetic implants.[5] | The resulting amide bond is very stable.[6][7] |
| Solubility of Conjugate | The hydrophilic PEG chain significantly improves the solubility and reduces aggregation of the conjugate. | Can lead to the formation of insoluble aggregates.[2] | Solubility depends on the properties of the target molecule and the linker. |
| Biocompatibility/Toxicity | The PEG component is well-known for its biocompatibility and low toxicity. | Known to be cytotoxic and can induce apoptosis. Residual glutaraldehyde and the degradation of crosslinks can be toxic.[5][8][9] | The NHS leaving group and hydrolysis byproducts are generally well-tolerated. |
| Immunogenicity | PEGylation is a widely used strategy to reduce the immunogenicity of proteins and nanoparticles.[10][11] However, anti-PEG antibodies can be a concern in some cases. | Can alter protein structure in a way that may increase immunogenicity. | Can potentially alter protein structure and immunogenicity. |
| Pharmacokinetics | PEGylation significantly extends the circulation half-life of therapeutic proteins by increasing their hydrodynamic size and reducing renal clearance.[12][13][14] | Not applicable for extending half-life. | Does not inherently extend half-life. |
Visualizing the Chemistry: Reaction Mechanisms
To better understand the chemical transformations involved, the following diagrams illustrate the reaction mechanisms of this compound, glutaraldehyde, and NHS esters.
Caption: Reductive amination workflow with this compound.
Caption: Hydrazone linkage formation with this compound.
Caption: Glutaraldehyde crosslinking of proteins.
Caption: NHS ester reaction with a primary amine.
Detailed Experimental Protocols
For reproducible and successful conjugation, adherence to optimized protocols is essential. Below are detailed methodologies for protein conjugation using this compound (via reductive amination), glutaraldehyde, and NHS esters.
Protocol 1: Protein Conjugation with this compound via Reductive Amination
This protocol describes the covalent attachment of this compound to a protein through the formation of a stable secondary amine linkage.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer, e.g., 100 mM MES, pH 6.5)
-
This compound
-
Sodium cyanoborohydride (NaBH3CN) solution (e.g., 1 M in water)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography or dialysis cassettes)
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired pH (6.5-7.5). If necessary, perform a buffer exchange.
-
Reagent Preparation: Immediately before use, dissolve the this compound in the reaction buffer to the desired concentration.
-
Conjugation Reaction: a. Add a 10- to 50-fold molar excess of this compound to the protein solution. b. Gently mix and incubate for 30 minutes at room temperature. c. Add sodium cyanoborohydride to a final concentration of 20-50 mM. d. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by a suitable method (e.g., MALDI-TOF mass spectrometry) to determine the degree of PEGylation.
Protocol 2: Protein Crosslinking with Glutaraldehyde
This protocol outlines a general procedure for crosslinking proteins using glutaraldehyde. Caution is advised due to the cytotoxic nature of glutaraldehyde.
Materials:
-
Protein solution (1-10 mg/mL in a buffer such as phosphate-buffered saline, pH 7.4)
-
Glutaraldehyde solution (e.g., 25% aqueous solution, freshly prepared or from a sealed ampule)
-
Quenching solution (e.g., 1 M glycine or Tris-HCl, pH 7.4)
-
Purification system
Procedure:
-
Protein Preparation: Prepare the protein solution in a suitable buffer at a pH between 7.0 and 8.0.
-
Crosslinking Reaction: a. Add glutaraldehyde to the protein solution to a final concentration typically ranging from 0.05% to 0.5% (v/v). The optimal concentration should be determined empirically. b. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 100-200 mM to react with excess glutaraldehyde. Incubate for 1 hour at room temperature.
-
Purification: Remove excess reagents and byproducts by dialysis or gel filtration.
-
Characterization: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.
Protocol 3: Protein Conjugation with NHS Ester
This protocol describes the labeling of primary amines on a protein with an NHS ester.
Materials:
-
Protein solution (2-10 mg/mL in an amine-free buffer, e.g., 100 mM phosphate buffer, pH 7.2-8.0)
-
NHS ester reagent
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at the appropriate pH.
-
Reagent Preparation: Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: a. Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%. b. Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester. Incubate for 30 minutes.
-
Purification: Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling using a suitable method, such as UV-Vis spectrophotometry if the label is a chromophore, or by mass spectrometry.
Conclusion: The Superior Choice for Modern Bioconjugation
References
- 1. Selective and predicable amine conjugation sites by kinetic characterization under excess reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ftb.com.hr [ftb.com.hr]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical changes and cytotoxicity associated with the degradation of polymeric glutaraldehyde derived crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creativepegworks.com [creativepegworks.com]
A Comparative Guide to Validating m-PEG8-aldehyde Conjugate Activity with Bioassays
For researchers, scientists, and drug development professionals, ensuring that the biological activity of a therapeutic protein is retained after PEGylation is a critical step. This guide provides an objective comparison of protein conjugates prepared with m-PEG8-aldehyde against those created with other PEGylation methods, supported by experimental data. Detailed methodologies for key bioassays are presented to aid in the validation of your PEGylated products.
Understanding the Impact of PEGylation Chemistry on Bioactivity
The choice of PEGylation chemistry can significantly influence the bioactivity of the resulting conjugate. Site-specific PEGylation, which targets a particular functional group on the protein, is often preferred over random conjugation to preserve the protein's native structure and function. This compound is a valuable tool for site-specific modification, primarily targeting the N-terminal α-amino group under controlled pH conditions. This is in contrast to reagents like N-hydroxysuccinimide (NHS) esters of PEG, which typically react with primary amines on lysine residues, often leading to a heterogeneous mixture of PEGylated isomers with varying degrees of activity.[1]
A study on Exendin-4 (Ex-4), a glucagon-like peptide-1 receptor agonist, provides a clear example of how different PEGylation strategies impact receptor binding affinity. The study compared the in vitro potency of non-PEGylated Ex-4 with two PEGylated versions: one with site-specific N-terminal PEGylation using a PEG-aldehyde, and another with non-specific PEGylation on lysine residues using a succinimide PEG.
Table 1: Comparison of In Vitro Potency of PEGylated Exendin-4 Conjugates
| Conjugate | PEGylation Chemistry | Site of PEGylation | Relative In Vitro Potency (%) |
| Native Exendin-4 | - | - | 100 |
| Aldehyde-PEG-Exendin-4 | Reductive Amination | N-terminus | 85 |
| NHS-PEG-Exendin-4 | Amide Bond Formation | Lysine Residues | 45 |
Data is illustrative and compiled based on findings that N-terminal specific PEGylation retains higher activity than random lysine PEGylation.[1]
The data clearly indicates that the site-specific N-terminal conjugation with PEG-aldehyde resulted in a significantly higher retention of biological activity compared to the random PEGylation of lysine residues with an NHS ester. This underscores the importance of choosing the appropriate PEGylation reagent and strategy to maintain the therapeutic efficacy of the protein.
Experimental Protocols for Bioactivity Validation
To validate the activity of an this compound conjugate, a panel of bioassays should be employed. Below are detailed methodologies for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantifying PEGylated Proteins
This protocol describes a competitive ELISA for the quantification of PEGylated proteins in a sample.
Materials:
-
High-binding 96-well microplate
-
PEGylated protein standard of known concentration
-
Anti-PEG antibody
-
Biotinylated PEG
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coating: Coat the wells of a 96-well microplate with an anti-PEG antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Block the remaining protein-binding sites in the wells by adding assay buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Competition: Add your PEGylated protein samples and standards to the wells, followed immediately by the addition of a fixed concentration of biotinylated PEG. Incubate for 1-2 hours at room temperature to allow competition for binding to the coated antibody.
-
Washing: Wash the plate as described in step 2.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature. This will bind to the captured biotinylated PEG.
-
Washing: Wash the plate as described in step 2.
-
Substrate Addition: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of the PEGylated protein in the sample.
Cell-Based Proliferation Assay
This protocol is an example for a growth factor and can be adapted for other proteins that stimulate cell proliferation.
Materials:
-
A cell line that proliferates in response to the protein of interest (e.g., a growth factor-dependent cell line).
-
Cell culture medium and supplements (e.g., fetal bovine serum).
-
Non-PEGylated protein (as a positive control).
-
This compound conjugated protein.
-
Alternative PEGylated protein (for comparison).
-
Cell proliferation reagent (e.g., MTS or WST-8).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach and synchronize overnight.
-
Starvation (Optional): Depending on the cell line and protein, you may need to starve the cells in a low-serum medium to reduce background proliferation.
-
Treatment: Prepare serial dilutions of the non-PEGylated, this compound PEGylated, and alternative PEGylated proteins. Add these dilutions to the respective wells. Include a negative control (medium only).
-
Incubation: Incubate the plate for a period sufficient to observe a proliferative response (typically 24-72 hours).
-
Addition of Proliferation Reagent: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
-
Data Analysis: Plot the absorbance against the protein concentration and determine the EC50 (half-maximal effective concentration) for each conjugate.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a powerful technique to measure the binding kinetics and affinity of a PEGylated protein to its receptor or target molecule.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Receptor/target protein.
-
Non-PEGylated protein.
-
This compound conjugated protein.
-
Alternative PEGylated protein.
-
Amine coupling kit for immobilization.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Immobilization: Immobilize the receptor/target protein onto the surface of the sensor chip using standard amine coupling chemistry.
-
Binding Analysis: Inject serial dilutions of the non-PEGylated and PEGylated proteins over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time to obtain sensorgrams showing the association and dissociation phases of the interaction.
-
Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological context, the following diagrams are provided.
Caption: Experimental workflow for comparing the bioactivity of PEGylated protein conjugates.
Caption: Conceptual diagram of a signaling pathway modulated by a PEGylated therapeutic protein.
References
comparative analysis of different length PEG-aldehyde linkers
A Comparative Analysis of Different Length PEG-Aldehyde Linkers for Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of polyethylene glycol (PEG)-aldehyde linkers of varying lengths, supported by experimental data. We delve into the impact of linker length on conjugation efficiency, therapeutic efficacy, and pharmacokinetic profiles. Detailed experimental protocols and visual workflows are included to assist researchers in selecting the optimal PEG-aldehyde linker for their specific application.
The Critical Role of Linker Length in PEGylation
Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to enhance the therapeutic properties of proteins, peptides, and nanoparticles. The aldehyde functionality provides a versatile handle for reacting with primary amines, such as the N-terminus of proteins or lysine residues, through reductive amination. The length of the PEG chain is a critical parameter that can significantly influence the characteristics of the resulting conjugate.
Longer PEG chains are known to:
-
Increase hydrodynamic radius, leading to reduced renal clearance and extended circulation half-life.
-
Provide a steric shield that can decrease immunogenicity and protect against proteolytic degradation.
-
Enhance solubility and stability of the conjugated molecule.
-
In targeted drug delivery systems, provide greater flexibility for ligands to access their receptors.
Conversely, shorter PEG linkers may be advantageous in scenarios where:
-
Limited conformational freedom of a targeting ligand is desired for more favorable receptor-ligand interactions.
-
A smaller overall size of the conjugate is crucial.
-
Steric hindrance at the target site is a concern.
This guide will explore these effects through a comparative analysis of experimental data.
Data Presentation: Performance Comparison of Different Length PEG-Aldehyde Linkers
The following tables summarize quantitative data from various studies, highlighting the impact of PEG-aldehyde linker length on key performance indicators in different applications.
Table 1: Effect of PEG-Aldehyde Linker Length on Nanocarrier Targeting of Dendritic Cells
| PEG Linker Molecular Weight (kDa) | Target Cell Type | Cellular Uptake (Mean Fluorescence Intensity) | Key Finding |
| 0.65 | DC2.4 (cell line) | High | Best targeting for the immortalized cell line.[1] |
| 2 | DC2.4 (cell line) | Moderate | Intermediate targeting efficiency. |
| 5 | BMDCs & Splenocytic cDC1 (primary cells) | High | Required for specific accumulation in primary dendritic cells.[1] |
Table 2: Influence of PEG-Aldehyde Linker Length on In Vivo Tumor Accumulation and Therapeutic Efficacy of Folate-Targeted Liposomes
| PEG Linker Molecular Weight (kDa) | Tumor Accumulation (% Injected Dose/g) | Tumor Size Reduction (%) | Key Finding |
| 2 | Lower | ~30% | |
| 5 | Intermediate | ~35% | |
| 10 | Highest | >40% | Longer linker significantly enhanced tumor accumulation and antitumor activity in vivo.[2] |
Table 3: Impact of PEG Linker Length on Half-Life and Cytotoxicity of Affibody-Based Drug Conjugates
| PEG Linker Molecular Weight (kDa) | Half-Life Extension (fold change) | In Vitro Cytotoxicity Reduction (fold change) | Key Finding |
| 4 | 2.5 | 4.5 | Longer PEG chain significantly prolonged half-life, albeit with reduced in vitro cytotoxicity.[3][4] |
| 10 | 11.2 | 22 | The extended half-life with the 10 kDa linker resulted in the most effective tumor therapy in an animal model.[3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the comparison of different length PEG-aldehyde linkers.
Protocol 1: General Procedure for Protein PEGylation with PEG-Aldehyde Linkers of Different Lengths
This protocol describes the conjugation of a protein with mPEG-aldehyde linkers of varying molecular weights (e.g., 2 kDa, 5 kDa, 10 kDa, 20 kDa) via reductive amination.
Materials:
-
Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
mPEG-Aldehyde (2 kDa, 5 kDa, 10 kDa, 20 kDa)
-
Sodium cyanoborohydride (NaCNBH₃) solution (e.g., 1 M in water)
-
Reaction Buffer: 100 mM sodium phosphate, pH 5.0 - 6.0
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)
-
Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) column
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
PEG-Aldehyde Addition: Add the desired mPEG-aldehyde linker to the protein solution at a molar excess of 5-20 fold over the protein. The optimal molar ratio may need to be determined empirically.
-
Initiation of Reductive Amination: Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.
-
Incubation: Gently mix the reaction and incubate at 4°C or room temperature for 12-24 hours.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Purify the PEGylated protein from unreacted PEG and other reagents using SEC or IEX. The choice of chromatography will depend on the properties of the protein and the PEGylated conjugate.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by LC-MS to confirm the degree of PEGylation. Quantify the protein concentration using a suitable method (e.g., BCA assay).
Protocol 2: In Vitro Cellular Uptake Assay for Targeted Nanoparticles with Different Length PEG-Aldehyde Linkers
This protocol outlines a method to compare the cellular uptake of targeted nanoparticles functionalized with PEG-aldehyde linkers of varying lengths.
Materials:
-
Targeted nanoparticles (e.g., liposomes, polymeric nanoparticles) conjugated with different length PEG-aldehyde-ligand constructs.
-
Target cancer cell line (e.g., KB cells for folate receptor targeting).
-
Complete cell culture medium.
-
Fluorescently labeled nanoparticles or a fluorescent dye encapsulated within the nanoparticles.
-
Flow cytometer.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding: Seed the target cells in 24-well plates at a density of 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.
-
Nanoparticle Treatment: Remove the culture medium and add fresh medium containing the fluorescently labeled nanoparticles with different PEG linker lengths at a final concentration of, for example, 100 µg/mL.
-
Incubation: Incubate the cells with the nanoparticles for a defined period (e.g., 4 hours) at 37°C.
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Cell Lysis (for quantification): Lyse the cells with a suitable lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a plate reader to quantify nanoparticle uptake.
-
Flow Cytometry Analysis: For a more detailed analysis, detach the cells using trypsin, resuspend them in PBS, and analyze the cellular fluorescence by flow cytometry.
-
Fluorescence Microscopy: To visualize cellular uptake, seed cells on coverslips and, after treatment and washing, fix the cells and mount them on microscope slides for imaging.
Mandatory Visualization
The following diagrams illustrate key workflows and concepts related to the comparative analysis of PEG-aldehyde linkers.
Caption: Experimental workflow for comparing different length PEG-aldehyde linkers.
Caption: Impact of PEG linker length on receptor-mediated endocytosis.
References
- 1. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets [mdpi.com]
- 2. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometric Characterization of m-PEG8-aldehyde Conjugates
For researchers, scientists, and professionals in drug development, the precise characterization of bioconjugates is paramount. The conjugation of molecules such as m-PEG8-aldehyde to proteins and peptides can enhance their therapeutic properties. Mass spectrometry stands as a cornerstone analytical technique for the detailed structural elucidation of these conjugates. This guide provides a comparative overview of mass spectrometry-based methods for characterizing this compound conjugates, supported by experimental data and protocols.
Mass Spectrometry: A Powerful Tool for Conjugate Analysis
Mass spectrometry (MS) is an indispensable tool for the characterization of PEGylated proteins, offering insights into molecular weight, degree of PEGylation, and conjugation sites.[1][2] The attachment of polyethylene glycol (PEG) can improve a drug's solubility, stability, and pharmacokinetic profile.[1] However, the analysis of PEGylated molecules can be challenging due to the potential for heterogeneity in the PEG polymer and the complexity of the resulting mass spectra.[1][3]
While traditional polymeric PEGs are heterogeneous, discrete PEGs (dPEGs) like this compound are single molecular weight compounds, which simplifies analysis.[4] The this compound reagent has a specific chemical formula of C18H36O9 and a molecular weight of 396.48.
Comparing Mass Spectrometry Techniques
The two most common ionization techniques for analyzing PEGylated proteins are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[1][2]
| Technique | Principle | Advantages for this compound Conjugates | Disadvantages for this compound Conjugates |
| MALDI-TOF MS | A laser strikes a matrix containing the sample, causing desorption and ionization. The time-of-flight (TOF) analyzer measures the mass-to-charge ratio (m/z). | - Provides accurate average molecular weight and degree of PEGylation.[1]- Less susceptible to sample contaminants. | - Primarily provides qualitative information.[1]- May have lower resolution compared to ESI-based methods. |
| ESI-MS | A high voltage is applied to a liquid sample to create an aerosol of charged droplets. As the solvent evaporates, ions are released and directed into the mass analyzer. | - Can be readily coupled with liquid chromatography (LC) for separation of complex mixtures (LC-MS).[2][4]- Offers high resolution and mass accuracy, especially with analyzers like Orbitrap and TOF.[3][5]- Enables tandem MS (MS/MS) for sequencing and identifying conjugation sites.[6] | - Spectra can be complex due to multiple charge states, though this is less of an issue with smaller conjugates.[1]- Sensitive to salts and detergents in the sample. |
High-Resolution Mass Spectrometry for In-depth Characterization
For detailed characterization of this compound conjugates, high-resolution mass spectrometers such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems are often preferred.[4][5] These instruments provide high mass accuracy and resolution, which is crucial for confident identification of the intact conjugate and its fragments.[3]
A study utilizing an LC-MS method with a TripleTOF system demonstrated the ability to obtain accurate masses of PEGylated proteins and determine their molecular weight distribution.[3] Another approach using an Orbitrap mass spectrometer, coupled with ion-pair reversed-phase HPLC, allowed for the full characterization of various PEGylated products.[5]
Experimental Protocol: LC-MS Analysis of an this compound Conjugated Peptide
This protocol outlines a general procedure for the analysis of a peptide conjugated with this compound using LC-ESI-MS.
1. Sample Preparation:
-
Conjugation: React the peptide with a 10-fold molar excess of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for 2 hours at room temperature. The aldehyde group of the PEG reagent will react with primary amines (e.g., the N-terminus or the side chain of lysine) on the peptide to form a Schiff base, which is then reduced to a stable secondary amine linkage with a reducing agent like sodium cyanoborohydride.
-
Purification: Remove excess unconjugated PEG reagent and by-products using a method appropriate for the sample size, such as centrifugal filters with a suitable molecular weight cutoff (e.g., 3K MWCO for a peptide).[4] Buffer exchange into a volatile buffer like 10mM ammonium acetate is recommended for MS analysis.[4]
2. LC-MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column (e.g., C18) suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution instrument such as a Q-TOF or Orbitrap.
-
Data Acquisition: Acquire data over a mass range appropriate for the expected m/z of the unconjugated peptide and the conjugate.
-
Post-column Addition: In some cases, post-column addition of amines (e.g., triethylamine) can help to reduce charge state complexity and improve spectral quality for larger PEGylated proteins.[3][6]
-
3. Data Analysis:
-
The acquired ESI mass spectrum will show a distribution of multiply charged ions.[4]
-
Use deconvolution software to transform the m/z spectrum into a zero-charge mass spectrum to determine the molecular weight of the intact conjugate.[3][4]
-
For site-of-conjugation analysis, perform tandem MS (MS/MS) on the precursor ion of the conjugate. The fragmentation pattern will reveal the specific amino acid residue where the this compound is attached.[4][6]
Visualizing the Workflow
Caption: Experimental workflow for LC-MS analysis of this compound conjugates.
Alternative Characterization Methods
While mass spectrometry is a primary tool, other techniques can provide complementary information.
| Method | Information Provided | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can quantify PEGylated species in complex biological fluids and provide structural information.[7] | - Non-destructive.- Provides detailed structural insights. | - Lower sensitivity compared to MS.- Can be complex for large molecules. |
| Dynamic Light Scattering (DLS) | Measures the molecular radii of the conjugates, which can be used to estimate molecular weight and assess aggregation.[7] | - Fast and requires small sample volumes.- Good for assessing hydrodynamic size. | - Provides an average size and is sensitive to sample purity.- Indirect measure of molecular weight. |
Logical Relationship of Analysis
Caption: Logical approach to the comprehensive characterization of conjugates.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. sciex.com [sciex.com]
- 4. enovatia.com [enovatia.com]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vivo Stability: A Comparative Guide to m-PEG8-aldehyde Linkages
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical determinant of a therapeutic's in vivo performance. This guide provides an objective comparison of m-PEG8-aldehyde linkages with other common PEGylation strategies, supported by available experimental insights, to inform the selection of the most stable and effective linker for your drug development pipeline.
The in vivo stability of a PEGylated therapeutic is paramount to its efficacy and safety profile. The linkage between the polyethylene glycol (PEG) chain and the protein dictates the conjugate's integrity in the physiological environment, influencing its circulation half-life, biodistribution, and potential for premature cleavage. This guide focuses on the in vivo stability of linkages derived from this compound and provides a comparative analysis against other widely used PEGylation chemistries.
Comparative Analysis of PEGylation Linkage Stability
The stability of the bond formed between the PEG reagent and the protein is a key factor in the in vivo fate of the conjugate. While direct head-to-head in vivo studies comparing a broad range of linkages are limited, the inherent chemical stability of the bonds provides a strong indication of their performance.
| Linkage Chemistry | Functional Group on PEG | Target Residue(s) on Protein | Resulting Linkage | In Vivo Stability Profile | Key Considerations |
| Aldehyde (reductive amination) | Aldehyde (-CHO) | N-terminal α-amine, Lysine ε-amines | Secondary Amine | High . The secondary amine bond is highly stable under physiological conditions. | The initial imine (Schiff base) formed is reversible and requires a reduction step (e.g., with sodium cyanoborohydride) to form the stable secondary amine. The reaction is typically performed at a slightly acidic pH to favor selective reaction with the N-terminal amine.[1] |
| NHS Ester | N-Hydroxysuccinimide Ester | Lysine ε-amines, N-terminal α-amine | Amide | High . Amide bonds are known for their excellent stability in vivo and are resistant to enzymatic and hydrolytic cleavage.[2][3] | NHS esters can be susceptible to hydrolysis in aqueous solutions, which can compete with the aminolysis reaction. The reaction is typically carried out at neutral to slightly alkaline pH.[4] |
| Maleimide | Maleimide | Cysteine sulfhydryl groups | Thioether | Moderate to Low . The thioether bond can be susceptible to retro-Michael addition, leading to deconjugation, particularly in the presence of endogenous thiols like glutathione.[5][6] | While offering high specificity for cysteine residues, the potential for in vivo cleavage is a significant drawback. Efforts have been made to develop more stable maleimide derivatives.[5][6] |
| Hydrazide/Aminooxy | Hydrazide, Aminooxy | Aldehydes/Ketones (on protein) | Hydrazone/Oxime | pH-dependent/High . Hydrazone linkages are generally stable at physiological pH but can be designed to be cleavable under acidic conditions. Oxime linkages are significantly more stable than hydrazones. | This chemistry is often used for site-specific conjugation to proteins that have been engineered to contain a carbonyl group. |
Experimental Workflow for Assessing In Vivo Stability
A typical experimental workflow to evaluate the in vivo stability of a PEGylated protein involves several key steps, from conjugate preparation to biodistribution analysis.
Detailed Experimental Protocols
The following protocols provide a general framework for conducting in vivo stability studies of PEGylated proteins. Specific parameters may need to be optimized based on the protein and PEG derivative used.
Protocol 1: PEGylation of a Therapeutic Protein
1. Materials:
-
Therapeutic protein of interest
-
This compound or other activated PEG derivative
-
Reaction buffer (e.g., sodium phosphate buffer, pH 6.0-7.5)
-
Reducing agent (for aldehyde chemistry, e.g., sodium cyanoborohydride)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
-
Characterization instruments (e.g., SDS-PAGE, mass spectrometer)
2. Procedure:
-
Dissolve the therapeutic protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add the activated PEG derivative to the protein solution at a desired molar excess.
-
If using this compound, add the reducing agent to the reaction mixture.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4-25°C) for a specified duration (e.g., 2-24 hours).
-
Stop the reaction by adding a quenching reagent or by proceeding directly to purification.
-
Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method.
-
Characterize the purified conjugate to determine the degree of PEGylation and confirm its integrity.
Protocol 2: In Vivo Pharmacokinetics and Biodistribution Study
1. Materials:
-
Purified PEGylated protein
-
Radiolabeling agent (e.g., ¹²⁵I, ¹¹¹In) and appropriate buffers
-
Animal model (e.g., mice or rats)
-
Anesthetic
-
Blood collection supplies
-
Gamma counter or SPECT/PET imaging system
2. Procedure:
-
Radiolabel the PEGylated protein using a suitable method (e.g., Iodogen or Chloramine-T method for radioiodination).
-
Purify the radiolabeled conjugate to remove free radioisotope.
-
Administer a known amount of the radiolabeled PEGylated protein to the animal model, typically via intravenous injection.
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, etc.).
-
At the end of the study, euthanize the animals and harvest major organs and tissues.
-
Measure the radioactivity in the blood samples and harvested tissues using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution.
-
Analyze the blood samples over time to determine pharmacokinetic parameters such as circulation half-life.
-
To assess linkage stability, tissue or plasma samples can be analyzed by techniques such as SDS-PAGE followed by autoradiography or Western blotting to detect the intact conjugate versus cleaved protein or PEG.[7]
Conclusion
The in vivo stability of the linkage is a critical attribute of a PEGylated therapeutic. While this compound, through reductive amination, forms a highly stable secondary amine bond, a comprehensive evaluation against other PEGylation chemistries is essential for selecting the optimal linker for a specific therapeutic application. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, enabling researchers to make data-driven decisions to advance their drug development programs. The choice of linkage will ultimately depend on a balance of factors including the desired stability profile, the specific protein, and the therapeutic indication.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Linkage Groups within Thiol-Ene Photoclickable PEG Hydrogels Control In Vivo Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: m-PEG8-aldehyde vs. Click Chemistry for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is a critical decision that can significantly impact the efficacy, stability, and homogeneity of the final product. This guide provides an in-depth, objective comparison of two prominent methods: traditional aldehyde-based conjugation, specifically using m-PEG8-aldehyde, and the more recent suite of reactions known as click chemistry.
This comparison will delve into the reaction mechanisms, kinetic profiles, stability of the resulting conjugates, and practical considerations for each approach. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key methods are provided to support your research and development endeavors.
At a Glance: Key Differences
| Feature | This compound Chemistry | Click Chemistry (CuAAC and SPAAC) |
| Reaction Type | Reductive amination or oxime/hydrazone ligation | Cycloaddition |
| Functional Groups | Aldehyde reacts with amines, hydrazides, or aminooxy groups | Azide reacts with a terminal or strained alkyne |
| Bioorthogonality | Aldehydes can have some cross-reactivity with biological nucleophiles | Generally considered highly bioorthogonal, especially SPAAC[1][2][3] |
| Reaction Speed | Generally slower, often requiring catalysts or specific pH conditions[4] | Typically very fast, especially CuAAC and IEDDA variants[5] |
| Catalyst Requirement | Often requires a reducing agent (e.g., NaCNBH₃) or pH adjustment; aniline can catalyze oxime formation[4] | CuAAC requires a copper(I) catalyst; SPAAC is catalyst-free |
| Stability of Linkage | Reduced amine bond is very stable; oxime is more stable than hydrazone, but can be reversible | Triazole ring is extremely stable and resistant to hydrolysis and enzymatic cleavage[6] |
| Byproducts | Water (oxime/hydrazone formation); borate salts (reductive amination) | No inherent byproducts in the cycloaddition itself |
This compound: The Established Approach
This compound utilizes the reactive carbonyl group of the aldehyde to form covalent bonds with nucleophilic functional groups on biomolecules, most commonly the ε-amino group of lysine residues or the N-terminal α-amine. This can proceed via two main pathways:
-
Reductive Amination: The aldehyde first forms a reversible Schiff base (imine) with an amine. This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to form a stable secondary amine linkage.[7] This method is widely used for PEGylating proteins to improve their pharmacokinetic properties.
-
Oxime/Hydrazone Ligation: The aldehyde reacts with an aminooxy or hydrazide group to form a stable oxime or a less stable hydrazone linkage, respectively.[2] This reaction is often more specific than targeting amines and can proceed under mild conditions.
Performance Data for Aldehyde-Based Bioconjugation
Reaction Kinetics:
| Reaction Type | Reactants | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Oxime Ligation | Aldehyde + Aminooxy | 4.6 | 0.03 | [4] |
| Oxime Ligation | Aldehyde + Aminooxy | 7.0 | Varies, can be slow without catalyst | [4] |
| Trapped-Knoevenagel Ligation | Aldehyde + Nucleophile | 7.0 | 0.4 | [4] |
| Boronic Acid Catalyzed | Aromatic Aldehyde + α-amino-hydrazide | Neutral | ~10³ | [4] |
Stability of Linkage:
Studies have shown that oxime linkages are significantly more stable than hydrazone linkages, especially under acidic conditions.[2] The reductive amination pathway leads to a very stable secondary amine bond.
Click Chemistry: A Modern, Bioorthogonal Toolkit
The term "click chemistry" describes a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological functional groups.[6][8] For bioconjugation, the most prominent examples are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species. It is extremely efficient and results in the formation of a stable 1,4-disubstituted triazole linkage.[6] The main drawback is the potential cytotoxicity of the copper catalyst, which has led to the development of various stabilizing ligands.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a copper catalyst, SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide. While generally slower than CuAAC, its catalyst-free nature makes it ideal for in vivo applications and conjugation to sensitive biomolecules.[2]
Performance Data for Click Chemistry
Reaction Kinetics:
| Reaction Type | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| CuAAC | Azide + Terminal Alkyne | 1 - 100 | [5] |
| SPAAC | Azide + Cyclooctyne (e.g., DBCO) | ~0.1 - 1 | [5] |
| IEDDA | Tetrazine + trans-Cyclooctene | up to 10⁶ | [5] |
Stability of Linkage:
The 1,2,3-triazole ring formed in both CuAAC and SPAAC is exceptionally stable to a wide range of chemical and biological conditions, including hydrolysis and enzymatic degradation, making it an ideal linkage for long-lasting bioconjugates.[6]
Experimental Protocols
Protocol 1: Reductive Amination using this compound
Materials:
-
Protein solution in a suitable buffer (e.g., 0.1 M HEPES, pH 7.4)
-
This compound
-
Sodium cyanoborohydride (NaCNBH₃) solution (freshly prepared)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add a 10- to 50-fold molar excess of this compound to the protein solution.
-
Incubate the mixture at room temperature for 30 minutes with gentle stirring.
-
Add a 20- to 100-fold molar excess of NaCNBH₃ to the reaction mixture.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution.
-
Purify the PEGylated protein from excess reagents using size-exclusion chromatography.
-
Analyze the conjugate by SDS-PAGE and MALDI-TOF mass spectrometry to determine the degree of PEGylation.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Alkyne-functionalized PEG
-
Copper(II) sulfate (CuSO₄) solution
-
Sodium ascorbate solution (freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) solution
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of the alkyne-PEG in DMSO or water.
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration ~10-100 µM) and a 2- to 10-fold molar excess of the alkyne-PEG.
-
Prepare a premix of CuSO₄ and the ligand. A typical ratio is 1:5 (CuSO₄:ligand).
-
Add the CuSO₄/ligand premix to the protein-alkyne mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purify the conjugate using size-exclusion chromatography to remove excess reagents and the copper catalyst.
-
Analyze the final product by SDS-PAGE and mass spectrometry.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-functionalized PEG (e.g., DBCO-PEG)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the DBCO-PEG in a compatible solvent (e.g., DMSO).
-
To the azide-modified protein solution, add a 2- to 10-fold molar excess of the DBCO-PEG solution. The final concentration of the organic solvent should ideally be below 10%.
-
Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Once the reaction is complete, purify the conjugate using size-exclusion chromatography.
-
Characterize the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.
Conclusion and Recommendations
The choice between this compound and click chemistry depends heavily on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate.
-
This compound is a well-established and cost-effective method, particularly for random PEGylation of proteins to improve their in vivo stability. Reductive amination results in a highly stable linkage. However, the reaction can be slow and may lack the high specificity of click chemistry.
-
Click chemistry offers unparalleled specificity, efficiency, and bioorthogonality. CuAAC is ideal for in vitro conjugations where high speed and yield are paramount. SPAAC is the preferred method for applications in living systems or with sensitive biomolecules where the potential toxicity of a metal catalyst is a concern. The resulting triazole linkage is exceptionally stable.
For applications requiring precise control over the conjugation site, high efficiency, and a robust, stable linkage, click chemistry represents the more advanced and often superior choice. For less demanding applications where random modification is acceptable and cost is a primary driver, This compound remains a viable and effective option.
References
- 1. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 3. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: m-PEG8-aldehyde vs. Amine-Reactive Esters in Bioconjugation
In the landscape of bioconjugation and drug delivery, the strategic attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone for enhancing the therapeutic properties of proteins, peptides, and other biomolecules. The choice of PEGylating agent is critical, dictating the specificity, stability, and ultimately, the in vivo performance of the resulting conjugate. This guide provides a detailed comparison of m-PEG8-aldehyde with a common alternative, amine-reactive N-hydroxysuccinimide (NHS) esters, supported by experimental data from published research.
Case Study: Site-Specific vs. Random PEGylation of a Therapeutic Peptide
A compelling illustration of the strategic advantage of m-PEG-aldehyde is found in the PEGylation of Exendin-4, a therapeutic peptide for type 2 diabetes. A study by Lee et al. (2012) explored different PEGylation strategies, including site-specific N-terminal conjugation using a PEG-aldehyde and random conjugation on lysine residues using an NHS-activated PEG.[1]
While the study did not use an m-PEG8 variant, the principles of the chemistry and the resulting biological outcomes provide a strong basis for comparison. The key finding was that site-specific N-terminal PEGylation with PEG-aldehyde resulted in a conjugate with significantly higher receptor binding affinity compared to the randomly PEGylated peptide.[1] This is attributed to the aldehyde's ability to selectively target the lower pKa of the N-terminal α-amine under controlled pH conditions, thus avoiding modification of lysine residues that may be crucial for biological activity.[1][2]
In a separate study, Mayolo-Deloisa et al. (2015) investigated the PEGylation of the enzyme laccase using mPEG-aldehyde. This study provides valuable quantitative data on the effect of PEGylation on enzyme stability, a key performance metric. The researchers found that PEGylation with mPEG-aldehyde significantly enhanced the thermal stability of the enzyme.[2]
Data Presentation: A Comparative Analysis
The following tables summarize key performance metrics for PEGylation using m-PEG-aldehyde and a comparable amine-reactive NHS ester, drawing from the principles and results of the aforementioned studies.
Table 1: Performance Comparison of PEG-Aldehyde vs. PEG-NHS Ester
| Performance Metric | m-PEG-Aldehyde (N-terminal Specific) | m-PEG-NHS Ester (Lysine Reactive) | Reference |
| Selectivity | High (N-terminus at controlled pH) | Low (Reacts with all available primary amines) | [1][3] |
| Reaction pH | Mildly acidic (pH 5.0-6.5) | Neutral to slightly basic (pH 7.0-8.5) | [2] |
| Linkage Formed | Schiff base (reducible to a stable secondary amine) or Hydrazone | Amide | [4][5] |
| Linkage Stability | Hydrazone is pH-sensitive (cleavable at acidic pH); Secondary amine is highly stable | Highly stable | [6][7] |
| Preservation of Activity | Generally high, as it avoids modification of functionally important lysines | Variable, depends on the role of lysine residues in protein function | [1] |
| Product Homogeneity | High (single major product) | Low (heterogeneous mixture of positional isomers) | [1] |
Table 2: Impact of PEGylation on Laccase Stability (mPEG-Aldehyde)
| Parameter | Native Laccase | PEGylated Laccase | Reference |
| Optimal Temperature | 50°C | 60°C | [2] |
| Thermal Stability (Half-life at 60°C) | ~15 min | > 120 min | [2] |
| Residual Activity after 2h at 60°C | < 10% | ~ 80% | [2] |
Note: Data for laccase stability is from a study using a 5 kDa mPEG-aldehyde. The trend of increased stability is generally applicable to PEGylation with other molecular weights of PEG-aldehyde.
Experimental Protocols
Protocol 1: Site-Specific N-Terminal PEGylation with this compound
This protocol is a generalized procedure based on established methods for N-terminal PEGylation of proteins and peptides.
Materials:
-
Protein/peptide with an available N-terminal amine
-
This compound
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction Buffer: 100 mM MES or sodium phosphate, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Dissolve the protein/peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add this compound to the protein solution at a 5 to 20-fold molar excess. The optimal ratio should be determined empirically.
-
Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20 mM.
-
Incubate the reaction at 4°C for 12-24 hours with gentle stirring.
-
Monitor the reaction progress using SDS-PAGE or HPLC.
-
Once the desired level of PEGylation is achieved, quench the reaction by adding the quenching solution.
-
Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method.
-
Characterize the final product by SDS-PAGE, mass spectrometry, and functional assays.
Protocol 2: Random PEGylation with m-PEG-NHS Ester
This protocol is a generalized procedure for the non-specific PEGylation of primary amines.
Materials:
-
Protein/peptide with available lysine residues
-
m-PEG-NHS Ester
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Dissolve the protein/peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the m-PEG-NHS ester in a small amount of anhydrous DMSO.
-
Add the dissolved m-PEG-NHS ester to the protein solution at a 5 to 20-fold molar excess.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Monitor the reaction progress using SDS-PAGE or HPLC.
-
Quench the reaction by adding the quenching solution to consume unreacted NHS esters.
-
Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method.
-
Characterize the resulting heterogeneous mixture of PEGylated products.
Mandatory Visualization
Caption: Workflow for site-specific N-terminal PEGylation.
Caption: Workflow for random amine PEGylation.
Caption: Comparison of PEGylation reaction chemistries.
Conclusion
The choice between this compound and amine-reactive esters like NHS esters is a strategic one, with significant implications for the final product's characteristics.
This compound offers the significant advantage of site-specificity . By targeting the N-terminus under controlled pH conditions, it is possible to produce a homogeneous population of mono-PEGylated proteins, often with better preservation of biological activity.[1] The resulting linkage, when reduced to a secondary amine, is highly stable. Alternatively, forming a hydrazone linkage offers the possibility of a pH-sensitive release mechanism, which can be advantageous in drug delivery applications targeting acidic microenvironments like tumors.[8]
m-PEG-NHS esters , on the other hand, provide a simpler and often faster method for achieving a high degree of PEGylation. However, this comes at the cost of specificity, leading to a heterogeneous mixture of products with varying numbers of PEG chains attached at different positions.[1] This heterogeneity can complicate downstream processing and characterization and may lead to a greater loss of biological activity if lysine residues are critical for function.
For researchers and drug development professionals aiming for a well-defined, homogeneous product with optimized biological function, this compound represents a superior choice for site-specific modification. For applications where a high degree of surface coverage with PEG is the primary goal and product heterogeneity is acceptable, amine-reactive esters remain a viable option. The selection of the appropriate PEGylating agent should, therefore, be guided by the specific goals of the research and the desired attributes of the final bioconjugate.
References
- 1. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activated PEG Aldehyde for N-terminal PEGylation [jenkemusa.com]
- 3. researchgate.net [researchgate.net]
- 4. precisepeg.com [precisepeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to m-PEG8-aldehyde: Performance and Applications in Bioconjugation, Drug Delivery, and Hydrogel Formation
For researchers, scientists, and drug development professionals, the selection of appropriate biocompatible linkers is a critical step in the design of novel therapeutics and biomaterials. Among the plethora of available options, methoxy-poly(ethylene glycol)-aldehyde, specifically with an eight-unit PEG chain (m-PEG8-aldehyde), has emerged as a versatile tool. This guide provides a comprehensive comparison of this compound's performance against common alternatives in bioconjugation, antibody-drug conjugates (ADCs), and hydrogel formation, supported by experimental data and detailed protocols.
Bioconjugation: A Stable and Efficient Alternative for Protein Modification
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This compound offers a reliable method for protein modification through reductive amination, forming a stable secondary amine linkage with primary amines on the protein surface.
Comparison with Common Alternatives:
N-hydroxysuccinimide (NHS) esters and maleimides are two of the most frequently used functional groups for protein conjugation. While effective, they each have distinct characteristics that can be compared with the aldehyde-based chemistry of this compound.
| Feature | This compound (Reductive Amination) | NHS Ester | Maleimide |
| Target Residue | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) | Thiols (Cysteine) |
| Bond Stability | Stable secondary amine | Stable amide | Thioether (prone to retro-Michael addition and thiol exchange) |
| Reaction pH | pH 5.5 - 7.5 | pH 7.0 - 8.5 | pH 6.5 - 7.5 |
| Selectivity | Can be directed towards N-terminus at lower pH | Generally reactive with all accessible primary amines | Highly specific for free thiols |
| In Vitro Stability | High | High | Moderate; can undergo deconjugation in the presence of thiols like glutathione[1] |
| Conjugation Efficiency | High, with optimized conditions | High, but susceptible to hydrolysis | High for available thiols |
Experimental Protocol: Protein PEGylation with this compound
This protocol outlines a general procedure for the conjugation of this compound to a model protein.
Materials:
-
Protein of interest
-
This compound
-
Sodium cyanoborohydride (NaCNBH₃)
-
Phosphate-buffered saline (PBS), pH 7.4
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Protein Preparation: Dissolve the protein in MES buffer (pH 6.0) at a concentration of 5-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in MES buffer. Prepare a fresh stock solution of NaCNBH₃ in MES buffer.
-
Conjugation Reaction: Add a 10 to 50-fold molar excess of this compound to the protein solution. Subsequently, add a 20 to 100-fold molar excess of NaCNBH₃.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.
-
Quenching: Quench the reaction by adding a quenching buffer such as Tris-HCl.
-
Purification: Purify the PEGylated protein from excess reagents and unreacted protein using size-exclusion chromatography (SEC).
-
Characterization: Analyze the conjugate by SDS-PAGE and MALDI-TOF mass spectrometry to determine the degree of PEGylation.
Workflow for Protein PEGylation with this compound
Antibody-Drug Conjugates (ADCs): A Hydrophilic and Stable Linker Option
In the realm of ADCs, the linker connecting the antibody to the cytotoxic payload plays a pivotal role in the therapeutic's efficacy and safety. This compound can be utilized to create cleavable hydrazone linkages with hydrazide-modified payloads, which are stable at physiological pH but are designed to release the drug in the acidic environment of endosomes and lysosomes within cancer cells. The hydrophilic nature of the PEG chain can also improve the solubility and reduce aggregation of the ADC.
Comparison with Other ADC Linkers:
The choice between cleavable and non-cleavable linkers is a critical design parameter in ADC development. Maleimide-based linkers, such as SMCC, are common non-cleavable options.
| Feature | This compound (Hydrazone Linker) | Maleimide-based (e.g., SMCC) |
| Linker Type | Cleavable (pH-sensitive) | Non-cleavable |
| Release Mechanism | Hydrolysis in acidic intracellular compartments (endosomes/lysosomes) | Proteolytic degradation of the antibody in the lysosome |
| "Bystander" Effect | Possible, as the released drug can diffuse out of the target cell | Limited, as the drug is released with an amino acid residue |
| Plasma Stability | Generally stable at physiological pH, but can be susceptible to hydrolysis | High stability |
| Hydrophilicity | Increased due to the PEG chain, potentially improving solubility and reducing aggregation | Can be hydrophobic, potentially leading to aggregation |
| Drug-to-Antibody Ratio (DAR) | Can be controlled through reaction conditions | Can be controlled through the number of available thiols |
Experimental Protocol: Synthesis of an ADC using this compound
This protocol describes a two-step process for generating an ADC with a hydrazone linker.
Materials:
-
Antibody
-
This compound
-
Hydrazide-modified cytotoxic payload
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium acetate buffer, pH 5.5
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Modification: React the antibody with a bifunctional linker containing an aldehyde group (or introduce an aldehyde via other methods). Purify the aldehyde-modified antibody.
-
Payload Preparation: Dissolve the hydrazide-modified payload in DMSO.
-
Conjugation Reaction: Add the payload solution to the modified antibody in sodium acetate buffer (pH 5.5) at a specific molar ratio to control the drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction mixture at room temperature for 4-16 hours.
-
Purification: Purify the ADC from unreacted payload and other reagents using SEC.
-
Characterization: Determine the DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.[2][3][4][5]
Signaling Pathway for ADC Action with a Hydrazone Linker
Hydrogel Formation: Creating Biocompatible 3D Scaffolds
This compound can be used as a crosslinker to form hydrogels through reaction with polymers containing complementary functional groups, such as hydrazides or aminooxy groups. These hydrogels are often used in tissue engineering and controlled drug release applications due to their biocompatibility and tunable properties.
Comparison with a Common Hydrogel System:
Poly(ethylene glycol) diacrylate (PEG-DA) is a widely used precursor for hydrogel formation via photopolymerization.
| Feature | This compound based Hydrogel | PEG-DA Hydrogel |
| Crosslinking Chemistry | Schiff base formation (aldehyde + amine) or hydrazone/oxime formation | Free-radical photopolymerization |
| Gelation Conditions | Typically occurs under physiological conditions | Requires a photoinitiator and UV light exposure |
| Biocompatibility | Generally high, as the reaction is bio-orthogonal | Can be cytotoxic depending on the photoinitiator and UV intensity |
| Mechanical Properties | Tunable by varying polymer concentration and crosslinker density | Tunable by varying PEG molecular weight and concentration[6][7] |
| Degradation | Can be designed to be biodegradable (e.g., through hydrolytically labile hydrazone bonds) | Typically non-degradable, but can be made degradable by incorporating cleavable linkages[8][9] |
| Drug Release | Can be diffusion-controlled or degradation-controlled[10][11][12][13] | Primarily diffusion-controlled in non-degradable gels |
Experimental Protocol: Formation of a this compound Crosslinked Hydrogel for 3D Cell Culture
This protocol provides a general method for encapsulating cells in a hydrogel formed by the reaction of a multi-arm PEG-aldehyde and a multi-arm PEG-hydrazide.
Materials:
-
4-arm PEG-aldehyde
-
4-arm PEG-hydrazide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell suspension in culture medium
Procedure:
-
Prepare Polymer Solutions: Dissolve the 4-arm PEG-aldehyde and 4-arm PEG-hydrazide separately in PBS to the desired concentrations.
-
Cell Suspension: Prepare a single-cell suspension at the desired density in culture medium.
-
Mixing and Gelation: In a sterile environment, mix equal volumes of the PEG-aldehyde and PEG-hydrazide solutions. Immediately add the cell suspension to the polymer mixture and gently pipette to ensure homogeneity.
-
Casting: Dispense the cell-polymer mixture into the desired culture vessel (e.g., a multi-well plate).
-
Incubation: Allow the hydrogel to crosslink at 37°C for 15-30 minutes.
-
Cell Culture: After gelation, add culture medium to the top of the hydrogel and culture the cells under standard conditions.
Logical Flow for Hydrogel Formation and Cell Encapsulation
Alternatives to PEGylation
While PEGylation is a well-established technique, concerns about the potential for immunogenicity and the non-biodegradable nature of PEG have prompted research into alternatives. Several classes of polymers are being investigated for their potential to replace PEG in bioconjugation and drug delivery applications.
Promising Alternatives to PEG:
-
Polysarcosine (PSar): A polypeptoid that has shown comparable in vivo stability to PEG, with the added benefits of being biodegradable and potentially less immunogenic.[8][14][15][16]
-
Poly(2-oxazoline)s (POx): A class of polymers with tunable hydrophilicity and low protein adsorption, making them attractive for creating "stealth" drug delivery systems.[17][18]
-
Other Polypeptides: Genetically engineered or synthetic polypeptides can be designed to have PEG-like properties while being biodegradable and non-immunogenic.[8]
-
Other Synthetic Polymers: A variety of other synthetic polymers are also under investigation, including poly(glycerols), poly(acrylamides), and poly(vinylpyrrolidones).[19]
The selection of a suitable polymer for bioconjugation will depend on the specific application and desired properties of the final product. While this compound and other PEG derivatives remain valuable tools, the growing landscape of alternative polymers offers exciting new possibilities for the future of drug delivery and biomaterials.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates [jpa.xjtu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.pku.edu.cn [chem.pku.edu.cn]
- 16. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Poly(2-oxazoline)s as Polymer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Maleimide end-functionalized poly(2-oxazoline)s by the functional initiator route: synthesis and (bio)conjugation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Biocompatibility of m-PEG8-aldehyde Modified Surfaces: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The biocompatibility of a material is a critical determinant of its success in biomedical applications. Surface modification with polyethylene glycol (PEG) has long been a gold standard for improving the biocompatibility of materials by reducing protein adsorption and cell adhesion. This guide provides a comparative evaluation of m-PEG8-aldehyde modified surfaces, assessing key biocompatibility parameters and comparing its performance with alternative surface modification technologies.
Executive Summary
Modification of surfaces with this compound offers a method to enhance biocompatibility by leveraging the protein-repellent properties of PEG. The terminal aldehyde group provides a reactive handle for covalent immobilization onto amine-presenting surfaces, forming a stable coating. This guide presents available data on the performance of short-chain PEG-aldehyde surfaces in key biocompatibility assays and contrasts it with common alternatives such as zwitterionic coatings, polyglycerols, and poly(2-oxazoline)s. While specific quantitative data for this compound is limited in publicly available literature, the information presented provides a strong basis for understanding its expected performance and for designing further comparative studies.
Performance Comparison
To provide a clear comparison, the following tables summarize the expected performance of this compound modified surfaces against common alternatives. It is important to note that direct quantitative comparisons are challenging due to the variability in experimental conditions across different studies. The data for this compound is inferred from studies on short-chain PEG-aldehydes.
Table 1: Protein Adsorption
| Surface Modification | Protein Repellency (ng/cm²) | Key Characteristics |
| This compound (expected) | Low (<10 ng/cm²) | Short PEG chain provides a dense brush-like conformation, effectively reducing protein adsorption. Aldehyde linkage ensures stable immobilization. |
| Zwitterionic (Carboxybetaine) | Very Low (<0.3 ng/cm²)[1] | Excellent hydration layer due to electrostatic interactions, leading to ultra-low protein fouling. |
| Polyglycerol | Low | Highly hydrophilic and branched structure creates a hydration layer that resists protein adsorption. |
| Poly(2-ethyl-2-oxazoline) | Low | "Stealth" properties similar to PEG, with good resistance to protein adsorption.[1][2] |
| Unmodified Control (e.g., Silicon Wafer) | High (>200 ng/cm²) | Hydrophobic or charged surfaces readily adsorb proteins from biological fluids. |
Table 2: Cell Adhesion
| Surface Modification | Cell Adhesion (cells/mm²) | Observations |
| This compound (expected) | Very Low | The dense PEG layer is expected to significantly reduce non-specific cell attachment. |
| Zwitterionic (Carboxybetaine) | Very Low | Surfaces are highly resistant to cell adhesion due to their ultra-low fouling nature. |
| Polyglycerol | Very Low | Demonstrates significant reduction in cell attachment. |
| Poly(2-ethyl-2-oxazoline) | Low | Generally exhibits low cell adhesion, comparable to PEG. |
| Unmodified Control (e.g., Tissue Culture Plastic) | High | Surfaces are typically optimized to promote cell adhesion and proliferation. |
Table 3: Cytotoxicity
| Surface Modification | Cytotoxicity (IC50) | Hemocompatibility |
| This compound (expected) | High (Low Toxicity) | Aldehyde reactivity may pose some risk, but short-chain PEGs are generally considered non-toxic.[3][4] Expected to have good hemocompatibility with low hemolysis and platelet adhesion. |
| Zwitterionic (Carboxybetaine) | Very High (Very Low Toxicity) | Generally considered highly biocompatible and non-toxic. Excellent hemocompatibility. |
| Polyglycerol | Very High (Very Low Toxicity) | Highly biocompatible and non-toxic. |
| Poly(2-ethyl-2-oxazoline) | High (Low Toxicity)[1][2] | Considered a biocompatible alternative to PEG with low toxicity and good hemocompatibility. |
Experimental Methodologies
Detailed protocols for key biocompatibility assays are provided below to facilitate the design and execution of comparative studies.
Protein Adsorption Assay using Quartz Crystal Microbalance with Dissipation (QCM-D)
This technique measures the change in frequency and dissipation of a quartz crystal sensor as proteins adsorb to its surface, allowing for real-time, quantitative analysis of protein binding.
Protocol:
-
Sensor Preparation: Clean the gold-coated quartz crystal sensor with a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 5 minutes, followed by thorough rinsing with deionized water and drying under a stream of nitrogen.
-
Surface Modification: Functionalize the clean sensor with an amine-containing silane (e.g., (3-aminopropyl)triethoxysilane) by vapor deposition or solution deposition. Subsequently, react the aminated surface with a solution of this compound (e.g., 10 mg/mL in a sodium cyanoborohydride solution) to form a covalent Schiff base linkage, followed by reduction.
-
QCM-D Measurement:
-
Mount the modified sensor in the QCM-D chamber.
-
Establish a stable baseline by flowing a suitable buffer (e.g., Phosphate Buffered Saline, PBS) over the sensor surface.
-
Introduce the protein solution (e.g., fibrinogen or lysozyme at 0.1 mg/mL in PBS) and monitor the change in frequency (Δf) and dissipation (ΔD) in real-time.
-
After the adsorption has reached equilibrium, rinse with buffer to remove loosely bound protein.
-
-
Data Analysis: Use the Sauerbrey equation to convert the change in frequency to the adsorbed mass per unit area (ng/cm²). The change in dissipation provides information about the viscoelastic properties of the adsorbed protein layer.
Cell Adhesion Assay using Fluorescent Staining
This method quantifies the number of adherent cells on a surface using fluorescent dyes that stain live and/or dead cells.
Protocol:
-
Surface Preparation: Prepare sterile glass coverslips or wells of a tissue culture plate with the desired surface modifications (this compound, alternatives, and controls).
-
Cell Seeding: Seed a suspension of cells (e.g., L929 fibroblasts or Human Umbilical Vein Endothelial Cells - HUVECs) onto the prepared surfaces at a known density (e.g., 1 x 10⁴ cells/cm²).
-
Incubation: Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a defined period (e.g., 24 hours).
-
Washing: Gently wash the surfaces with PBS to remove non-adherent cells.
-
Staining:
-
Incubate the surfaces with a solution containing a live cell stain (e.g., Calcein AM) and a dead cell stain (e.g., Ethidium Homodimer-1) for 15-30 minutes.
-
-
Imaging: Acquire fluorescent images of the stained cells using a fluorescence microscope.
-
Quantification: Use image analysis software to count the number of live (green) and dead (red) cells per unit area (cells/mm²).
Cytotoxicity Assay using MTT
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Material Extraction: Prepare extracts of the modified surfaces by incubating them in a cell culture medium for a defined period (e.g., 24 hours) according to ISO 10993-5 standards.
-
Cell Culture: Seed cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Replace the culture medium with the prepared material extracts (at various dilutions) and control media.
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the control (cells in fresh medium). The IC50 value (the concentration of extract that causes 50% cell death) can be determined from a dose-response curve.
In Vitro Platelet Adhesion Assay
This assay assesses the thrombogenicity of a material by quantifying the adhesion of platelets to its surface.
Protocol:
-
Surface Preparation: Prepare sterile samples of the modified surfaces.
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and centrifuge at a low speed to separate the PRP.[5]
-
Incubation: Incubate the material samples with PRP at 37°C for a defined time (e.g., 60 minutes).
-
Washing: Gently rinse the samples with PBS to remove non-adherent platelets.
-
Fixation: Fix the adhered platelets with a glutaraldehyde solution.
-
Dehydration and Sputter Coating: Dehydrate the samples through a series of ethanol concentrations, dry, and then sputter-coat with a thin layer of gold or palladium.
-
Imaging and Quantification: Image the surfaces using a Scanning Electron Microscope (SEM). Quantify the number of adhered platelets and their morphology (e.g., degree of spreading and aggregation) per unit area.
Visualizations
Experimental Workflow for Biocompatibility Testing
Caption: Workflow for evaluating the biocompatibility of modified surfaces.
Signaling Pathway of Protein Adsorption and Cell Adhesion
Caption: Signaling cascade from protein adsorption to cellular response.
Logical Relationship for Biocompatibility Assessment
References
- 1. Poly(2-ethyl-2-oxazoline) as alternative for the stealth polymer poly(ethylene glycol): comparison of in vitro cytotoxicity and hemocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-chain PEG mixed monolayer protected gold clusters increase clearance and red blood cell counts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Head-to-Head Battle of Bioconjugation: Unraveling the Reaction Kinetics of m-PEG8-aldehyde Against Other PEGs
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of PEGylation reagent is critical. The reaction kinetics of these reagents directly impact the efficiency, reproducibility, and ultimately the therapeutic efficacy of the final product. This guide provides an objective comparison of the reaction kinetics of m-PEG8-aldehyde with other polyethylene glycol (PEG) aldehydes, supported by available experimental data and detailed methodologies.
At the forefront of bioconjugation, PEG aldehydes are prized for their ability to react with amine groups on proteins and peptides, forming a stable secondary amine linkage after reductive amination. This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life while reducing immunogenicity. The length of the PEG chain is a key parameter influencing the reaction kinetics and the properties of the resulting conjugate.
Unveiling the Kinetics: A Comparative Look
While direct, side-by-side kinetic data for a comprehensive range of m-PEG-aldehydes is not extensively consolidated in publicly available literature, existing studies on mPEG-aldehyde PEGylation provide valuable insights into the factors governing their reactivity. A seminal study by Moosmann et al. (2011) investigated the kinetics of mPEG-aldehyde (5 kDa and 30 kDa) conjugation to proteins, highlighting the critical influence of pH, temperature, and PEG size on the reaction rate.[1][2]
Based on the available data and established principles of polymer chemistry, we can infer the kinetic behavior of this compound in comparison to its shorter and longer chain counterparts.
Key Factors Influencing Reaction Kinetics:
-
PEG Chain Length (Molecular Weight): The size of the PEG chain plays a significant role in reaction kinetics. While the intrinsic reactivity of the aldehyde group remains the same, the polymer chain can exert steric hindrance, potentially slowing down the reaction rate as the chain length increases. This effect is more pronounced with larger PEG molecules (e.g., 30 kDa) compared to smaller ones. Therefore, it is anticipated that this compound would exhibit faster reaction kinetics than, for example, m-PEG24-aldehyde, assuming all other conditions are equal. Conversely, very short PEG chains might experience less steric hindrance, leading to faster initial reaction rates.
-
pH: The pH of the reaction medium is a critical determinant of the reaction rate. The reaction between a PEG aldehyde and an amine proceeds via the formation of a Schiff base, which is then reduced. The formation of the Schiff base is favored at slightly acidic to neutral pH (around 6-7), as it requires the amine to be in its nucleophilic, unprotonated state while also needing some acid catalysis. Studies have shown that the inactivation of mPEG-aldehyde is also pH-dependent.[1][2][3]
-
Temperature: As with most chemical reactions, temperature influences the rate of PEGylation. Higher temperatures generally lead to faster reaction rates. However, it is crucial to consider the stability of the protein or peptide being conjugated, as excessive heat can lead to denaturation. A balance must be struck to achieve an optimal reaction rate without compromising the integrity of the biomolecule.[1][2][3]
Quantitative Data Summary
| PEG Reagent | Protein | pH | Temperature (°C) | Molar Excess of PEG | Reaction Time (for significant conversion) | Observations |
| 5 kDa mPEG-aldehyde | scFv | 4 | 21 | 5-fold | ~350 min | Reaction proceeds to form mono- and di-PEGylated products. |
| 5 kDa mPEG-aldehyde | Lysozyme | 7 | 21 | 2-fold | ~20 hours | Reaction modeling showed good correlation with experimental data at this pH. |
| 30 kDa mPEG-aldehyde | Lysozyme | Not specified | Not specified | Not specified | Not specified | Comparable results to 5 kDa PEG, with slightly shorter retention times in IEX chromatography.[1] |
Note: This table is compiled from data presented in Moosmann et al. (2011) and is intended to illustrate the influence of reaction conditions and PEG size. It does not represent a direct comparison of rate constants.
Experimental Protocols
To enable researchers to conduct their own comparative kinetic studies, a detailed methodology, synthesized from established protocols, is provided below.[1][4]
Objective: To determine and compare the reaction kinetics of this compound with other m-PEG-aldehydes (e.g., m-PEG4-aldehyde, m-PEG12-aldehyde) for the PEGylation of a model protein.
Materials:
-
m-PEG-aldehydes of different molecular weights (e.g., m-PEG4-aldehyde, this compound, m-PEG12-aldehyde)
-
Model protein with available amine groups (e.g., Lysozyme, BSA)
-
Reaction Buffer: Phosphate buffer (100 mM, pH 7.0) or other suitable buffer depending on the protein's stability.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) stock solution (e.g., 1 M in water).
-
Quenching Solution: e.g., Tris buffer or glycine solution.
-
Analytical Instruments: SDS-PAGE system, HPLC with a suitable column (e.g., size-exclusion or ion-exchange), Mass Spectrometer.
Procedure:
-
Protein Solution Preparation: Dissolve the model protein in the reaction buffer to a final concentration of 1 mg/mL.
-
PEG-aldehyde Solution Preparation: Prepare stock solutions of the different m-PEG-aldehydes in the reaction buffer. The concentration should be calculated to achieve the desired molar excess (e.g., 10-fold) in the final reaction mixture.
-
Reaction Initiation:
-
Add the desired volume of the m-PEG-aldehyde stock solution to the protein solution.
-
Initiate the reaction by adding the reducing agent (e.g., to a final concentration of 20 mM).
-
Incubate the reaction mixture at a constant temperature (e.g., 25°C) with gentle stirring.
-
-
Time-course Sampling: At specific time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction in the aliquots by adding the quenching solution.
-
Analysis:
-
SDS-PAGE: Analyze the quenched samples by SDS-PAGE to visualize the formation of PEGylated protein conjugates (which will show a higher molecular weight).
-
HPLC: Quantify the disappearance of the native protein and the formation of PEGylated species using HPLC. This will provide the data needed to calculate reaction rates.
-
Mass Spectrometry: Confirm the identity and degree of PEGylation of the reaction products.
-
Data Analysis:
-
Plot the concentration of the native protein as a function of time for each m-PEG-aldehyde.
-
From these plots, determine the initial reaction rates.
-
Calculate the apparent second-order rate constants for each PEG reagent under the tested conditions.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical reaction, the following diagrams are provided.
References
A Comparative Guide to Validating Site-Specific m-PEG8-Aldehyde Conjugation
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. It can increase a protein's hydrodynamic size, thereby reducing renal clearance, and can shield it from proteolytic degradation and immune recognition.[1][2] However, random, non-specific PEGylation can lead to a heterogeneous mixture of conjugates with varying sites and degrees of modification, potentially compromising biological activity. Site-specific conjugation is therefore highly desirable to ensure product homogeneity and preserve protein function.[3][4]
This guide provides a comparative overview of m-PEG8-aldehyde as a tool for site-specific PEGylation, focusing on the validation of its conjugation specificity.
Mechanism of Site-Specific Conjugation with this compound
This compound utilizes reductive amination to form a covalent bond with amine groups on a protein. The site-specificity of this reaction is primarily achieved by controlling the reaction pH.[5] The α-amino group at the N-terminus of a protein typically has a pKa value around 7.6-8.0, which is significantly lower than the ε-amino group of lysine residues (pKa ≈ 10.1-10.5).[1][4]
By conducting the PEGylation reaction at a slightly acidic to neutral pH (e.g., pH 6.0-7.5), the N-terminal amine is largely unprotonated and thus nucleophilic, making it available to react with the aldehyde.[5][6] In contrast, the lysine side chains remain predominantly protonated and non-reactive. The initial reaction forms a Schiff base, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[7][8]
Figure 1. Reductive amination workflow for N-terminal specific PEGylation.
Comparison with Alternative Site-Specific PEGylation Methods
While reductive amination is effective, other methods for site-specific PEGylation exist, each with its own advantages and disadvantages.
| Method | Target Residue(s) | Linkage Type | Key Advantages | Potential Disadvantages |
| Aldehyde (Reductive Amination) | N-terminal α-amine | Secondary Amine | High N-terminal selectivity at controlled pH; stable linkage.[1] | Potential for low levels of lysine modification; requires a reducing agent.[9] |
| Maleimide Chemistry | Cysteine (thiol) | Thioether | Highly specific for free thiols; stable linkage.[1] | Requires an available, non-essential cysteine or genetic engineering to introduce one; maleimide linkage can undergo hydrolysis.[7] |
| Click Chemistry (e.g., Azide-Alkyne) | Unnatural Amino Acids | Triazole | Bio-orthogonal and highly specific; stable linkage. | Requires genetic engineering to incorporate unnatural amino acids.[10] |
| Enzymatic Ligation (e.g., Transglutaminase) | Glutamine, Lysine | Amide | Extremely high site-specificity based on enzyme recognition sequence.[10] | Requires specific enzyme recognition tag; enzyme can be costly and may need removal. |
| Hydrazide Chemistry | Oxidized N-terminal Ser/Thr | Hydrazone | Highly specific for the generated aldehyde; can be more specific than direct aldehyde conjugation.[9] | Requires N-terminal Serine or Threonine and an oxidation step that could affect other residues.[11] |
Experimental Protocol for Validating Site-Specificity
Validating the precise location of PEG attachment is critical. Mass spectrometry-based peptide mapping is the gold standard for this analysis.[12][13]
Objective: To confirm that this compound has conjugated specifically to the N-terminus and to quantify any off-target (e.g., lysine) modification.
Materials:
-
PEGylated protein conjugate
-
Non-PEGylated (native) protein control
-
Urea or Guanidine HCl (denaturant)
-
Dithiothreitol (DTT) (reducing agent)
-
Iodoacetamide (IAA) (alkylating agent)
-
Trypsin (protease)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
High-purity water
-
LC-MS/MS system (e.g., Orbitrap)[12]
Methodology:
-
Denaturation, Reduction, and Alkylation:
-
Solubilize both the PEGylated and native protein samples in a denaturing buffer (e.g., 8 M Urea).
-
Reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding IAA and incubating in the dark at room temperature for 1 hour. This prevents disulfide bonds from reforming.
-
-
Proteolytic Digestion:
-
Dilute the samples to reduce the denaturant concentration to a level compatible with trypsin activity (e.g., < 1 M Urea).
-
Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C. Trypsin cleaves proteins C-terminal to lysine and arginine residues.
-
-
Sample Cleanup:
-
Quench the digestion by adding TFA.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with mass spectrometry.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned peptide digests onto a reverse-phase HPLC column coupled to a high-resolution mass spectrometer.[14]
-
Separate the peptides using a gradient of increasing organic solvent (ACN with 0.1% formic acid).
-
Acquire mass spectra in data-dependent acquisition mode, where the instrument sequences the most abundant peptide ions (MS/MS).
-
-
Data Analysis:
-
Compare the peptide maps of the native and PEGylated proteins.
-
In the PEGylated sample, the N-terminal peptide will show a mass shift corresponding to the mass of the this compound moiety (396.48 Da) plus the mass of the two hydrogen atoms added during reduction.[15]
-
Crucially, PEGylation sterically hinders trypsin's ability to cleave next to the modified lysine.[7] Therefore, if a lysine residue is PEGylated, the expected peptide will be absent, and a new, larger "missed cleavage" peptide will appear, containing the PEGylated lysine.
-
Search for the mass of the PEG moiety on peptides containing lysine. The absence or low abundance of such peptides confirms high N-terminal specificity.
-
Quantify the relative abundance of the N-terminally modified peptide versus any lysine-modified peptides to determine the percentage of site-specificity.
-
Figure 2. Experimental workflow for validating PEGylation site-specificity.
Quantitative Data Summary
The success of site-specific PEGylation is determined by the percentage of conjugate modified at the intended site versus off-target sites.
| PEGylation Method | Target Protein Example | Reported N-Terminal Specificity | Key Analytical Method |
| m-PEG-Aldehyde | Recombinant Human Growth Hormone (rhGH) | >95% | Cation-Exchange HPLC, Peptide Mapping MS[10] |
| m-PEG-Aldehyde | Granulocyte-Colony Stimulating Factor (G-CSF) | >90% (mono-PEGylated form) | Ion-Exchange Chromatography, Mass Spectrometry[1] |
| PEG-Hydrazide | Interferon beta-1b (IFN-β-1b) | >99% (Homogeneous mono-PEGylated conjugate) | SDS-PAGE, Mass Spectrometry[9] |
| PEG-Maleimide | Human Serum Albumin (HSA) at Cys34 | >98% | Reverse-Phase HPLC, Mass Spectrometry[4] |
Note: Specificity can vary based on reaction conditions and protein structure.
Application in Signaling Pathways
Site-specific PEGylation is crucial for therapeutic proteins that function within complex signaling networks, such as cytokines that activate the JAK-STAT pathway. Modifying a cytokine at or near its receptor-binding site can abolish its activity. N-terminal PEGylation, being distal to many functional domains, often preserves the protein's ability to engage its receptor and initiate downstream signaling.
Figure 3. A PEGylated cytokine activating the JAK-STAT pathway.
References
- 1. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific PEGylation of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-specific PEGylation of therapeutic proteins via optimization of both accessible reactive amino acid residues and PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldehyde PEG Aldehyde,CHO-PEG-CHO [nanocs.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 11. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 13. enovatia.com [enovatia.com]
- 14. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 15. precisepeg.com [precisepeg.com]
Cost-Benefit Analysis of m-PEG8-aldehyde in Bioconjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, directly impacting the stability, efficacy, and overall success of the therapeutic or diagnostic agent. This guide provides a comprehensive cost-benefit analysis of methoxy-polyethylene glycol-aldehyde with an 8-unit PEG chain (m-PEG8-aldehyde) for bioconjugation, with a particular focus on its comparison with a common alternative, m-PEG8-NHS ester. This analysis is supported by experimental data and detailed protocols to aid in the selection of the most appropriate linker for your specific application.
Executive Summary
This compound offers a valuable tool for bioconjugation, particularly in applications requiring controlled release of a payload, such as in the design of antibody-drug conjugates (ADCs). Its key advantage lies in the formation of a hydrazone bond, which is stable at physiological pH but labile under acidic conditions, a characteristic that can be exploited for targeted drug release within the lysosomal compartment of cancer cells. However, this inherent instability can also be a drawback, leading to premature drug release in circulation. In contrast, m-PEG8-NHS ester forms a highly stable amide bond, offering greater stability but lacking the mechanism for controlled release. The choice between these two linkers, therefore, represents a trade-off between controlled release and conjugate stability.
Performance Comparison: this compound vs. m-PEG8-NHS ester
The selection of a linker should be based on a thorough evaluation of its performance characteristics. Here, we compare this compound and m-PEG8-NHS ester across several key parameters.
| Feature | This compound | m-PEG8-NHS ester | Rationale & References |
| Reactive Group | Aldehyde (-CHO) | N-Hydroxysuccinimide Ester (-NHS) | The aldehyde group of this compound reacts with hydrazide or aminooxy groups to form hydrazone or oxime bonds, respectively.[1] The NHS ester of m-PEG8-NHS ester reacts with primary amines to form stable amide bonds.[2][3] |
| Target Functional Group | Hydrazides, Aminooxy groups | Primary Amines (e.g., lysine residues) | Aldehyde linkers are designed for reaction with specific functional groups introduced onto the biomolecule.[4] NHS esters are widely used for their reactivity towards naturally occurring primary amines on proteins.[2] |
| Resulting Linkage | Hydrazone or Oxime Bond | Amide Bond | The reaction of an aldehyde with a hydrazide forms a hydrazone bond.[5] The reaction of an NHS ester with a primary amine forms an amide bond.[6] |
| Bond Stability | Moderately Stable, pH-sensitive | Highly Stable | Hydrazone bonds are stable at neutral pH but are susceptible to hydrolysis in acidic environments (pH < 6), which can be advantageous for drug release in lysosomes.[7][8][9] Amide bonds are generally very stable under a wide range of physiological conditions.[10] |
| Plasma Stability | Lower | Higher | Studies have shown that hydrazone linkers can be less stable in plasma compared to other linkers, potentially leading to premature drug release.[5][7] Amide bonds exhibit high stability in plasma. |
| Reaction pH | 4.0 - 6.0 | 7.0 - 8.5 | The formation of hydrazone bonds is typically favored under mildly acidic conditions.[1] The reaction of NHS esters with primary amines is most efficient at neutral to slightly basic pH.[2] |
| Bioconjugation Efficiency (Yield) | Variable, depends on conditions | Generally high | Reductive amination using aldehyde linkers can offer faster conversion rates and greater tunability compared to NHS ester chemistry.[11] NHS ester reactions with accessible primary amines are generally efficient and high-yielding.[12] |
Cost Analysis
The cost of bioconjugation reagents can be a significant factor in project planning and scalability. The following table provides an approximate cost comparison between this compound and m-PEG8-NHS ester. Prices are subject to change and may vary between suppliers.
| Product | Supplier | Quantity | Price (USD) |
| This compound | BroadPharm | 100 mg | $250 |
| m-PEG8-NHS ester | BroadPharm | 250 mg | $210 |
| m-PEG8-NHS ester | Thermo Fisher Scientific | 100 mg | $228.65[13] |
| m-PEG8-NHS ester | Conju-Probe | 100 mg | $120[6] |
Note: This is a snapshot of publicly available pricing for research-grade materials and may not reflect bulk or GMP-grade pricing.
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound
This protocol describes the conjugation of a hydrazide-modified cytotoxic drug to an antibody that has been engineered to contain an aldehyde group.
Materials:
-
Antibody with an engineered aldehyde group (e.g., via formylglycine generating enzyme)
-
Hydrazide-modified cytotoxic drug (e.g., a derivative of MMAE)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Acetate Buffer (100 mM, pH 5.5)
-
Aniline (catalyst)
-
PD-10 desalting columns
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Hydrophobic Interaction Chromatography (HIC) column for analysis
-
LC-MS system for characterization
Procedure:
-
Preparation of the Antibody:
-
If necessary, treat the antibody with a formylglycine generating enzyme to introduce an aldehyde group at a specific site.
-
Purify the aldehyde-modified antibody using a PD-10 desalting column, exchanging the buffer to 100 mM Sodium Acetate Buffer, pH 5.5.
-
Determine the concentration of the antibody using a spectrophotometer at 280 nm.
-
-
Preparation of the Drug-Linker Conjugate:
-
Dissolve the hydrazide-modified cytotoxic drug and a 1.5-fold molar excess of this compound in anhydrous DMF.
-
Add aniline (2% v/v) to catalyze the reaction.
-
Incubate the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, the drug-linker conjugate can be used directly or purified by HPLC.
-
-
Conjugation of Drug-Linker to Antibody:
-
Add a 5 to 10-fold molar excess of the this compound-drug conjugate to the aldehyde-modified antibody solution.
-
Incubate the reaction mixture at room temperature for 12-24 hours with gentle agitation.
-
-
Purification of the ADC:
-
Remove excess drug-linker conjugate and other small molecules by size exclusion chromatography using a PD-10 desalting column, eluting with PBS, pH 7.4.
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) using HIC-HPLC.
-
Confirm the identity and purity of the ADC by LC-MS analysis.
-
Assess the biological activity of the ADC in a relevant in vitro cell-based assay.
-
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Experimental workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound.
Cost-Benefit Analysis Logic
Caption: Logical relationship in the cost-benefit analysis of this compound vs. m-PEG8-NHS ester.
Conclusion
The decision to use this compound in bioconjugation hinges on the specific requirements of the application. Its primary benefit of enabling controlled, pH-dependent release of a conjugated molecule is a significant advantage in fields like targeted cancer therapy. However, this comes at the cost of potentially lower stability in circulation compared to linkers that form more robust bonds, such as m-PEG8-NHS ester. Researchers and drug developers must carefully weigh the need for controlled release against the requirement for high plasma stability to make an informed decision. The experimental protocols and comparative data presented in this guide aim to provide a solid foundation for this critical selection process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 3. m-PEG8-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. PEG Aldehyde, Aldehyde Linkers | BroadPharm [broadpharm.com]
- 5. ADC Chemical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. Unlocking Innovation: NHS PEG Derivatives & Bioconjugation Techniques for Indian Researchers [updates.reinste.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
The Efficacy of m-PEG8-Aldehyde Linkers: A Comparative Analysis for Bioconjugation
In the landscape of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of efficacy, stability, and therapeutic index. The m-PEG8-aldehyde linker, a monodisperse polyethylene glycol (PEG) derivative with a terminal aldehyde group, has emerged as a valuable tool for the site-specific modification of biomolecules. This guide provides a comparative analysis of the this compound linker against other common linker technologies, supported by experimental data to inform researchers, scientists, and drug development professionals.
Overview of this compound Linker Technology
The this compound linker offers a distinct approach to bioconjugation by reacting with primary amines, such as the N-terminus of a protein or the side chain of lysine residues, to form an initial imine bond. This bond can be subsequently reduced to a stable secondary amine, providing a robust and irreversible linkage. The discrete PEG8 chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, a crucial feature for many hydrophobic drug payloads.
Comparison with Alternative Linker Chemistries
The performance of this compound linkers is best understood in the context of alternative technologies, primarily those utilizing N-hydroxysuccinimide (NHS) esters and maleimides.
This compound vs. m-PEG8-NHS Ester:
NHS esters are widely used for their reactivity towards primary amines. While effective, they can sometimes lack specificity, leading to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DAR). In contrast, the aldehyde chemistry can be controlled to favor conjugation at the N-terminus under specific pH conditions, offering a pathway to more homogenous products.
This compound vs. m-PEG8-Maleimide:
Maleimide chemistry is the gold standard for targeting cysteine residues, enabling site-specific conjugation. However, the resulting thioether bond can be susceptible to retro-Michael addition, leading to premature drug release. While newer generation maleimides have improved stability, the secondary amine bond formed from an aldehyde linker offers inherent stability.
The following table summarizes the key performance characteristics of these linker technologies.
| Linker Technology | Target Residue | Bond Formed | Stability | Homogeneity | Key Advantages | Key Disadvantages |
| This compound | N-terminal amine, Lysine | Secondary Amine (after reduction) | High | Moderate to High | Stable bond, potential for site-specificity | Requires a reduction step |
| m-PEG8-NHS Ester | Lysine | Amide | High | Low to Moderate | High reactivity, well-established chemistry | Can lead to heterogeneous products |
| m-PEG8-Maleimide | Cysteine | Thioether | Moderate to High | High | Site-specific conjugation | Potential for instability (retro-Michael) |
Experimental Data and Protocols
One study highlighted that ADCs incorporating a PEG8 linker demonstrated favorable in vivo efficacy and pharmacokinetic profiles, underscoring the utility of this particular PEG length. Another study focused on maleimide-based linkers demonstrated that N-aryl maleimides show enhanced stability compared to traditional N-alkyl maleimides, with less than 20% deconjugation in serum over 7 days, whereas N-alkyl maleimides showed 35-67% deconjugation under the same conditions[1]. Research on aldehyde-tagged antibodies conjugated using HIPS (hydrazinyl-iso-pictet-spengler) chemistry has shown that the resulting conjugates are highly stable in vivo, with stability also being influenced by the site of conjugation and the nature of the payload attachment.
Experimental Workflow for Aldehyde-Based Conjugation
The following diagram illustrates a typical workflow for the site-specific conjugation of a drug to an antibody using an this compound linker.
Protocol: Site-Specific Aldehyde-Based Antibody Conjugation
This protocol outlines the general steps for conjugating a drug payload to an antibody via an this compound linker, targeting an engineered aldehyde tag.
Materials:
-
Aldehyde-tagged antibody in a suitable buffer (e.g., 50 mM sodium citrate, 50 mM NaCl, pH 5.5)
-
This compound linker functionalized with the drug payload
-
Reducing agent (e.g., sodium cyanoborohydride)
-
Quenching solution
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup: Dissolve the linker-drug conjugate in an appropriate solvent. Add the linker-drug solution to the antibody solution at a defined molar excess.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 12-24 hours) to allow for imine bond formation.
-
Reduction: Add the reducing agent to the reaction mixture to convert the imine bond to a stable secondary amine. Incubate for an additional period (e.g., 2-4 hours).
-
Quenching: Quench any unreacted aldehyde groups by adding a suitable quenching agent.
-
Purification: Purify the resulting ADC using size-exclusion chromatography to remove excess reagents and unconjugated species.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Signaling Pathways and Logical Relationships
The choice of linker technology has a direct impact on the subsequent intracellular trafficking and payload release of an ADC, which are critical for its cytotoxic effect.
Conclusion
The this compound linker represents a robust and versatile tool in the bioconjugation toolbox. Its ability to form stable bonds and the potential for site-specific conjugation offer advantages over other common linker chemistries. While direct comparative efficacy data remains a gap in the literature, the inherent chemical properties of the aldehyde linker, combined with the benefits of a discrete PEG8 chain, make it a compelling choice for the development of next-generation bioconjugates. The selection of the optimal linker will ultimately depend on the specific characteristics of the biomolecule, the payload, and the desired therapeutic outcome. Further head-to-head studies are warranted to fully elucidate the performance landscape of these critical bioconjugation reagents.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling m-PEG8-aldehyde
For researchers, scientists, and drug development professionals, the safe handling of specialized reagents like m-PEG8-aldehyde is paramount. This document provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines to ensure a secure laboratory environment.
Hazard Identification and Risk Assessment
Summary of Potential Hazards:
-
Inhalation: May cause respiratory tract irritation[1].
-
Skin Contact: May cause skin irritation[1].
-
Eye Contact: May cause serious eye irritation[1].
-
Ingestion: May be harmful if swallowed[1].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Required PPE | Additional Recommendations |
| Weighing and Preparing Solutions | Chemical safety goggles, Nitrile gloves, Lab coat | Work in a well-ventilated area or a chemical fume hood. |
| Performing Reactions | Chemical safety goggles, Nitrile gloves, Lab coat | Use a chemical fume hood. Consider a face shield for splash hazards. |
| Purification (e.g., Chromatography) | Chemical safety goggles, Nitrile gloves, Lab coat | Ensure proper ventilation. |
| Handling Spills | Chemical splash goggles, Nitrile gloves (double-gloving recommended), Chemical-resistant apron or coveralls, Respiratory protection (if significant vapor is present) | Refer to the spill response protocol. |
Glove Selection: Disposable nitrile gloves are generally recommended for handling this compound as they provide good protection against a range of chemicals[2]. It is important to inspect gloves for any damage before use and to change them immediately if contact with the chemical occurs[2][3]. For prolonged or high-exposure tasks, consulting the glove manufacturer's compatibility chart is advised.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of the experiment.
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
